molecular formula C10H16N2O3S B15571627 Biotin-d2

Biotin-d2

Cat. No.: B15571627
M. Wt: 246.33 g/mol
InChI Key: YBJHBAHKTGYVGT-XQDKMORNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D2-biotin is a deuterated compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i4D2

InChI Key

YBJHBAHKTGYVGT-XQDKMORNSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Deuterated Biotin (Biotin-d2) in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Biotin-d2, a deuterated isotopologue of biotin (Vitamin B7), in the research landscape. Its primary utility lies in its role as a highly effective internal standard for quantitative mass spectrometry-based analyses. This document will detail the principles behind its use, provide a comprehensive experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and present relevant technical data.

Introduction to this compound and its Core Application

This compound is a stable isotope-labeled version of biotin where two hydrogen atoms have been replaced with deuterium atoms.[1] This subtle alteration in mass does not significantly change its chemical properties, but it makes the molecule distinguishable from its natural counterpart by a mass spectrometer.[2] This key characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry, a powerful analytical technique for the precise quantification of molecules in complex biological matrices.[3]

The fundamental principle of using this compound as an internal standard is to add a known amount of it to a sample at the earliest stage of preparation.[4] Because this compound is chemically almost identical to the endogenous, unlabeled biotin, it will behave similarly throughout the entire analytical process, including extraction, derivatization, and ionization.[2] Any sample loss or variation in instrument response will affect both the analyte (biotin) and the internal standard (this compound) equally. By measuring the ratio of the signal from biotin to that of this compound, researchers can accurately determine the concentration of biotin in the original sample, compensating for experimental variability.[4] This method offers superior accuracy and precision compared to external standard calibration, especially in complex samples like plasma, tissues, and food matrices.[3]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of Biotin and its deuterated analogue, this compound. This information is crucial for setting up and interpreting mass spectrometry experiments.

PropertyBiotin (Unlabeled)This compound (Deuterated)
Chemical Formula C₁₀H₁₆N₂O₃SC₁₀H₁₄D₂N₂O₃S
Molecular Weight ~244.31 g/mol ~246.32 g/mol
Isotopic Purity Not Applicable≥98 atom % D
Common Deuteration Site Typically on the valeric acid side chainVaries by manufacturer, often at ring-6,6 positions
Mass Shift (vs. Unlabeled) Not ApplicableM+2
Solubility Soluble in ethanol, soluble in water upon heatingSoluble in ethanol, soluble in water upon heating
Appearance White to off-white powderWhite to off-white solid

Experimental Protocol: Quantification of Biotin in Biological Samples using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantification of biotin in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and sample types.

Materials and Reagents
  • Biotin standard (≥99% purity)

  • This compound internal standard (≥98% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Biological matrix (e.g., human plasma)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve biotin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of biotin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should encompass the expected concentration of biotin in the samples.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

  • Calibration Curve Standards:

    • Prepare a set of calibration standards by spiking a known volume of the biotin working standard solutions into the biological matrix (e.g., blank plasma).

    • Add a fixed volume of the this compound working internal standard solution to each calibration standard.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation
  • Thaw Samples:

    • Thaw frozen biological samples (e.g., plasma) on ice.

  • Aliquoting and Spiking:

    • Aliquot a specific volume of the sample (e.g., 100 µL) into a microcentrifuge tube.

    • Add a fixed volume of the this compound working internal standard solution to each sample, QC, and calibration standard (except for blank samples used to check for interferences).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add a protein precipitation agent, such as ice-cold acetonitrile or a solution of trichloroacetic acid, to each tube (typically at a 3:1 or 4:1 ratio of solvent to sample volume).

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1][5]

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute biotin, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Biotin: Precursor ion (Q1) m/z 245.1 → Product ion (Q3) m/z 227.1.[5]

    • This compound: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 229.1 (example, exact m/z may vary based on deuteration pattern).

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum signal intensity.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both biotin and this compound in all samples, calibration standards, and QCs.

  • Calibration Curve Construction:

    • Calculate the peak area ratio of biotin to this compound for each calibration standard.

    • Plot the peak area ratio against the known concentration of biotin for the calibration standards.

    • Perform a linear regression analysis to generate a calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be used to ensure accuracy across the concentration range.

  • Quantification of Unknowns:

    • Calculate the peak area ratio of biotin to this compound for the unknown samples and QCs.

    • Determine the concentration of biotin in these samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation:

    • Assess the method's performance by evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to relevant regulatory guidelines.

Visualizing the Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for biotin quantification using this compound and the central role of biotin in cellular metabolism.

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis (Peak Area Ratio vs. Conc.) ms->data result Quantitative Result (Biotin Concentration) data->result

Caption: Workflow for Biotin Quantification using LC-MS/MS and a Deuterated Internal Standard.

biotin_pathway enzyme enzyme biotin Biotin (Vitamin B7) hcs Holocarboxylase Synthetase (HCS) biotin->hcs atp ATP atp->hcs biotinyl_amp Biotinyl-5'-AMP hcs->biotinyl_amp holocarboxylase Holocarboxylases (active) biotinyl_amp->holocarboxylase apocarboxylase Apocarboxylases (inactive) apocarboxylase->holocarboxylase pathways Key Metabolic Pathways gluconeo Gluconeogenesis holocarboxylase->gluconeo aacatab Amino Acid Catabolism holocarboxylase->aacatab fasynth Fatty Acid Synthesis holocarboxylarboxylase holocarboxylarboxylase holocarboxylarboxylase->fasynth

References

The Synthesis and Isotopic Purity of Biotin-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of Biotin-d2, a deuterated isotopologue of Biotin (Vitamin B7). Stable isotope-labeled compounds like this compound are indispensable tools in drug development and metabolic research, primarily serving as internal standards for quantitative analysis by mass spectrometry. This guide details the common synthetic approaches, methods for determining isotopic purity, and presents relevant data in a clear, structured format.

Introduction to this compound

This compound is a form of biotin where two hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying the amount of a substance in a complex mixture.[1] The deuterium labels are strategically placed in positions that are not readily exchangeable with hydrogen atoms from solvents or the biological matrix, ensuring the stability of the label throughout the analytical process.[2]

Commercially available this compound typically has deuterium atoms on the valeric acid side chain, for example, at the C2 position (pentanoic-2,2-d2) or on the thiophane ring (ring-6,6-d2).[3][4]

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available this compound are critical parameters for its use as an internal standard. The following table summarizes typical specifications from various suppliers.

ParameterSpecificationMethod of AnalysisReference
Isotopic Purity ≥98 atom % DMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[4]
Chemical Purity ≥95% (CP)High-Performance Liquid Chromatography (HPLC)[4]
Deuterium Location 2',2',3',3'-d4NMR Spectroscopy[4]
Deuterium Location pentanoic-2,2-d2NMR Spectroscopy[3]
Isotopic Enrichment ≥99% deuterated forms (d1-d2)Mass Spectrometry (MS)[3]

Synthesis of this compound

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible and common synthetic strategy involves the modification of a suitable biotin intermediate. One such approach is the Wittig reaction, which is widely used for the formation of carbon-carbon double bonds.[5][6] To introduce deuterium atoms into the valeric acid side chain, a deuterated phosphonium ylide can be employed.

The following diagram illustrates a logical workflow for a potential synthesis of this compound where the deuterium atoms are introduced at the alpha position to the carboxylic acid group of the valeric acid side chain.

Synthesis_Workflow cluster_start Starting Material cluster_wittig Deuteration Step cluster_reduction Modification cluster_hydrolysis Final Steps start Biotin Intermediate (Aldehyde) wittig Wittig Reaction start->wittig ylide Deuterated Phosphonium Ylide (Ph3P=C(D)COOEt) ylide->wittig reduction Catalytic Hydrogenation (Reduction of C=C bond) wittig->reduction Forms unsaturated deuterated intermediate hydrolysis Ester Hydrolysis reduction->hydrolysis purification Purification (e.g., Chromatography) hydrolysis->purification final_product This compound purification->final_product

A plausible synthetic workflow for this compound.
Experimental Protocol: Hypothetical Synthesis of this compound

The following is a generalized, hypothetical protocol based on established chemical reactions for the synthesis of this compound via a Wittig reaction.

Step 1: Preparation of the Deuterated Wittig Reagent

  • A deuterated phosphonium salt is synthesized by reacting triphenylphosphine with a deuterated alkyl halide (e.g., ethyl bromoacetate-d2).

  • The resulting phosphonium salt is treated with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature to generate the deuterated ylide.

Step 2: Wittig Reaction

  • A suitable biotin aldehyde precursor is dissolved in an anhydrous aprotic solvent.

  • The freshly prepared deuterated ylide solution is added dropwise to the aldehyde solution at low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched, and the crude product, an unsaturated deuterated biotin ester, is extracted.

Step 3: Reduction and Hydrolysis

  • The unsaturated intermediate is subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. This step must be carefully controlled to avoid deuterium-hydrogen exchange.

  • The resulting saturated deuterated biotin ester is then hydrolyzed, typically using a base (e.g., NaOH) followed by acidification, to yield the final this compound carboxylic acid.

Step 4: Purification

  • The crude this compound is purified using a suitable chromatographic technique, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high chemical purity.

Determination of Isotopic Purity

The accurate determination of isotopic purity is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment of a labeled compound.[7] By comparing the intensity of the mass spectral peaks corresponding to the labeled and unlabeled species, the percentage of deuterium incorporation can be calculated.

MS_Analysis_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample This compound Sample lc Liquid Chromatography (Separation) sample->lc ms Mass Spectrometry (Detection) lc->ms spectra Mass Spectra Acquisition ms->spectra integration Peak Integration of Isotopologues spectra->integration calculation Isotopic Purity Calculation integration->calculation

Workflow for isotopic purity analysis by MS.

Experimental Protocol: Isotopic Purity by LC-MS

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

  • Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A reversed-phase column is typically used to separate this compound from any impurities.

  • Mass Spectrometric Detection: The mass spectrometer is operated in full-scan mode to detect the molecular ions of both unlabeled biotin and this compound.

  • Data Analysis: The peak areas of the extracted ion chromatograms for the different isotopologues are integrated. The isotopic purity is calculated as the ratio of the peak area of the deuterated species to the sum of the peak areas of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and for quantifying the isotopic enrichment.[8] In ¹H NMR, the absence or reduction of signals at specific chemical shifts indicates the replacement of protons with deuterium. ²H NMR can also be used to directly observe the deuterium nuclei.

Experimental Protocol: Isotopic Purity by NMR

  • Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integrals of the signals corresponding to the protons at the labeled positions are compared to the integrals of signals from protons in the unlabeled positions of the molecule. The reduction in the integral value at the labeled position corresponds to the degree of deuteration.

  • ²H NMR Analysis (Optional): A ²H NMR spectrum can be acquired to directly detect the deuterium signals and confirm their location.

Conclusion

This compound is a vital tool for researchers in drug development and metabolism studies. Its synthesis, while requiring careful control of reaction conditions to ensure high isotopic enrichment, can be achieved through established organic chemistry reactions. The rigorous analysis of its isotopic purity by mass spectrometry and NMR spectroscopy is essential to guarantee its suitability as an internal standard for accurate quantitative analyses. This guide provides a foundational understanding of the key technical aspects related to the synthesis and quality control of this compound.

References

Biotin-d2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Application of Biotin-d2 as an Internal Standard in Mass Spectrometry-based Quantification.

This guide provides a comprehensive overview of this compound, a deuterated analog of biotin, for researchers, scientists, and professionals in drug development. It details its physicochemical properties, its critical role as an internal standard in quantitative analysis, and provides a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Core Concepts: Physicochemical Properties of this compound

This compound is a stable isotope-labeled version of biotin (Vitamin B7), where two hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of biotin in various biological matrices.

PropertyValueCitation
CAS Number 1217481-41-8
Molecular Formula C₁₀H₁₄D₂N₂O₃S
Molecular Weight Ranging from 246.32 to 246.33 g/mol
Appearance White to off-white solid
Solubility Soluble in ethanol and water (upon heating)[1]
Isotopic Purity Typically ≥98 atom % D

The Role of this compound in Quantitative Analysis

In quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, precision and accuracy are paramount. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for such analyses. The fundamental principle is that the isotopically labeled standard behaves nearly identically to the endogenous analyte (biotin) throughout sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample, variations in sample extraction, matrix effects, and instrument response can be normalized, leading to highly accurate and reliable quantification of biotin.

The use of a stable isotope dilution assay with this compound is a common and robust method for determining biotin concentrations in complex biological samples like plasma, serum, and tissue extracts.

Experimental Protocol: Quantification of Biotin in Human Plasma using this compound and LC-MS/MS

This protocol outlines a typical stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of biotin in human plasma using this compound as an internal standard.

Materials and Reagents
  • Biotin (analyte standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve biotin and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the biotin primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration appropriate for spiking into the plasma samples.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to separate biotin from matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Biotin: m/z 245.1 → 227.1; this compound: m/z 247.1 → 229.1
Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of biotin to this compound against the concentration of the biotin standards. The concentration of biotin in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Biotin Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Biotin Concentration quantification->result internal_standard_logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs analyte Analyte (Biotin) in Sample add_is Combine Analyte and Internal Standard analyte->add_is internal_standard Internal Standard (this compound) (Known Amount) internal_standard->add_is sample_prep Sample Preparation add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection analyte_signal Analyte Signal ms_detection->analyte_signal is_signal Internal Standard Signal ms_detection->is_signal calculate_ratio Calculate Peak Area Ratio (Analyte Signal / IS Signal) analyte_signal->calculate_ratio is_signal->calculate_ratio calibration_curve Compare to Calibration Curve calculate_ratio->calibration_curve final_concentration Accurate Analyte Concentration calibration_curve->final_concentration biotin_metabolism cluster_biotin_cycle Biotin as a Coenzyme cluster_metabolic_reactions Key Metabolic Reactions cluster_pathways Metabolic Pathways biotin Biotin holocarboxylase Holocarboxylase (Active Enzyme) biotin->holocarboxylase Holocarboxylase Synthetase apocarboxylase Apocarboxylase (Inactive Enzyme) apocarboxylase->holocarboxylase pyruvate Pyruvate holocarboxylase->pyruvate acetyl_coa Acetyl-CoA holocarboxylase->acetyl_coa propionyl_coa Propionyl-CoA holocarboxylase->propionyl_coa oxaloacetate Oxaloacetate pyruvate->oxaloacetate Pyruvate Carboxylase gluconeogenesis Gluconeogenesis oxaloacetate->gluconeogenesis malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase amino_acid_catabolism Amino Acid Catabolism methylmalonyl_coa->amino_acid_catabolism

References

A Technical Guide to Commercially Available Biotin-d2 Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that plays a crucial role as a cofactor for five carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids and odd-chain fatty acids.[1] Given its significance in metabolic processes, the accurate quantification of biotin in various biological matrices is of paramount importance in biomedical research and drug development. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification. This technical guide provides an in-depth overview of commercially available Biotin-d2 standards, their applications, and detailed experimental protocols for their use.

Commercially Available this compound Standards

This compound, a deuterated analog of biotin, serves as an excellent internal standard for the quantification of biotin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its physicochemical properties are nearly identical to those of endogenous biotin, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation in mass spectrometric analysis. Several chemical and life science suppliers offer this compound standards with varying specifications.

A summary of commercially available this compound standards is presented in the tables below, compiled from publicly available data sheets and certificates of analysis.

Table 1: General Specifications of Commercially Available this compound Standards

SupplierProduct NameCAS NumberMolecular FormulaFormula Weight
Cayman ChemicalThis compound1217481-41-8C₁₀H₁₄D₂N₂O₃S246.3
Sigma-AldrichBiotin-(ring-6,6-d2)1217481-41-8C₁₀D₂H₁₄N₂O₃S246.32
MedchemExpressThis compoundNot specifiedC₁₀H₁₄D₂N₂O₃S246.32
IsoSciencesBiotin-[d2]1217481-41-8Not specifiedNot specified
ClearsynthThis compound1217481-41-8Not specifiedNot specified

Table 2: Purity and Isotopic Enrichment of this compound Standards

SupplierChemical PurityIsotopic Purity (Atom % D)Deuterated Forms
Cayman Chemical≥98%Not specified≥99% (d₁-d₂)
Sigma-Aldrich≥97% (CP)≥98 atom % DNot specified
MedchemExpress98.53%Not specifiedNot specified
IsoSciences>97%≥98%Not specified
ClearsynthNot specifiedNot specifiedNot specified

CP: Chemical Purity

Biotin's Role in Metabolic Signaling Pathways

Biotin is a covalently bound prosthetic group for a family of enzymes known as biotin-dependent carboxylases.[1] These enzymes catalyze key metabolic reactions by transferring a carboxyl group to various substrates.[1] The general mechanism involves two steps: the ATP-dependent carboxylation of the biotin moiety by biotin carboxylase (BC), followed by the transfer of the carboxyl group from carboxybiotin to the acceptor substrate by carboxyltransferase (CT).[1][4]

Below are diagrams illustrating the key signaling pathways involving biotin-dependent carboxylases.

Biotin_Carboxylase_Mechanism cluster_BC Biotin Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain Biotin Biotin Carboxybiotin Carboxybiotin Biotin->Carboxybiotin Carboxyphosphate ATP ATP Carboxyphosphate Carboxyphosphate ATP->Carboxyphosphate Mg2+ HCO3 HCO3- HCO3->Carboxyphosphate Carboxybiotin->Biotin Regeneration Substrate Substrate (e.g., Acetyl-CoA) Carboxybiotin->Substrate CO2 Transfer ADP_Pi ADP + Pi Carboxyphosphate->ADP_Pi Carboxylated_Substrate Carboxylated Substrate (e.g., Malonyl-CoA) Substrate->Carboxylated_Substrate

Figure 1: General mechanism of biotin-dependent carboxylases.

Biotin-dependent carboxylases are integral to several key metabolic pathways:

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the first committed step in fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA.[5][6]

  • Pyruvate Carboxylase (PC): A crucial anaplerotic enzyme that replenishes oxaloacetate in the citric acid cycle and is important for gluconeogenesis.[7][8]

  • Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of odd-chain fatty acids and several amino acids by converting propionyl-CoA to methylmalonyl-CoA.[9][10]

  • Methylcrotonyl-CoA Carboxylase (MCC): Plays a role in the degradation pathway of the amino acid leucine, catalyzing the carboxylation of 3-methylcrotonyl-CoA.[11][12]

Biotin_Dependent_Pathways cluster_FattyAcid Fatty Acid Synthesis cluster_Gluconeogenesis Gluconeogenesis & TCA Cycle cluster_AminoAcidCatabolism Amino Acid & Fatty Acid Catabolism AcetylCoA_FA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_FA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Glucose Glucose Oxaloacetate->Glucose TCA TCA Cycle Oxaloacetate->TCA PropionylCoA Propionyl-CoA (from odd-chain fatty acids, Isoleucine, Valine, Threonine) MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PCC SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA SuccinylCoA->TCA MethylcrotonylCoA 3-Methylcrotonyl-CoA (from Leucine) MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC Experimental_Workflow Sample Serum/Plasma Sample Spike_IS Spike with this compound IS Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (Optional) Supernatant_Collection->SPE Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

A Technical Guide to the Stability and Storage of Biotin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Biotin-d2, a deuterated internal standard crucial for the accurate quantification of biotin in various biological matrices. Adherence to proper handling and storage protocols is paramount to ensure its isotopic purity, chemical integrity, and, consequently, the reliability of analytical data.

Core Stability and Storage Parameters

This compound, like its non-labeled counterpart, is a relatively stable molecule when stored under appropriate conditions. However, its stability can be influenced by factors such as temperature, light, humidity, and pH. The following tables summarize the key stability and storage information compiled from various suppliers and technical datasheets.

Storage Conditions for Solid this compound

Proper storage of this compound in its solid form is critical for long-term stability. The primary recommendation is to store it in a freezer, protected from moisture and light.

ParameterConditionDurationSource(s)
Storage Temperature -20°C≥ 4 years[1]
-20°C3 years[2]
4°C2 years[2]
Shipping Condition Room TemperatureVaries[1][2]
Handling Store desiccated and sealed12 months after receipt[3]
Avoid heat, humidity, and sunlightNot specified[4]
Stability of this compound in Solution

Once in solution, the stability of this compound is more limited and highly dependent on the solvent and storage temperature. It is advisable to prepare solutions fresh or store them for short periods under controlled conditions.

SolventStorage TemperatureDurationSource(s)
In an appropriate solvent-80°C6 months[2][5]
-20°C1 month[2][5]
Moderately acidic or neutral aqueous solutionsNot specifiedSeveral months[3]
Solutions with pH > 9Not specifiedLess stable[3]

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.[5]

Degradation Pathways and Incompatibilities

Understanding the potential degradation pathways of this compound is essential for troubleshooting and ensuring the accuracy of experimental results. The degradation of this compound is expected to follow similar pathways to that of unlabeled biotin.

The primary routes of degradation involve:

  • Oxidation of the sulfur atom: The thioether in the thiophane ring can be oxidized to form biotin-d-sulfoxide, biotin-l-sulfoxide, and ultimately biotin sulfone.[6][7] This oxidation can be initiated by strong oxidizing agents or exposure to UV light in the presence of oxygen.[4][8]

  • β-oxidation of the valeric acid side chain: This pathway leads to the formation of metabolites such as bisnorbiotin and tetranorbiotin.[7]

Incompatible Materials: Strong oxidizing agents should be avoided as they can promote the oxidation of the sulfur atom in the this compound molecule.[4]

The following diagram illustrates the primary oxidative degradation pathway of the biotin molecule.

Biotin This compound Sulfoxide This compound Sulfoxide Biotin->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation cluster_setup Study Setup cluster_execution Study Execution cluster_evaluation Data Evaluation A Obtain ≥ 3 Batches of this compound B Define Storage Conditions (e.g., Long-term, Accelerated, Stress) A->B C Establish Stability-Indicating Analytical Method B->C D Define Testing Schedule and Acceptance Criteria C->D E Place Samples in Controlled Chambers D->E F Withdraw Samples at Defined Time Points E->F G Analyze Samples using Validated Method F->G H Assess Data Against Acceptance Criteria G->H I Identify Degradation Products H->I J Establish Re-test Period and Storage Conditions H->J cluster_cycle The Biotin Cycle cluster_enzymes Key Enzymes FreeBiotin Free Biotin (from diet or recycling) Holocarboxylase Holocarboxylase (active) FreeBiotin->Holocarboxylase ATP Apocarboxylase Apocarboxylase (inactive) Apocarboxylase->Holocarboxylase Biocytin Biocytin / Biotinyl-peptides Holocarboxylase->Biocytin Catalyzes degradation Biocytin->FreeBiotin Catalyzes cleavage HCS Holocarboxylase Synthetase (HCS) HCS->Holocarboxylase Catalyzes attachment Proteolysis Proteolysis Proteolysis->Biocytin Biotinidase Biotinidase Biotinidase->FreeBiotin

References

Deuterated Biotin for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that endpoint measurements alone cannot offer. Among the various stable isotopes, deuterium (²H) offers unique advantages in tracing metabolic pathways due to its significant mass difference from hydrogen and its role in key biological reactions. Deuterated biotin, a stable isotope-labeled form of vitamin B7, presents a powerful probe for investigating the metabolic pathways where biotin plays a crucial role as an enzymatic cofactor. This technical guide provides a comprehensive overview of the application of deuterated biotin in metabolic studies, with a focus on its use in tracing fatty acid synthesis. We will delve into the core principles, experimental protocols, data interpretation, and visualization of key metabolic and experimental workflows.

Biotin is an essential cofactor for several carboxylases, including acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis.[1][2][3] By introducing deuterated biotin into a biological system, researchers can trace the incorporation of deuterium into downstream metabolites, thereby elucidating the activity and contribution of biotin-dependent pathways. This approach is particularly valuable for understanding metabolic reprogramming in various diseases, including cancer and metabolic disorders, and for assessing the efficacy of therapeutic interventions targeting these pathways.

Core Principles of Metabolic Tracing with Deuterated Biotin

The fundamental principle behind using deuterated biotin as a metabolic tracer lies in the ability to distinguish it from its naturally abundant, unlabeled counterpart using mass spectrometry. When cells are supplied with deuterated biotin, it is taken up and utilized by holocarboxylase synthetase to form deuterated holocarboxylases. These enzymes then participate in their respective metabolic reactions, transferring the deuterium label to downstream metabolites.

In the context of fatty acid synthesis, deuterated biotin acts as a cofactor for ACC, which carboxylates acetyl-CoA to form malonyl-CoA. The deuterium atoms on the biotin molecule can be transferred to the newly synthesized fatty acids. By measuring the isotopic enrichment of these fatty acids, it is possible to quantify the rate of de novo lipogenesis and assess the activity of the fatty acid synthesis pathway.[4][5][6]

Data Presentation: Quantifying Metabolic Flux

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of the metabolite of interest. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition). This data can then be used to calculate key metabolic parameters such as fractional contribution and de novo synthesis rates.

While specific quantitative data from published metabolic flux analysis studies using deuterated biotin as the primary tracer are not widely available, the following table presents illustrative data based on the principles of stable isotope tracing with other deuterated precursors in lipogenesis studies. This hypothetical dataset demonstrates the type of quantitative information that can be obtained.

ParameterControl CellsTreatment XP-value
Deuterium Enrichment in Palmitate (%) 15.2 ± 1.88.5 ± 1.2<0.01
De Novo Palmitate Synthesis (nmol/mg protein/hr) 5.8 ± 0.73.2 ± 0.5<0.01
Fractional Contribution of De Novo Synthesis to Palmitate Pool (%) 25.4 ± 3.114.1 ± 2.0<0.01
Acetyl-CoA Carboxylase (ACC) Activity (relative units) 1.0 ± 0.10.6 ± 0.08<0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how quantitative data from a deuterated biotin tracing experiment could be presented.

Experimental Protocols

A successful metabolic tracing experiment with deuterated biotin requires careful planning and execution of several key steps, from cell culture to mass spectrometry analysis.

Cell Culture and Labeling

This protocol describes the labeling of cultured mammalian cells with deuterated biotin to trace fatty acid synthesis.

Materials:

  • Mammalian cell line of interest (e.g., adipocytes, hepatocytes, cancer cell lines)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Deuterated biotin (e.g., Biotin-d4)

  • Biotin-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Adaptation to Biotin-Free Medium (Optional): To enhance the incorporation of the labeled biotin, cells can be cultured in a biotin-free medium supplemented with dFBS for 24-48 hours prior to the experiment.

  • Labeling: Replace the culture medium with fresh medium containing a known concentration of deuterated biotin. The optimal concentration and labeling time should be determined empirically for each cell line and experimental question, but typically ranges from 10-100 µM for 24-72 hours.

  • Cell Harvest: At the end of the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate for normalization purposes.

Sample Preparation for Mass Spectrometry

This protocol outlines the extraction and preparation of fatty acids from cell lysates for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Cell lysate from the labeling experiment

  • Internal standard (e.g., a fatty acid with an odd number of carbons, like C17:0)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Lipid Extraction: To a known amount of cell lysate, add the internal standard. Perform a Bligh-Dyer extraction by adding chloroform and methanol in a 1:2 ratio (v/v), followed by chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex vigorously and centrifuge to separate the phases.

  • Isolate Lipid Layer: Carefully collect the lower organic phase containing the lipids.

  • Fatty Acid Methylation: Evaporate the solvent under a stream of nitrogen. Add 14% BF3 in methanol and heat at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • FAMEs Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

Mass Spectrometry Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Injection: Inject the FAMEs sample onto the GC column.

  • Separation: Separate the different FAMEs based on their retention times.

  • Mass Analysis: As the FAMEs elute from the GC column, they are ionized and their mass-to-charge ratio (m/z) is analyzed by the mass spectrometer.

  • Data Acquisition: Acquire the mass spectra for each FAME peak. The isotopic enrichment is determined by analyzing the mass isotopologue distribution of the FAMEs. For example, the incorporation of deuterium will result in an increase in the M+n peaks, where 'n' is the number of deuterium atoms incorporated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to metabolic studies using deuterated biotin.

fatty_acid_synthesis cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) Malonyl-CoA->FASN Fatty_Acids Fatty_Acids ACC->Malonyl-CoA FASN->Fatty_Acids Biotin Deuterated Biotin (d-Biotin) Biotin->ACC Cofactor

Caption: Fatty acid synthesis pathway highlighting the role of deuterated biotin.

deuterium_incorporation cluster_reaction Deuterium Transfer during Fatty Acid Elongation d_Biotin Deuterated Biotin (on ACC) MalonylCoA Malonyl-CoA d_Biotin->MalonylCoA Carboxylation (Deuterium transfer) AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA GrowingFA Growing Fatty Acyl Chain MalonylCoA->GrowingFA Elongation DeuteratedFA Deuterated Fatty Acid GrowingFA->DeuteratedFA

Caption: Theoretical incorporation of deuterium from biotin into fatty acids.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Adipocytes) Labeling 2. Labeling with Deuterated Biotin Cell_Culture->Labeling Harvest 3. Cell Harvest and Lysis Labeling->Harvest Extraction 4. Lipid Extraction Harvest->Extraction Derivatization 5. Fatty Acid Derivatization (FAMEs) Extraction->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Data_Analysis 7. Data Analysis (Isotopic Enrichment) GCMS->Data_Analysis Interpretation 8. Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental workflow for metabolic studies with deuterated biotin.

Applications in Drug Development

The use of deuterated biotin in metabolic studies has significant implications for drug development. By providing a quantitative measure of metabolic flux through key pathways, it can be used to:

  • Assess Target Engagement: For drugs that target enzymes like ACC, deuterated biotin tracing can directly measure the impact of the drug on fatty acid synthesis in a cellular context.

  • Elucidate Mechanisms of Action: Understanding how a drug candidate alters metabolic pathways can provide insights into its mechanism of action and potential off-target effects.

  • Identify Biomarkers: Changes in metabolic fluxes in response to drug treatment can serve as pharmacodynamic biomarkers to monitor drug efficacy.

  • Stratify Patient Populations: Metabolic phenotyping using stable isotope tracers could help identify patient populations that are more likely to respond to a particular therapy.

Conclusion

Deuterated biotin is a valuable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing studies provides a powerful means to quantify the flux through biotin-dependent pathways, particularly fatty acid synthesis. While the direct application of deuterated biotin in published metabolic flux studies is still emerging, the principles and methodologies are well-established through the use of other deuterated tracers. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for designing and implementing robust metabolic studies with deuterated biotin, ultimately contributing to a deeper understanding of metabolic regulation in health and disease and facilitating the development of novel therapeutics.

References

The Principle and Application of Biotin-d2 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Principle of Isotope Dilution Mass Spectrometry

In the realm of quantitative analysis, particularly within complex biological matrices, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects where co-eluting substances suppress or enhance the ionization of the analyte of interest.

To counteract these sources of error, the principle of isotope dilution mass spectrometry (ID-MS) is employed. This "gold standard" technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of the analytical workflow. This SIL compound, known as an internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

Biotin-d2, a deuterated form of biotin (Vitamin B7), serves as an ideal internal standard for the quantification of biotin.[1][2] By adding a precise amount of this compound to every sample, calibrator, and quality control (QC) sample, any physical or chemical variations that affect the native biotin during the analytical process will equally affect the this compound.[3] The mass spectrometer can differentiate between the analyte (biotin) and the internal standard (this compound) based on their mass-to-charge (m/z) ratio. The final concentration of biotin is then determined by calculating the ratio of the instrument response of the analyte to that of the internal standard. This ratioing technique effectively cancels out most sources of analytical variability, leading to highly accurate and precise quantification.

Biotin: A Vital Coenzyme

Biotin is a water-soluble B-vitamin that acts as an essential cofactor for five carboxylase enzymes involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[4] Given its vital role, the accurate measurement of biotin levels is critical in various research and clinical settings, from nutritional studies to the diagnosis and monitoring of biotinidase deficiency.

Experimental Workflow and Protocols

The following sections outline a generalized experimental workflow and detailed protocols for the quantification of biotin in biological matrices using this compound as an internal standard. These protocols are a synthesis of methodologies reported in the scientific literature and should be adapted and validated for specific laboratory conditions and sample types.

Generalized Experimental Workflow

The overall process for biotin quantification using this compound as an internal standard can be visualized as a series of sequential steps, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration

Caption: Generalized workflow for biotin quantification using this compound.

Detailed Experimental Protocols
  • Biotin analytical standard

  • This compound (or other deuterated forms like Biotin-d4) internal standard[5]

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Ammonium formate or ammonium fluoride

  • Human plasma or serum (for standards and QCs)

  • Solid-phase extraction (SPE) cartridges or plates (e.g., EVOLUTE® EXPRESS ABN)[1]

  • Centrifuge tubes

  • Nitrogen evaporator

  • Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in a suitable solvent (e.g., methanol or a slightly basic aqueous solution).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the biotin stock.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the biotin stock solution with an appropriate diluent (e.g., 50% methanol in water) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 250 pg/mL) in the appropriate diluent.[1]

The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Two common methods are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation (for Plasma or Serum) [6]

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold methanol (containing 0.1% formic acid, if desired) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) (for Plasma or Serum) [1]

  • To 200 µL of serum, add the internal standard (e.g., this compound at 250 pg/mL) and dilute with 200 µL of 1% aqueous formic acid.[1] Mix well.

  • Condition an SPE plate (e.g., EVOLUTE® EXPRESS ABN, 10 mg) with 500 µL of methanol, followed by 500 µL of 1% aqueous formic acid.[1]

  • Load the 400 µL of the pre-treated serum onto the SPE plate.[1]

  • Wash the plate with 500 µL of water, followed by 500 µL of 95:5 (v/v) water/methanol.[1]

  • Elute the analyte and internal standard with 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water/methanol.[1]

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.[1]

  • Reconstitute the extract in 200 µL of 90:10 (v/v) water/acetonitrile.[1]

The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.

ParameterTypical Setting
LC Column C18 or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 1.7 µm)[1][5]
Mobile Phase A 0.1% formic acid in water or 1 mM ammonium fluoride (aq)[1][5]
Mobile Phase B 0.1% formic acid in acetonitrile or methanol[1][5]
Flow Rate 0.3 - 0.4 mL/min[1]
Gradient A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analyte.
Injection Volume 5 - 10 µL
Column Temp. 40°C[1]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode[1][5]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Biotin: e.g., m/z 245.1 → 227.1, 166.1; this compound: e.g., m/z 247.1 → 229.1[7] (Note: Specific transitions may vary slightly based on deuteration pattern and instrument).

Data Presentation and Performance Characteristics

A validated LC-MS/MS method for biotin quantification should demonstrate acceptable performance in terms of linearity, accuracy, precision, and recovery. The following tables summarize typical quantitative data reported for such methods.

Calibration Curve and Linearity
AnalyteCalibration RangeCorrelation Coefficient (r²)
Biotin25 – 1000 pg/mL> 0.99[1]
Biotin5 – 60 µg/L> 0.999[7]
Biotin0.5 - 800 µg/L> 0.99[8]
Accuracy and Precision
QC LevelConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LowVaries by study< 15%< 15%85 - 115%
MediumVaries by study< 15%< 15%85 - 115%
HighVaries by study< 15%< 15%85 - 115%

Note: The acceptance criteria for accuracy and precision are based on regulatory guidelines for bioanalytical method validation.[6]

Recovery and Matrix Effect
Sample Preparation MethodAnalyteRecovery (%)RSD (%)
Solid-Phase ExtractionBiotin> 80%< 10%[1]
Protein PrecipitationBiotinVariesVaries

Note: Recovery is a measure of the extraction efficiency of an analytical method. Matrix effect is assessed to ensure that the ionization of the analyte is not affected by the sample matrix.

Limits of Detection and Quantification
ParameterTypical Value
Limit of Detection (LOD)0.10 ng/mL[7]
Limit of Quantification (LOQ)0.31 ng/mL[7]

Potential Challenges with Deuterated Internal Standards

While stable isotope-labeled internal standards are considered the gold standard, it is important to be aware of potential challenges, particularly with deuterated standards like this compound.

  • Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention time between the analyte and the deuterated internal standard.[9][10] If this chromatographic separation is significant and co-occurs with a region of strong matrix-induced ion suppression or enhancement, the analyte and internal standard may not be equally affected, leading to inaccurate quantification.[10]

  • Isotopic Purity: The deuterated internal standard may contain a small percentage of the unlabeled analyte. It is crucial to assess the isotopic purity of the standard and, if necessary, correct for its contribution to the analyte signal.

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent, particularly if the deuterium is located at an exchangeable position (e.g., on a hydroxyl or amine group).[2] This can alter the mass and concentration of the internal standard. For biotin, the deuterium atoms are typically on the carbon skeleton, which minimizes this risk.

Biotin Metabolism

Understanding the metabolic fate of biotin is essential for interpreting quantitative data, especially in studies involving biotin supplementation or deficiency. Biotin is covalently attached to carboxylase enzymes by holocarboxylase synthetase. When these enzymes are degraded, biotin is released from biocytin (biotin-lysine) by the enzyme biotinidase, allowing it to be recycled.[4][11]

biotin_metabolism Biotin Biotin HoloCarboxylase Holo-carboxylases (active) Biotin->HoloCarboxylase Holocarboxylase Synthetase ApoCarboxylase Apo-carboxylases (inactive) ApoCarboxylase->HoloCarboxylase Biocytin Biocytin (Biotin-Lysine) HoloCarboxylase->Biocytin Proteolysis Biocytin->Biotin Biotinidase Lysine Lysine Biocytin->Lysine Biotinidase Proteolysis Proteolysis Proteolysis->Biocytin

Caption: Simplified diagram of the biotin cycle.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of biotin in a variety of biological and pharmaceutical samples. By understanding the core principles of isotope dilution, adhering to detailed and validated experimental protocols, and being aware of potential analytical challenges, researchers can confidently generate high-quality quantitative data. This in-depth guide serves as a foundational resource for scientists and professionals in drug development and related fields, enabling them to effectively implement this powerful analytical technique in their work.

References

The Role of Deuterated Biotin (Biotin-d2) in Advancing Mass Spectrometry Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and proteomics, stable isotope-labeled compounds are indispensable tools for achieving high accuracy and precision in quantitative mass spectrometry. Among these, deuterated biotin (Biotin-d2) has emerged as a critical internal standard for the quantification of biotin (Vitamin B7) and as a potential tool in advanced proteomic workflows. This technical guide provides a comprehensive overview of the core applications of this compound in mass spectrometry, with a focus on quantitative analysis and its relevance in proximity labeling techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support researchers in leveraging this powerful analytical tool.

Core Application: this compound as an Internal Standard in Quantitative Mass Spectrometry

The primary and most widespread application of this compound is its use as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of biotin in various biological and pharmaceutical matrices.[1] The key principle lies in the chemical identity of this compound to its endogenous, unlabeled counterpart, ensuring identical behavior during sample preparation, chromatography, and ionization. The known mass shift allows for their distinct detection by the mass spectrometer, enabling precise ratiometric quantification that corrects for sample loss and matrix effects.[2]

Experimental Protocol: Quantification of Biotin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantification of biotin in human plasma.

1. Materials and Reagents:

  • Biotin standard

  • This compound (or other deuterated forms like Biotin-d4) internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Sample Preparation:

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous biotin levels).

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube for analysis.

  • Solid-Phase Extraction (SPE) - for cleaner samples:

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the plasma sample (pre-treated with IS and diluted).

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with a suitable solvent mixture (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or PFP (pentafluorophenyl) column is commonly used.[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute biotin and this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.6 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor to product ion transitions for biotin and this compound are monitored. These transitions should be optimized for the specific instrument being used.

4. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the peak area of the biotin MRM transition to the peak area of the this compound MRM transition against the concentration of the biotin standards.

  • The concentration of biotin in the unknown samples is then calculated from this calibration curve.

Quantitative Data and Method Validation

The use of a deuterated internal standard like this compound is crucial for developing robust and reliable LC-MS/MS assays. Validation of these methods typically assesses linearity, precision, accuracy, and recovery.

ParameterTypical Performance of Biotin LC-MS/MS with this compound ISReference
**Linearity (R²) **> 0.99[5]
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL in plasma[4][6]
Intra-day Precision (%RSD) < 10%[4]
Inter-day Precision (%RSD) < 15%[4]
Accuracy (%Bias) Within ±15%[4]
Recovery > 80%[6]

Visualizing the Workflow for Biotin Quantification

G Workflow for Biotin Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 or PFP column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Biotin / this compound) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Biotin Concentration calibrate->quantify

Caption: Workflow for biotin quantification using a deuterated internal standard.

Broader Applications in Proteomics: Proximity Labeling

While this compound's primary role is as an internal standard, the broader field of biotin's application in proteomics is noteworthy. Techniques like BioID (proximity-dependent biotin identification) and APEX (engineered ascorbate peroxidase) utilize biotin to map protein-protein interactions and subcellular proteomes.[7][8] In these methods, a "bait" protein is fused to a biotinylating enzyme. When activated, this enzyme labels nearby "prey" proteins with biotin. These biotinylated proteins are then enriched and identified by mass spectrometry.

Although these techniques typically use unlabeled biotin, the principles of quantitative proteomics using stable isotopes could be applied. For instance, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with BioID to quantitatively compare protein interactomes under different conditions. While not a direct application of free this compound, this highlights the synergy between biotinylation and isotopic labeling in advanced mass spectrometry workflows.

Visualizing the Proximity Labeling Workflow

G General Workflow for Proximity Labeling Mass Spectrometry cluster_in_vivo In Vivo / In Situ cluster_enrichment Enrichment cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis expression Express Bait-Enzyme Fusion Protein biotinylation Add Biotin Substrate -> Proximity Labeling expression->biotinylation lysis Cell Lysis biotinylation->lysis enrich Streptavidin Affinity Purification of Biotinylated Proteins lysis->enrich digest On-bead Digestion (e.g., Trypsin) enrich->digest lcms LC-MS/MS Analysis of Peptides digest->lcms identification Protein Identification lcms->identification quantification Quantitative Analysis and Bioinformatics identification->quantification

Caption: General workflow for proximity labeling mass spectrometry.

Biotin Metabolism and its Relevance

Understanding the metabolic context of biotin is crucial for interpreting quantitative data. Biotin acts as a covalently attached coenzyme for several carboxylases that are essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[9][10]

Key Enzymes in Biotin-Dependent Metabolism:
  • Acetyl-CoA carboxylase (ACC): Involved in the first committed step of fatty acid synthesis.[10]

  • Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.[9]

  • Propionyl-CoA carboxylase (PCC): Important for the metabolism of odd-chain fatty acids and certain amino acids.[10]

  • Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.[9]

Visualizing the Biotin Metabolic Pathway

G Key Biotin-Dependent Metabolic Pathways cluster_fatty_acid Fatty Acid Synthesis cluster_gluconeogenesis Gluconeogenesis cluster_amino_acid Amino Acid Catabolism acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) + Biotin acetyl_coa->acc malonyl_coa Malonyl-CoA acc->malonyl_coa pyruvate Pyruvate pc Pyruvate Carboxylase (PC) + Biotin pyruvate->pc oxaloacetate Oxaloacetate pc->oxaloacetate propionyl_coa Propionyl-CoA pcc Propionyl-CoA Carboxylase (PCC) + Biotin propionyl_coa->pcc methylmalonyl_coa Methylmalonyl-CoA pcc->methylmalonyl_coa methylcrotonyl_coa Methylcrotonyl-CoA mcc Methylcrotonyl-CoA Carboxylase (MCC) + Biotin methylcrotonyl_coa->mcc methylglutaconyl_coa Methylglutaconyl-CoA mcc->methylglutaconyl_coa

Caption: Key metabolic pathways dependent on biotin as a coenzyme.

Conclusion

This compound is a cornerstone for accurate and precise quantification of biotin in a multitude of sample types using mass spectrometry. Its role as an internal standard is fundamental to robust bioanalytical method development in clinical diagnostics, nutritional science, and drug metabolism studies. While advanced proteomics techniques like BioID and APEX do not typically employ free this compound, they underscore the broader importance of the biotin molecule in mapping the cellular interactome. The detailed protocols and workflows presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound and to understand the context of biotin analysis in modern life sciences and drug development.

References

The deuterium switch: An in-depth technical guide to the safety and handling of deuterated compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has transitioned from a niche academic tool to a validated strategy in modern drug development. This "deuterium switch" can significantly enhance the metabolic stability, safety profile, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). However, the unique physicochemical properties imparted by deuterium necessitate a thorough understanding of the safety and handling considerations associated with these compounds. This technical guide provides a comprehensive overview of the core principles of deuterium's biological impact, detailed experimental protocols for safety and efficacy assessment, and best practices for laboratory handling and disposal.

The Biological Impact of Deuterium: Safety and the Kinetic Isotope Effect

Deuterium is a naturally occurring, stable, non-radioactive isotope of hydrogen.[1] While chemically similar to hydrogen, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its greater mass. This fundamental difference gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[2][3]

In drug metabolism, many oxidative reactions catalyzed by enzymes like the cytochrome P450 (CYP450) family involve the breaking of a C-H bond as a rate-determining step.[4] By replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly slowed.[3][4]

Safety Profile of Deuterated Compounds:

Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts.[5] The toxicity of a deuterated molecule is primarily determined by the pharmacology of the parent compound, not the presence of deuterium itself. In fact, deuteration can lead to an improved safety profile by:

  • Reducing the formation of toxic metabolites: If a harmful metabolite is formed through a metabolic pathway involving C-H bond cleavage, deuteration can slow this process, reducing the concentration of the toxic species.[4][6]

  • Lowering required dosage: An extended half-life may allow for lower or less frequent dosing to achieve the same therapeutic effect, potentially minimizing dose-dependent side effects.[4][5]

While high concentrations of heavy water (D₂O) (e.g., >25% of body water) can be toxic to higher organisms by disrupting cellular processes like mitosis, the amount of deuterium in a typical dose of a deuterated drug is orders of magnitude lower and not considered a toxicological concern.[5][7]

Table 1: Impact of Deuteration on Pharmacokinetic and Safety Profiles of Selected Drugs

Deuterated DrugNon-Deuterated AnalogKey Improvements with DeuterationTherapeutic Indication
Deutetrabenazine Tetrabenazine~2-fold increase in the half-life of active metabolites; Lower and less variable Cmax of active metabolites, leading to improved tolerability.[6]Chorea associated with Huntington's disease, Tardive Dyskinesia
Deucravacitinib (Non-deuterated precursor)Significantly increased in vitro metabolic stability, leading to a longer half-life and allowing for once-daily dosing.[6]Plaque Psoriasis
CTP-543 (Deuruxolitinib) RuxolitinibExtended half-life compared to the parent drug.[6]Alopecia Areata

Regulatory Landscape for Deuterated Drugs

The regulatory pathway for deuterated drugs is well-established, particularly in the United States.

U.S. Food and Drug Administration (FDA):

The FDA considers a deuterated version of a previously approved drug to be a New Chemical Entity (NCE) .[8] This is because the substitution of hydrogen with deuterium changes the covalent bonding of the molecule. This NCE designation provides a period of market exclusivity.

Many deuterated drugs that are analogs of existing drugs have been successfully approved via the 505(b)(2) regulatory pathway .[8] This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug. To justify this, the sponsor must provide a "bridge" of data, which typically includes:[8]

  • In vitro and in vivo studies to compare the metabolism of the deuterated and non-deuterated compounds.

  • Bridging toxicity studies.

  • Pharmacokinetic (PK) and bioavailability studies.

European Medicines Agency (EMA):

The EMA does not have a specific guideline dedicated to deuterated active substances. However, a deuterated compound would be considered a new active substance. Developers of deuterated medicines can seek scientific advice or protocol assistance from the EMA to discuss their development plans.[9][10][11] The EMA's Committee for Medicinal Products for Human Use (CHMP) evaluates applications for new medicines based on a thorough assessment of their quality, safety, and efficacy.[12][13][14] The assessment reports for approved medicines are made publicly available.[13][15]

Experimental Protocols for Safety and Metabolic Assessment

Assessing the metabolic stability and pharmacokinetic profile is crucial in the development of deuterated compounds. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to determine if deuteration has successfully slowed the metabolism of a compound.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog using human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Quenching solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compounds (typically 1 µM final concentration). Pre-warm all solutions to 37°C.

  • Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions to initiate the reaction.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a collection plate containing the cold quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Microsome Suspension prep2 Prepare Test Compound Solutions prep1->prep2 prep3 Pre-warm Solutions to 37°C prep2->prep3 react1 Mix Microsomes and Test Compound prep3->react1 react2 Initiate with NADPH react1->react2 react3 Incubate at 37°C react2->react3 analysis1 Sample at Time Points react3->analysis1 analysis2 Quench Reaction with Cold ACN analysis1->analysis2 analysis3 Centrifuge and Collect Supernatant analysis2->analysis3 analysis4 LC-MS/MS Analysis analysis3->analysis4 data_analysis Data Analysis analysis4->data_analysis Calculate t½

Caption: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in a Rodent Model

This study provides crucial information on how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration to rats.

Materials:

  • Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., saline, PEG400).

  • Male Sprague-Dawley rats.

  • Oral gavage needles.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Animal Acclimation and Dosing: Acclimate rats to housing conditions for at least one week. Fast the animals overnight prior to dosing. Administer a single oral dose of the test compound via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life).

Diagram: In Vivo Pharmacokinetic Study Workflow

G acclimation Animal Acclimation dosing Oral Dosing acclimation->dosing sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis PK Parameter Calculation analysis->pk_analysis

Caption: Key steps in a preclinical pharmacokinetic study.

Synthesis and Purification of Deuterated Compounds

The synthesis of deuterated compounds requires specialized methods to ensure high isotopic enrichment and chemical purity.

General Protocol for Deuteration using D₂O

Deuterium oxide (D₂O) is an economical and readily available deuterium source for certain types of deuteration reactions, such as the formyl-selective deuteration of aldehydes.[16][17]

Objective: To selectively deuterate the formyl C-H bond of an aromatic aldehyde using D₂O.

Materials:

  • Aromatic aldehyde substrate.

  • Photocatalyst (e.g., 4CzIPN).

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a thiol).

  • Deuterium oxide (D₂O).

  • Organic solvent (e.g., ethyl acetate).

  • Visible light source (e.g., blue LED).

Methodology:

  • Reaction Setup: In a reaction vessel transparent to visible light, dissolve the aldehyde substrate, photocatalyst, and HAT catalyst in the organic solvent.

  • Addition of D₂O: Add a large excess of D₂O to the reaction mixture.

  • Irradiation: Irradiate the mixture with the visible light source while stirring at room temperature.

  • Monitoring: Monitor the reaction progress by ¹H NMR or LC-MS to determine the extent of deuterium incorporation.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified using flash column chromatography.[18]

Purification by Flash Column Chromatography

Chromatographic separation of deuterated and non-deuterated compounds can be challenging due to their similar polarities.[18] However, subtle differences can be exploited for purification.

Objective: To purify a deuterated compound from its non-deuterated counterpart and other reaction impurities.

Methodology:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation, aiming for an Rf value of 0.25-0.35 for the desired compound. Use aprotic solvents if H/D exchange is a concern.[18]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel ("dry loading").[18]

  • Elution: Begin elution with the selected mobile phase, gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

General Handling, Storage, and Waste Disposal

Proper handling and disposal procedures are essential to ensure laboratory safety and environmental protection. For deuterated compounds, the primary hazards are associated with the non-deuterated parent molecule.

General Handling and Storage:

  • Consult the Safety Data Sheet (SDS): Always refer to the SDS for the non-deuterated parent compound for specific handling precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coats, and appropriate gloves.

  • Ventilation: Handle volatile or powdered compounds in a well-ventilated area or a chemical fume hood.

  • Storage: Store deuterated compounds in tightly sealed containers, protected from light and moisture to prevent degradation and isotopic exchange. Many deuterated compounds, especially those in solution, should be stored at low temperatures (2-8°C or -20°C).[18]

Waste Disposal:

The disposal of deuterated laboratory waste should follow standard procedures for chemical waste, taking into account the properties of the compound and any solvents used.

  • Segregation: Do not mix deuterated waste with non-hazardous waste. Segregate waste streams based on their chemical properties (e.g., halogenated vs. non-halogenated solvents).[19]

  • Labeling: All waste containers must be clearly labeled with their contents, including the name of the deuterated compound and any solvents.

  • Containers: Use appropriate, leak-proof, and chemically compatible containers for waste collection. Keep containers closed when not in use.[19]

  • Disposal: Dispose of deuterated chemical waste through a licensed hazardous waste disposal service, following all local and institutional regulations.[19] Never dispose of deuterated organic compounds down the drain.[20]

Diagram: Decision Tree for Deuterated Compound Waste Disposal

G start Deuterated Waste Generated q2 Is the compound an 'acute hazardous waste'? start->q2 q1 Is waste mixed with hazardous solvent? collect_haz Collect in a labeled Hazardous Waste Container q1->collect_haz Yes collect_non_haz Collect in a labeled Non-Hazardous Chemical Waste Container q1->collect_non_haz No q2->q1 No q2->collect_haz Yes segregate Segregate Halogenated and Non-Halogenated Solvents collect_haz->segregate disposal Dispose via Licensed Hazardous Waste Vendor collect_non_haz->disposal segregate->disposal

Caption: A simplified decision-making process for laboratory waste.

This guide provides a foundational understanding of the safety and handling of deuterated compounds. As with all chemical research, it is imperative to consult specific safety data sheets, institutional guidelines, and relevant regulatory documents before commencing work. The strategic use of deuterium continues to offer exciting possibilities in drug development, and a commitment to safe and informed handling practices is paramount to realizing this potential.

References

Methodological & Application

Quantification of Biotin in Human Serum Using Isotope Dilution LC-MS/MS with Biotin-d2

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-LCMS-032

Abstract

This application note presents a robust and sensitive method for the quantification of biotin (Vitamin B7) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Biotin-d2, for accurate and precise quantification through isotope dilution. A streamlined solid-phase extraction (SPE) procedure is employed for sample clean-up, ensuring high recovery and minimal matrix effects. The described method is suitable for clinical research, nutritional status assessment, and drug development applications where accurate biotin measurement is critical.

Introduction

Biotin is a water-soluble B-vitamin that plays a crucial role as a cofactor for several carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Accurate measurement of biotin levels in biological matrices is vital for diagnosing deficiencies and for research in various therapeutic areas.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, compensates for sample preparation losses and matrix-induced ionization suppression, leading to highly reliable results.[3] This application note provides a detailed protocol for the extraction and quantification of biotin in human serum using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Biotin (Sigma-Aldrich)

  • This compound (Toronto Research Chemicals)

  • Formic Acid, LC-MS grade (Fisher Scientific)

  • Ammonium Fluoride, LC-MS grade (Sigma-Aldrich)

  • Acetonitrile, LC-MS grade (Fisher Scientific)

  • Methanol, LC-MS grade (Fisher Scientific)

  • Ammonium Hydroxide (Sigma-Aldrich)

  • Water, LC-MS grade (Fisher Scientific)

  • Human Serum (BioIVT)

  • EVOLUTE® EXPRESS ABN 96-well SPE plates (Biotage)[5]

Standard and Internal Standard Preparation
  • Biotin Stock Solution (1 mg/mL): Dissolve 10 mg of biotin in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the biotin stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Working Internal Standard Solution (250 pg/mL): Prepare the working IS solution by diluting the this compound stock solution in 1% aqueous formic acid.[5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human serum, add 200 µL of the 250 pg/mL this compound working internal standard solution.[5]

  • Add 200 µL of 1% aqueous formic acid to the serum and IS mixture and vortex.[5]

  • Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of 1% aqueous formic acid.[5]

  • Load the entire 400 µL of the pre-treated serum sample into the conditioned wells.[5]

  • Wash the wells with 500 µL of water, followed by 500 µL of 95:5 (v/v) water:methanol.[5]

  • Elute the analytes with 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water:methanol.[5]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of 90:10 (v/v) water:acetonitrile for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18-PFP, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 1 mM aqueous ammonium fluoride
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transitions Analyte

Data Presentation

Calibration Curve

A calibration curve was generated by plotting the peak area ratio of biotin to this compound against the concentration of the calibration standards. The curve demonstrated excellent linearity over the concentration range of 25 to 5000 pg/mL.[5]

Parameter Value
Concentration Range 25 - 5000 pg/mL
Correlation Coefficient (r²) > 0.99
Method Performance

The performance of the method was evaluated by assessing recovery and reproducibility.

Parameter Concentration Result
Recovery 2000 pg/mL> 80%
Reproducibility (RSD) 2000 pg/mL< 10%

Data adapted from a similar method for biotin quantification in serum.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation serum 200 µL Human Serum add_is Add 200 µL this compound IS serum->add_is add_acid Add 200 µL 1% Formic Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 condition Condition SPE Plate (Methanol & 1% Formic Acid) vortex1->condition load Load Sample condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: 95:5 Water:Methanol wash1->wash2 elute Elute with 0.1% NH4OH in 90:10 Water:Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 90:10 Water:Acetonitrile evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for Biotin Quantification.

Biotin Metabolic Pathway

biotin_pathway cluster_activation Biotin Activation and Attachment cluster_recycling Biotin Recycling Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS ATP ATP ATP->HCS Biotinyl_AMP Biotinyl-5'-AMP HCS->Biotinyl_AMP HoloCarboxylase Holo-carboxylase (Active Enzyme) Biotinyl_AMP->HoloCarboxylase ApoCarboxylase Apo-carboxylase (Inactive Enzyme) ApoCarboxylase->HoloCarboxylase Proteolysis Proteolysis of Holo-carboxylase HoloCarboxylase->Proteolysis Biocytin Biocytin (Biotin-Lysine) Proteolysis->Biocytin Biotinidase Biotinidase Biocytin->Biotinidase Lysine Lysine Biotinidase->Lysine Recycled_Biotin Biotin Biotinidase->Recycled_Biotin Recycled_Biotin->Biotin

Caption: Biotin Activation and Recycling Pathway.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of biotin in human serum. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The solid-phase extraction protocol is effective for sample clean-up, minimizing matrix effects and leading to high recovery rates. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate biotin measurements in a clinical research setting.

References

Biotin-d2 as a Tracer in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as Vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for several carboxylase enzymes.[1] These enzymes play a critical role in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[1] Given its central role in metabolism, tracking the flux of biotin and its metabolites can provide valuable insights into the metabolic state of cells and tissues.

Biotin-d2, a stable isotope-labeled version of biotin, is a powerful tool for metabolic flux analysis (MFA).[2] By replacing specific hydrogen atoms with deuterium, this compound can be distinguished from its endogenous counterpart by mass spectrometry (MS). This allows researchers to trace the uptake, metabolism, and incorporation of biotin into various metabolic pathways, providing a dynamic view of cellular metabolism. The use of stable isotopes like deuterium offers a non-radioactive and safe method for these investigations.[2]

This document provides detailed application notes and protocols for utilizing this compound as a tracer in metabolic flux analysis, aimed at researchers, scientists, and professionals in drug development.

Applications in Research and Drug Development

The use of this compound as a tracer in metabolic flux analysis has several critical applications:

  • Understanding Disease Metabolism: Many diseases, including cancer and metabolic disorders, exhibit altered metabolic pathways.[3][4][5] this compound can be used to probe these alterations, identifying potential therapeutic targets. For instance, the increased reliance of some cancer cells on specific metabolic pathways makes them vulnerable to therapies that target these pathways.[3]

  • Drug Development and Efficacy Testing: this compound can be used to assess the impact of a drug candidate on specific metabolic pathways. By tracking the flux of this compound, researchers can determine if a drug is effectively modulating its intended target and identify any off-target metabolic effects.[6]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The use of deuterated compounds like this compound is a common strategy in drug development to study the pharmacokinetic and metabolic profiles of drugs.[2]

  • Nutritional Science: These methods can be applied to nutritional studies to understand how diet and supplements affect biotin metabolism and overall metabolic health.

Experimental Protocols

This section provides a generalized protocol for a metabolic flux analysis experiment using this compound in cultured mammalian cells.

Cell Culture and Labeling

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Biotin-free cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (D-Biotin-d2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Adaptation to Biotin-Free Medium (Optional but Recommended): To enhance the incorporation of this compound, adapt the cells to a biotin-free medium supplemented with dialyzed FBS for 24-48 hours prior to the experiment. Dialyzed FBS has reduced levels of endogenous biotin.

  • Labeling:

    • Prepare the labeling medium by supplementing the biotin-free medium with a known concentration of this compound. The optimal concentration should be determined empirically but can start in the physiological range.

    • Remove the standard or adaptation medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound labeling medium to the cells.

    • Incubate the cells for a specific period (time course experiment). The labeling duration will depend on the specific pathway and the turnover rate of the metabolites of interest. It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal labeling time.

Metabolite Extraction

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching Metabolism: To halt enzymatic activity and accurately capture the metabolic state, rapidly quench the cells.

    • For adherent cells, aspirate the labeling medium and immediately place the culture plate on dry ice.

    • For suspension cells, rapidly pellet the cells by centrifugation at a low speed and aspirate the supernatant.

  • Washing: Wash the cells once with ice-cold PBS to remove any remaining extracellular this compound.

  • Extraction:

    • Add a pre-chilled 80% methanol solution to the cells. For a 6-well plate, use 1 mL per well.

    • For adherent cells, use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate in methanol to a pre-chilled microcentrifuge tube.

  • Lysis and Protein Precipitation:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube. The supernatant can be stored at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Generalized LC-MS/MS Parameters:

The following are generalized parameters and should be optimized for the specific instrumentation and experimental goals.

ParameterRecommended Setting
LC Column C18 or Pentafluorophenyl (PFP) column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized for separation of biotin and its metabolites
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

MRM is a highly sensitive and specific method for quantifying known compounds. The precursor and product ion pairs for biotin and this compound need to be determined empirically on the specific mass spectrometer used.

  • Biotin (unlabeled): The precursor ion ([M+H]⁺) is m/z 245.1. Common product ions for fragmentation include m/z 227.1, 166.1, and 97.1.

  • This compound: The precursor ion ([M+H]⁺) is m/z 247.1. The product ions will be shifted by +2 Da compared to unlabeled biotin.

Data Analysis:

  • Peak Integration: Integrate the peak areas for the MRM transitions of both unlabeled biotin and this compound.

  • Isotopologue Distribution Analysis: Determine the fractional enrichment of this compound in the total biotin pool.

  • Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to model the metabolic network and calculate the flux rates based on the isotopic labeling data and other constraints such as nutrient uptake and secretion rates.

Data Presentation

The quantitative data obtained from metabolic flux analysis experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Fractional Enrichment of this compound in a Cancer Cell Line Treated with a Drug Candidate.

Time (hours)Untreated Control (% this compound)Drug Treated (% this compound)
00.5 ± 0.10.6 ± 0.2
425.3 ± 2.115.8 ± 1.9
848.9 ± 3.530.2 ± 2.8
1265.1 ± 4.242.5 ± 3.7
2480.7 ± 5.155.3 ± 4.5

Values are presented as mean ± standard deviation (n=3).

Table 2: Hypothetical Metabolic Flux Rates Through Biotin-Dependent Carboxylases.

Metabolic FluxUntreated Control (nmol/10^6 cells/hr)Drug Treated (nmol/10^6 cells/hr)
Acetyl-CoA Carboxylase (ACC)50.2 ± 4.125.7 ± 3.2
Pyruvate Carboxylase (PC)35.8 ± 3.533.1 ± 2.9
Propionyl-CoA Carboxylase (PCC)15.1 ± 1.814.5 ± 1.5
Methylcrotonyl-CoA Carboxylase (MCC)10.5 ± 1.210.1 ± 1.1

Flux rates are calculated based on the isotopic labeling data from the this compound tracer experiment.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively visualize complex biological pathways and experimental workflows.

Biotin-Dependent Carboxylase Pathway

Biotin_Pathway cluster_uptake Cellular Uptake cluster_activation Activation cluster_reactions Metabolic Reactions Biotin_d2_ext This compound (Extracellular) Biotin_d2_int This compound (Intracellular) Biotin_d2_ext->Biotin_d2_int SMVT Biotinoyl_AMP Biotinoyl_AMP Biotin_d2_int->Biotinoyl_AMP Holocarboxylase Synthetase (HCS) + ATP Holo_Carboxylase Holo_Carboxylase Biotinoyl_AMP->Holo_Carboxylase Apo-Carboxylase ACC Acetyl-CoA Carboxylase (ACC) Holo_Carboxylase->ACC PC Pyruvate Carboxylase (PC) Holo_Carboxylase->PC PCC Propionyl-CoA Carboxylase (PCC) Holo_Carboxylase->PCC MCC Methylcrotonyl-CoA Carboxylase (MCC) Holo_Carboxylase->MCC Acetyl_CoA Acetyl-CoA Pyruvate Pyruvate Propionyl_CoA Propionyl-CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC

Caption: this compound is taken up by the cell and activated to form holo-carboxylases.

Experimental Workflow for this compound Metabolic Flux Analysis

Workflow cluster_cell_prep Cell Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed_Cells Seed Cells in Culture Plates Adapt_Medium Adapt to Biotin-Free Medium (24-48h) Seed_Cells->Adapt_Medium Add_Biotin_d2 Add this compound Labeling Medium Adapt_Medium->Add_Biotin_d2 Time_Course Incubate for Time Course (e.g., 0, 4, 8, 12, 24h) Add_Biotin_d2->Time_Course Quench Quench Metabolism (Dry Ice) Time_Course->Quench Wash Wash with Ice-Cold PBS Quench->Wash Extract Extract with Cold 80% Methanol Wash->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data_Processing Peak Integration and Fractional Enrichment LCMS->Data_Processing MFA Metabolic Flux Analysis (MFA) Data_Processing->MFA

Caption: Workflow for this compound metabolic flux analysis in cell culture.

Conclusion

This compound is a valuable tracer for investigating the dynamics of biotin metabolism and the activity of biotin-dependent enzymes. The protocols and application notes provided here offer a framework for researchers to design and execute metabolic flux analysis experiments. These studies can yield significant insights into cellular metabolism in both healthy and diseased states, aiding in the discovery of new therapeutic targets and the development of novel drugs. The combination of stable isotope tracing with advanced mass spectrometry techniques provides a powerful platform for quantitative biology.

References

Application Notes and Protocols for Stable Isotope Labeling using Biotinylation for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for accurate and robust quantitative proteomics, enabling the relative quantification of proteins between different cell populations. This application note details a comprehensive protocol combining biotinylation-based enrichment of cell surface proteins with Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) for in-depth quantitative analysis of the cell surface proteome. This methodology is particularly valuable for drug development professionals seeking to identify and quantify cell surface drug targets, understand signaling pathways, and discover novel biomarkers.

While Biotin-d2 is primarily utilized as an internal standard for the quantification of biotin itself by analytical techniques such as GC-MS or LC-MS, this protocol leverages the power of biotin chemistry for affinity purification in conjunction with the quantitative prowess of SILAC.[1]

Principle of the Method

The workflow integrates two key techniques:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Two populations of cells are cultured in media containing either normal ("light") or heavy stable isotope-labeled ("heavy") essential amino acids (e.g., L-arginine and L-lysine). Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population. This creates a mass shift for every arginine and lysine-containing peptide, allowing for their differentiation and relative quantification by mass spectrometry.

  • Cell Surface Protein Biotinylation: A membrane-impermeable biotinylating reagent is used to covalently label primary amines of proteins exposed on the cell surface. Following cell lysis, these biotinylated proteins can be specifically enriched using streptavidin-coated beads.

By combining these methods, the cell surface proteomes of two distinct cell populations (e.g., treated vs. untreated, diseased vs. healthy) can be differentially labeled, enriched, and then quantified in a single mass spectrometry experiment, minimizing experimental variability.

Experimental Protocols

Part 1: SILAC Labeling

Materials:

  • Cells of interest

  • SILAC-grade cell culture medium (deficient in L-arginine and L-lysine)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-arginine and L-lysine

  • "Heavy" L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂)

  • Standard cell culture reagents and equipment

Protocol:

  • Cell Culture Preparation: Culture cells for at least two passages in the presence of dFBS to deplete endogenous unlabeled amino acids.

  • Adaptation to SILAC Media:

    • Prepare "light" medium by supplementing the SILAC base medium with "light" L-arginine and L-lysine at standard concentrations.

    • Prepare "heavy" medium by supplementing the SILAC base medium with "heavy" L-arginine and L-lysine at the same concentrations.

    • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Metabolic Labeling: Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

  • Verification of Labeling Efficiency (Optional but Recommended):

    • Harvest a small aliquot of cells from the "heavy" labeled population.

    • Lyse the cells, digest the proteins with trypsin, and analyze by mass spectrometry.

    • Confirm that >97% of the arginine and lysine-containing peptides have incorporated the heavy isotopes.

  • Experimental Treatment: Once complete labeling is achieved, treat the cell populations according to the experimental design (e.g., drug treatment of the "heavy" labeled cells and vehicle treatment of the "light" labeled cells).

Part 2: Cell Surface Biotinylation and Protein Enrichment

Materials:

  • SILAC-labeled cells from Part 1

  • Phosphate-buffered saline (PBS), ice-cold

  • Membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin), freshly prepared in PBS

  • Quenching buffer (e.g., 100 mM glycine in PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt buffer, urea buffer, PBS)

  • Elution buffer (e.g., sample buffer with DTT and excess free biotin)

Protocol:

  • Cell Harvest and Washing:

    • After experimental treatment, place cell culture dishes on ice and wash the cells three times with ice-cold PBS to remove any residual media.

  • Biotinylation Reaction:

    • Incubate the cells with the freshly prepared biotinylating reagent (e.g., 0.5 mg/mL Sulfo-NHS-SS-Biotin in PBS) for 10-30 minutes at 4°C with gentle agitation.

  • Quenching:

    • Remove the biotinylation reagent and add ice-cold quenching buffer. Incubate for 5-10 minutes at 4°C to quench any unreacted biotinylation reagent.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Lyse the "light" and "heavy" labeled cells separately in lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Mixing of Lysates:

    • Combine equal amounts of protein from the "light" and "heavy" lysates. This creates the quantitative standard for the subsequent analysis.

  • Enrichment of Biotinylated Proteins:

    • Incubate the mixed lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, urea buffer, and finally PBS).

  • Elution:

    • Elute the bound proteins from the beads by boiling in a sample buffer containing a reducing agent (like DTT, if using Sulfo-NHS-SS-Biotin) and an excess of free biotin.

Part 3: Protein Digestion and Mass Spectrometry

Materials:

  • Eluted protein sample from Part 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Protocol:

  • In-solution or In-gel Digestion:

    • Reduce the disulfide bonds in the eluted proteins with DTT.

    • Alkylate the free cysteine residues with IAA.

    • Digest the proteins into peptides overnight using trypsin.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). The mass spectrometer will acquire MS1 scans to measure the intensity of the "light" and "heavy" peptide pairs, and MS/MS scans to identify the peptide sequences.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify the proteins and quantify the relative abundance of the "heavy" to "light" peptide pairs.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table.

Protein AccessionGene NameProtein DescriptionH/L Ratiop-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P06733EGFREpidermal growth factor receptor2.540.001Up-regulated
P11362ITGB1Integrin beta-10.450.005Down-regulated
..................
H/L Ratio: The ratio of the intensity of the "heavy" labeled peptides to the "light" labeled peptides. A ratio > 1 indicates up-regulation, and a ratio < 1 indicates down-regulation.

Visualizations

Experimental Workflow

experimental_workflow cluster_silac SILAC Labeling cluster_treatment Experimental Treatment cluster_biotinylation Cell Surface Biotinylation cluster_lysis Cell Lysis and Mixing cluster_enrichment Enrichment and Digestion cluster_ms Mass Spectrometry light_cells Cell Population 1 ('Light' Amino Acids) control Control/Vehicle light_cells->control heavy_cells Cell Population 2 ('Heavy' Amino Acids) treatment Drug Treatment heavy_cells->treatment biotin_light Biotinylate 'Light' Cells control->biotin_light biotin_heavy Biotinylate 'Heavy' Cells treatment->biotin_heavy lysis_light Lyse 'Light' Cells biotin_light->lysis_light lysis_heavy Lyse 'Heavy' Cells biotin_heavy->lysis_heavy mix Combine Lysates (1:1 Ratio) lysis_light->mix lysis_heavy->mix enrich Enrich Biotinylated Proteins (Streptavidin Beads) mix->enrich digest On-bead or In-solution Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Protein ID & Quantification) lcms->data_analysis PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (Cell Surface) PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

References

Application Notes and Protocols for Biotin-d2 Internal Standard in Clinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (Vitamin B7) is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate quantification of biotin in clinical samples is essential for diagnosing deficiency states and for monitoring patients undergoing high-dose biotin therapy, which has been investigated for conditions like multiple sclerosis. High concentrations of biotin can also interfere with common clinical laboratory tests that utilize biotin-streptavidin technology, making its accurate measurement critical for preventing misdiagnosis.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by correcting for variations in sample preparation, chromatography, and mass spectrometric response.[3] Biotin-d2, a deuterated analog of biotin, is an ideal internal standard for this purpose as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it co-elutes and experiences similar ionization effects.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based clinical assays for the quantification of biotin in human plasma or serum.

Data Presentation

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of biotin in human plasma using this compound as an internal standard. The data is compiled from various studies to represent expected validation outcomes.[2][4][5]

Table 1: Linearity of Biotin Quantification

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
Biotin0.5 - 800> 0.9951/x²

Table 2: Accuracy and Precision of Biotin Quantification

LLOQLow QCMid QCHigh QC
Nominal Concentration (ng/mL) 0.51.575600
Intra-Assay Precision (%RSD, n=6) < 15%< 10%< 10%< 10%
Inter-Assay Precision (%RSD, n=18) < 15%< 10%< 10%< 10%
Accuracy (% Recovery) 85-115%90-110%90-110%90-110%

Table 3: Recovery of Biotin from Human Plasma

AnalyteLow ConcentrationMedium ConcentrationHigh Concentration
Biotin Recovery (%) > 80%> 80%> 80%
This compound Recovery (%) > 80%> 80%> 80%
%RSD of Recovery < 15%< 15%< 15%

Experimental Protocols

This section details a typical experimental protocol for the quantification of biotin in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Biotin (certified reference standard)

  • This compound (internal standard)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • 96-well plates

  • Microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Biotin Working Solutions: Prepare a series of working solutions by serially diluting the biotin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

Table 4: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (5% B), 1-4 min (5-95% B), 4-5 min (95% B), 5-5.1 min (95-5% B), 5.1-7 min (5% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 5: Mass Spectrometry Parameters

ParameterValue
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Biotin) Q1: 245.1 m/z, Q3: 227.1 m/z
MRM Transition (this compound) Q1: 247.1 m/z, Q3: 229.1 m/z
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Data Analysis
  • Quantification is based on the peak area ratio of the analyte (biotin) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • A weighted (1/x²) linear regression analysis is used to fit the calibration curve.

  • The concentrations of biotin in the QC and unknown samples are determined from the regression equation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the clinical assay.

experimental_workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample Patient Sample (Plasma/Serum) IS_Spike Spike with This compound IS Sample->IS_Spike Precipitation Protein Precipitation (Cold Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Data_Acquisition Data Acquisition (Peak Area Ratio) MS_Detection->Data_Acquisition Calibration Calibration Curve (Weighted Regression) Data_Acquisition->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for biotin quantification.

logical_relationship cluster_assay_principle Assay Principle cluster_analytical_steps Analytical Steps cluster_data_analysis Data Analysis and Correction Analyte Biotin (Analyte) Extraction Co-extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Biological Matrix (Plasma/Serum) Matrix->Extraction Chromatography Co-elution Extraction->Chromatography Ionization Competitive Ionization Chromatography->Ionization Ratio Peak Area Ratio (Biotin / this compound) Ionization->Ratio Correction Correction for Variability (Extraction Loss, Matrix Effects) Ratio->Correction Result Accurate Quantification Correction->Result

Caption: Rationale for using this compound internal standard.

References

Application Note: Utilizing Biotin-d2 for Enhanced Targeted Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted proteomics aims to accurately quantify specific proteins in complex biological samples, offering significant advantages in drug discovery, biomarker validation, and systems biology. The use of stable isotope-labeled internal standards is a cornerstone of achieving precise and reproducible quantification. Biotin-d2, a deuterium-labeled version of biotin, serves as an invaluable tool in targeted proteomics workflows. When incorporated into a biotinylating agent, it allows for the differential labeling of a target proteome, which, when compared against a control labeled with a light (d0) counterpart, enables accurate relative quantification by mass spectrometry.

This application note provides detailed protocols for the use of this compound in targeted proteomics, from protein labeling to mass spectrometry data analysis. It also presents a representative quantitative analysis of proteins involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cellular proliferation and a key target in oncology drug development.

Key Applications of this compound in Targeted Proteomics:

  • Accurate Relative Protein Quantification: By comparing the signal intensities of heavy (this compound) and light (Biotin-d0) labeled peptides, precise relative quantification of target proteins between different samples (e.g., treated vs. untreated cells) can be achieved.[1][2]

  • Internal Standard for Normalization: this compound labeled peptides can be spiked into samples as internal standards to account for variability in sample preparation, enrichment, and mass spectrometry analysis, leading to more robust and reliable results.[3]

  • Enhanced Confidence in Identification: The known mass shift (+2 Da for each incorporated this compound) aids in the confident identification of biotinylated peptides in complex mass spectra.

Experimental Workflow Overview

The general workflow for a targeted proteomics experiment using this compound involves several key steps. A control and an experimental sample are treated separately. The experimental sample is labeled with a "heavy" this compound reagent, while the control sample is labeled with a "light" Biotin-d0 reagent. After labeling, the samples are combined, digested into peptides, and the biotinylated peptides are enriched using streptavidin affinity purification. The enriched peptides are then analyzed by mass spectrometry to identify and quantify the relative abundance of the target proteins.

G cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Analysis Control Control Sample Light_Label Label with NHS-Biotin-d0 Control->Light_Label Experimental Experimental Sample Heavy_Label Label with NHS-Biotin-d2 Experimental->Heavy_Label Combine Combine Samples Light_Label->Combine Heavy_Label->Combine Digest Protein Digestion Combine->Digest Enrich Streptavidin Affinity Purification Digest->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for targeted proteomics using this compound.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with NHS-Biotin-d0 and NHS-Biotin-d2

This protocol describes the labeling of proteins in cell lysates using N-Hydroxysuccinimide (NHS)-activated biotin reagents, which react with primary amines (lysine residues and N-termini).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer without primary amines)

  • NHS-Biotin-d0 (light)

  • NHS-Biotin-d2 (heavy)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

Procedure:

  • Cell Lysis: Lyse control and experimental cells in an appropriate amine-free lysis buffer. Determine the protein concentration of each lysate using a standard protein assay.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of NHS-Biotin-d0 and NHS-Biotin-d2 in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • For each sample, dilute the protein to a concentration of 1-5 mg/mL in PBS.

    • Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Add the "light" reagent to the control sample and the "heavy" reagent to the experimental sample.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Biotin: Remove unreacted biotin using a desalting column or dialysis against PBS.

  • Sample Combination: Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio based on total protein amount.

Protocol 2: In-solution Protein Digestion

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Reduction: Add DTT to the combined protein sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 3: Enrichment of Biotinylated Peptides using Streptavidin Affinity Purification

Materials:

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer 1 (e.g., 2% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 0.1% formic acid in acetonitrile)

  • Elution Buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)[5]

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with an appropriate wash buffer according to the manufacturer's instructions.[6]

  • Binding: Add the digested peptide mixture to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides.[7]

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Sequentially wash the beads extensively with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides. Perform at least three washes with each buffer.

  • Elution: Elute the bound biotinylated peptides from the streptavidin beads by incubating with the Elution Buffer. Alternatively, for some applications, on-bead digestion with a different protease can be performed.

Data Presentation and Analysis

Following LC-MS/MS analysis, the data is processed using appropriate software to identify peptides and quantify the relative abundance of the light and heavy isotopic pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the experimental versus the control sample.

Table 1: Representative Quantitative Data for EGFR Signaling Proteins

The following table shows hypothetical quantitative data from a targeted proteomics experiment investigating the effect of an EGFR inhibitor on key proteins in the pathway. The experimental sample (treated with inhibitor) was labeled with this compound, and the control sample (untreated) was labeled with Biotin-d0.

ProteinGenePeptide SequenceHeavy/Light RatioFold Changep-value
EGFREGFRELVEPLTPSGEAPNQALLR0.45-2.220.001
GRB2GRB2IYVAPASAHSGNAWGAK0.98-1.020.89
SHC1SHC1VNVQNLDAADEPPHGDFVTR0.62-1.610.02
SOS1SOS1LSFDEGHSR1.051.050.75
KRASKRASVVGAINDPETIK0.95-1.050.68
RAF1RAF1LGSPSGSFGSVYSGAK0.71-1.410.04
MEK1MAP2K1FVLKQLQGVDGTR0.58-1.720.01
ERK2MAPK1ISADGMLQAR0.51-1.960.005

Interpretation: The data suggests that treatment with the EGFR inhibitor leads to a significant downregulation of EGFR and key downstream signaling proteins (SHC1, RAF1, MEK1, ERK2), as indicated by the Heavy/Light ratios less than 1 and low p-values. Proteins like GRB2, SOS1, and KRAS show no significant change in abundance.

Visualization of the EGFR Signaling Pathway

The following diagram illustrates the core components of the EGFR signaling pathway that were targeted in the hypothetical experiment.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates SHC1 SHC1 EGFR->SHC1 Phosphorylates SOS1 SOS1 GRB2->SOS1 SHC1->GRB2 KRAS KRAS SOS1->KRAS Activates RAF1 RAF1 KRAS->RAF1 Activates MEK1 MEK1 RAF1->MEK1 Phosphorylates ERK2 ERK2 MEK1->ERK2 Phosphorylates Proliferation Cell Proliferation ERK2->Proliferation Promotes EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway.

Conclusion

The use of this compound in targeted proteomics workflows provides a robust and accurate method for the relative quantification of proteins. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals looking to implement this powerful technique. By enabling the precise measurement of changes in protein abundance, this compound-based targeted proteomics can significantly contribute to a deeper understanding of biological processes and the development of novel therapeutics.

References

Application Notes and Protocols for Biotin-d2 in Protein-Protein Interaction Studies (BioID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative Proximity Labeling with Deuterated Biotin

Proximity-dependent biotin identification (BioID) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the proteomic landscape of subcellular compartments in living cells. The method utilizes a promiscuous biotin ligase, such as BirA*, fused to a protein of interest (the "bait"). When supplemented with biotin, the ligase generates reactive biotinoyl-5'-AMP, which covalently labels proximal proteins (the "prey") on accessible lysine residues. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry (MS).

While traditional BioID provides a qualitative snapshot of the interactome, quantitative approaches are necessary to study the dynamics of PPIs in response to stimuli, disease states, or drug treatments. The use of isotopically labeled biotin, such as a deuterated form (e.g., Biotin-d4), offers a robust method for relative quantification of protein interactions without the need for metabolic labeling techniques like SILAC.[1]

In a typical quantitative BioID experiment using deuterated biotin, two cell populations expressing the bait protein are treated with either normal ("light") biotin or a deuterated ("heavy") biotin, such as Biotin-d4, which has a mass shift of +4 Da. After the labeling period, the cell lysates are combined, and the biotinylated proteins are enriched and analyzed by quantitative mass spectrometry. The relative abundance of a prey protein between the two conditions can be determined by comparing the signal intensities of the light and heavy isotopic peaks for the peptides derived from that protein.

This application note provides a detailed protocol for performing a quantitative BioID experiment using deuterated biotin to study dynamic protein-protein interactions.

Key Advantages of Using Deuterated Biotin in BioID:

  • Quantitative Analysis: Enables the relative quantification of protein interactors between different experimental conditions.

  • Alternative to SILAC: Provides a quantitative proteomics workflow without the need for complete metabolic labeling of the cellular proteome.[1]

  • Multiplexing Potential: The use of different biotin isotopologues can allow for higher levels of multiplexing in a single experiment.[1]

  • High Specificity: The strong and specific interaction between biotin and streptavidin allows for stringent purification conditions, reducing background noise.

Experimental Workflow Overview

The overall workflow for a quantitative BioID experiment using deuterated biotin involves several key steps, from the generation of stable cell lines to the final mass spectrometry analysis and data interpretation.

BioID_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis A Stable cell line expressing Bait-BirA* fusion B Experimental Condition 1: + 'Light' Biotin A->B C Experimental Condition 2: + 'Heavy' Biotin-d4 A->C D Cell Lysis B->D C->D E Combine Lysates D->E F Streptavidin Affinity Purification E->F G On-bead Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Quantification of Light/Heavy Peptide Ratios H->I

Caption: Quantitative BioID workflow with deuterated biotin.

Detailed Experimental Protocols

This protocol is adapted from standard BioID procedures with modifications for quantitative analysis using deuterated biotin.[2][3]

Part 1: Generation and Validation of Stable Cell Lines
  • Vector Construction: Clone the cDNA of your protein of interest (bait) in-frame with a promiscuous biotin ligase (e.g., BirA* or the smaller BioID2) into a suitable mammalian expression vector. Include an affinity tag (e.g., FLAG or HA) for easy detection of the fusion protein.

  • Cell Line Generation: Transfect the expression vector into the desired cell line. Select for stable integration using an appropriate antibiotic.

  • Validation of Expression and Localization:

    • Western Blot: Confirm the expression of the full-length bait-BirA* fusion protein at the expected molecular weight using an antibody against the affinity tag.

    • Immunofluorescence: Verify that the fusion protein localizes to the correct subcellular compartment.

  • Functional Validation of Biotinylation:

    • Culture the stable cell line in the presence of 50 µM biotin for 24 hours.[2]

    • Perform a western blot on whole-cell lysates and probe with streptavidin conjugated to horseradish peroxidase (streptavidin-HRP) to detect biotinylated proteins. A smear of biotinylated proteins should be visible in the lane from cells expressing the fusion protein, indicating ligase activity.

Part 2: Quantitative Biotin Labeling
  • Cell Culture: Seed the validated stable cell line into two sets of 10-cm dishes. Grow the cells to approximately 80% confluency.[2]

  • Biotin Labeling:

    • For the "light" condition, change the medium to fresh complete medium containing 50 µM of standard biotin.

    • For the "heavy" condition, change the medium to fresh complete medium containing 50 µM of Biotin-d4.

  • Incubation: Incubate the cells for 24 hours at 37°C. The optimal incubation time may need to be determined empirically for your specific bait protein.[2]

Part 3: Cell Lysis and Protein Extraction
  • Washing: Aspirate the medium and wash the cells three times with 10 ml of ice-cold phosphate-buffered saline (PBS) to remove excess biotin.

  • Lysis:

    • Add 1 ml of lysis buffer per 10-cm dish. A typical lysis buffer for BioID is RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 1 mM DTT, and 1x protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonication: Sonicate the lysate to shear DNA and ensure complete cell disruption.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants from both the light and heavy labeled samples using a standard protein assay (e.g., BCA).

Part 4: Affinity Purification of Biotinylated Proteins
  • Combine Lysates: Combine equal amounts of protein from the light and heavy labeled lysates.

  • Streptavidin Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in lysis buffer.

  • Binding: Add the combined lysate to the prepared streptavidin beads and incubate overnight at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:

      • 2 washes with wash buffer 1 (2% SDS in 50 mM Tris-HCl pH 7.4)

      • 1 wash with wash buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES pH 7.5)

      • 1 wash with wash buffer 3 (250 mM LiCl, 0.5% NP-40, 0.5% deoxycholate, 1 mM EDTA, and 10 mM Tris-HCl pH 8.1)

      • 2 washes with 50 mM ammonium bicarbonate.

Part 5: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the washed beads in 50 mM ammonium bicarbonate. Reduce cysteine residues with DTT and alkylate with iodoacetamide.

  • Tryptic Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the bound proteins.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of light and heavy isotopic pairs.

    • Calculate the heavy/light (H/L) ratio for each identified protein. This ratio represents the change in proximity of that protein to the bait between the two experimental conditions.

Data Presentation

Quantitative data from a deuterated biotin BioID experiment should be presented in a clear and structured format to allow for easy interpretation and comparison.

Prey ProteinGene NameUnique PeptidesH/L Ratiop-valueBiological Function
Protein AGENEA122.50.001Signal Transduction
Protein BGENEB80.40.005Cytoskeletal Organization
Protein CGENEC151.10.85Metabolic Process
..................
  • Prey Protein: The identified protein interactor.

  • Gene Name: The corresponding gene for the prey protein.

  • Unique Peptides: The number of unique peptides identified for the prey protein.

  • H/L Ratio: The ratio of the abundance of the protein in the heavy-labeled condition to the light-labeled condition. A ratio > 1 indicates increased proximity, while a ratio < 1 indicates decreased proximity.

  • p-value: Statistical significance of the change in the H/L ratio.

  • Biological Function: Known or predicted function of the prey protein.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates a hypothetical signaling pathway where a stimulus leads to the recruitment of a specific protein to a receptor, which could be studied using quantitative BioID with deuterated biotin.

Signaling_Pathway cluster_pathway Signaling Cascade Unstimulated Unstimulated (Light Biotin) Stimulated Stimulated (Heavy Biotin-d4) Receptor Receptor-BirA* ProteinX Protein X Receptor->ProteinX Recruitment (Increased H/L Ratio) Downstream Downstream Signaling ProteinX->Downstream Stimulus Stimulus Stimulus->Receptor

Caption: Studying stimulus-induced protein recruitment via quantitative BioID.

This diagram shows that upon stimulation, "Protein X" is recruited to the "Receptor-BirA*" bait protein. In a quantitative BioID experiment, this would be observed as a significant increase in the heavy/light ratio for Protein X in the stimulated condition (heavy Biotin-d4) compared to the unstimulated condition (light biotin).

By employing deuterated biotin in BioID experiments, researchers can gain valuable quantitative insights into the dynamic nature of protein-protein interactions, providing a powerful tool for basic research and drug development.

References

Application Note: Quantification of Biotin-d2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction and quantification of Biotin-d2 in human plasma using a combination of protein precipitation and solid-phase extraction, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an internal standard for the accurate quantification of endogenous biotin, a crucial vitamin B7 involved in various metabolic processes.[1] The described method is sensitive, reproducible, and suitable for pharmacokinetic studies and other research applications requiring precise measurement of biotin levels.

Introduction

Biotin, also known as vitamin H or B7, is a water-soluble vitamin that acts as an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[2][3][4] Accurate measurement of biotin concentrations in plasma is vital for nutritional assessment and in clinical research, particularly in studies related to biotin deficiency or supplementation.[5] High doses of biotin can interfere with certain clinical diagnostic assays that utilize biotin-streptavidin technology.[5]

Stable isotope-labeled compounds, such as this compound, are ideal internal standards for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the endogenous analyte, allowing for correction of matrix effects and variations during sample preparation and analysis.[1] This protocol details a robust and reliable method for the sample preparation of plasma for this compound analysis.

Materials and Reagents

  • Human plasma (collected in K2 EDTA tubes)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (99%)

  • Ammonium hydroxide (28-32%)

  • Ammonium fluoride

  • Water (deionized, 18 MΩ·cm)

  • EVOLUTE® EXPRESS ABN 96-well plate (or similar polymeric SPE plate)

  • 96-well collection plates

  • Microcentrifuge tubes

Experimental Protocols

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE is often used following PPT for cleaner extracts.

Protocol 1: Protein Precipitation (PPT)

This protocol provides a rapid method for removing the bulk of proteins from the plasma sample.

  • Sample Spiking: To a 200 µL aliquot of human plasma in a microcentrifuge tube, add the this compound internal standard to a final concentration of 250 pg/mL.[6]

  • Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[7][8]

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[7][9]

  • Centrifugation: Centrifuge the tubes at ≥ 500 x g for 3 minutes to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing (e.g., SPE) or direct injection if SPE is not required.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is designed for further purification of the plasma extract to remove interfering substances. The following is based on the use of an EVOLUTE® EXPRESS ABN plate.[10]

  • Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard (final concentration 250 pg/mL) and dilute with 200 µL of 1% aqueous formic acid. Mix thoroughly.[10]

  • Conditioning (Optional for EVOLUTE EXPRESS): Condition each well of the SPE plate with 500 µL of methanol.[10]

  • Equilibration (Optional for EVOLUTE EXPRESS): Equilibrate each well with 500 µL of 1% aqueous formic acid.[10]

  • Sample Loading: Load the 400 µL of the pre-treated plasma sample into each well.[10]

  • Wash 1: Wash the wells with 500 µL of deionized water to remove polar interferences.[10]

  • Wash 2: Wash the wells with 500 µL of 5% methanol in water (v/v).[10]

  • Elution: Elute the analyte and internal standard with 200 µL of 0.1% ammonium hydroxide in 90% methanol in water (v/v).[10]

  • Evaporation: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 10% acetonitrile in water (v/v) for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The following are typical parameters for the analysis of this compound.

ParameterSetting
LC Column C18 or Pentafluorophenyl (PFP) stationary phase (e.g., 2.1 x 100 mm, 2.7 µm)[11]
Mobile Phase A 1 mM Ammonium Fluoride in water or 10 mM Ammonium Formate[10][11]
Mobile Phase B Acetonitrile or Methanol[10][11]
Flow Rate 0.4 - 0.6 mL/min[10][11]
Injection Volume 10 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
MRM Transitions Biotin: m/z 245.1 -> 227.0[11]this compound: m/z 247.1 -> 229.0 (example, confirm exact mass)

Quantitative Data Summary

The following table summarizes typical performance characteristics of methods for biotin analysis in plasma.

ParameterValueReference
Linearity Range 0.05 - 2 ng/mL[11]
Intra-day Precision < 7.1%[11]
Inter-day Precision < 7.1%[11]
Accuracy -0.7% to 8.2%[11]
Recovery (SPE) > 80%[6]

Visualizations

Biotin's Role in Carboxylation Reactions

Biotin acts as a covalently bound cofactor for carboxylase enzymes. The general mechanism involves the carboxylation of biotin at the N1 position in an ATP-dependent reaction, followed by the transfer of the carboxyl group to a substrate.[1][12]

Biotin_Carboxylation cluster_0 Biotin Carboxylase (BC) Domain cluster_1 Carboxyltransferase (CT) Domain ATP ATP Carboxybiotin Enzyme-Carboxybiotin ATP->Carboxybiotin HCO3 HCO3- HCO3->Carboxybiotin Biotin Enzyme-Biotin Biotin->Carboxybiotin Carboxylation ADP_Pi ADP + Pi Substrate Substrate (e.g., Pyruvate) Carboxybiotin->Substrate Carboxyl Transfer Carboxylated_Substrate Carboxylated Substrate (e.g., Oxaloacetate) Substrate->Carboxylated_Substrate Carboxylated_Substrate->Biotin Regenerates Enzyme-Biotin

Caption: General mechanism of biotin-dependent carboxylation reactions.

Experimental Workflow for this compound Analysis in Plasma

The overall workflow from sample collection to data analysis is depicted below.

Workflow Start Plasma Sample Collection (K2 EDTA tube) Spike Spike with this compound Internal Standard Start->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Supernatant Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Sample preparation and analysis workflow for this compound in plasma.

References

LC-MS/MS Method Development for Biotin-d2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin, also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate and sensitive quantification of biotin in biological matrices is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. Stable isotope-labeled internal standards, such as Biotin-d2, are critical for reliable quantification by LC-MS/MS as they effectively compensate for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the development and validation of a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. This method is intended for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • Biotin (≥99% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Standard and Quality Control Sample Preparation

Stock solutions of Biotin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

LC-MS/MS Method

Liquid Chromatography

A gradient elution program was developed for the chromatographic separation of this compound and Biotin.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect this compound and Biotin.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)247.1229.110015
This compound (Qualifier)247.1168.110025
Biotin (for reference)245.1227.110015

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution (if Biotin is being quantified using this compound as the internal standard). For this method development focused on this compound, this step can be omitted or a different internal standard can be used.

  • Add 400 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The developed method was validated for linearity, accuracy, and precision.

Table 5: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
This compound0.5 - 500> 0.995

Table 6: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LQC1.54.2-2.15.8-1.5
MQC753.11.54.52.3
HQC4002.50.83.91.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) ppt Protein Precipitation (400 µL Methanol) plasma->ppt centrifuge Centrifugation (13,000 x g, 10 min) ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report fragmentation_pathway precursor This compound Precursor Ion [M+H]+ m/z 247.1 product1 Product Ion 1 [M+H-H2O]+ m/z 229.1 precursor->product1 Loss of H2O product2 Product Ion 2 [Further Fragmentation] m/z 168.1 precursor->product2 Cleavage of side chain validation_process method_dev Method Development linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq stability Stability method_dev->stability validated_method Validated Method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method stability->validated_method

Application Note: The Use of Deuterated Biotin (Biotin-d2) in Pharmacokinetic Studies of Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role as a cofactor for five essential carboxylase enzymes involved in the metabolism of fatty acids, glucose, and amino acids.[1] Understanding the pharmacokinetics (PK) of biotin—its absorption, distribution, metabolism, and excretion (ADME)—is vital for determining appropriate dosages for supplementation and for the treatment of biotin-responsive inherited metabolic disorders. Stable isotope-labeled compounds, such as deuterated biotin (biotin-d2), are invaluable tools in pharmacokinetic research.[2][3] The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, yet chemically identical, version of the molecule that can be distinguished by mass spectrometry.[3] This allows for the precise tracking of the administered dose without the need for radioactive labeling, enhancing the safety and accuracy of clinical studies.[2]

This application note provides a detailed overview of the use of This compound (B12424353) in the pharmacokinetic analysis of biotin, including experimental protocols and data presentation.

Principle of Stable Isotope Labeling in Pharmacokinetics

The use of stable isotope-labeled drugs, such as this compound, alongside their unlabeled counterparts offers significant advantages in pharmacokinetic studies. Because the physical and chemical properties of the deuterated and non-deuterated molecules are nearly identical, they are expected to exhibit the same absorption, distribution, metabolism, and excretion profiles. When co-administered, the stable isotope-labeled compound can serve as its own internal standard, allowing each subject to act as their own control. This methodology minimizes variability and increases the precision of the pharmacokinetic measurements.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies, as it can differentiate and simultaneously quantify the labeled and unlabeled compounds based on their mass-to-charge ratios.[5][6][7][8]

Pharmacokinetic Profile of Biotin

Biotin is rapidly absorbed in the small intestine.[1] Following oral administration, peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours. The effective serum half-life of biotin has been reported to be approximately 15 hours. Biotin is primarily stored in the liver and is excreted in the urine as both unchanged biotin and several metabolites.[1][9]

Quantitative Pharmacokinetic Data for Biotin
Dose (mg)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Half-life (hours)Study Population
541 (median)~1-15Healthy Adults
1084.81210.0-Healthy Females
1091 (median)~1-15Healthy Adults
20184 (median)~1-15Healthy Adults
40214.61.5605.1-Healthy Females
100508.51.51652.4-Healthy Females

Data compiled from multiple sources.[10][11][12][13]

Experimental Protocols

Clinical Study Design for Oral Administration of this compound

This protocol outlines a typical crossover study design to determine the bioavailability and pharmacokinetic profile of biotin using this compound.

Objective: To assess the pharmacokinetic profile of orally administered this compound.

Study Design: A single-center, open-label, crossover study.

Subjects: Healthy adult volunteers (n=10-20), aged 18-50, with a body mass index (BMI) between 18.5 and 29.9 kg/m ².

Procedure:

  • Screening: Potential subjects undergo a full medical screening.

  • Washout Period: A 1-2 week washout period where subjects avoid biotin-rich foods and supplements.

  • Dosing: Subjects receive a single oral dose of this compound (e.g., 10 mg) in a capsule with 240 mL of water after an overnight fast.

  • Blood Sampling: Venous blood samples (approximately 5 mL) are collected in K2-EDTA tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[11][12][13]

  • Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

  • Crossover: After a washout period of at least one week, the same subjects can be administered a dose of unlabeled biotin for comparative analysis if required by the study design.

G cluster_pre Pre-Study cluster_study Pharmacokinetic Study Day cluster_post Post-Study Analysis screening Subject Screening washout1 Dietary Washout (1-2 weeks) screening->washout1 dosing Oral Administration of this compound blood_sampling Serial Blood Sampling (0-24 hours) dosing->blood_sampling plasma_prep Plasma Preparation and Storage blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Data Analysis lcms_analysis->pk_analysis

Figure 1: Experimental workflow for a this compound pharmacokinetic study.
Sample Preparation for LC-MS/MS Analysis

Objective: To extract biotin and this compound from plasma samples for quantification.

Materials:

  • Frozen human plasma samples

  • This compound (as analyte or internal standard)

  • Unlabeled biotin (for calibration curve)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Microcentrifuge tubes

  • Centrifuge

Procedure (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • If this compound is being used as an internal standard for the quantification of endogenous biotin, add a known concentration of this compound solution.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Biotin and this compound

Objective: To simultaneously quantify biotin and this compound in extracted plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example in Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Biotin: Precursor ion (m/z) 245.1 → Product ion (m/z) 227.1

    • This compound: Precursor ion (m/z) 247.1 → Product ion (m/z) 229.1

Note: Specific MS/MS parameters such as collision energy should be optimized for the instrument in use.[8]

Biotin's Role in Metabolism

Biotin is a covalently bound cofactor for five carboxylase enzymes that are critical for metabolic pathways. These enzymes catalyze the incorporation of bicarbonate as a carboxyl group into their respective substrates.

G cluster_biotin_cycle Biotin as a Cofactor cluster_metabolic_reactions Metabolic Reactions biotin Biotin holocarboxylase Holo-carboxylase (active enzyme) biotin->holocarboxylase Holocarboxylase Synthetase carboxylase Apo-carboxylase (inactive enzyme) carboxylase->holocarboxylase pyruvate Pyruvate holocarboxylase->pyruvate acetylcoa Acetyl-CoA holocarboxylase->acetylcoa propionylcoa Propionyl-CoA holocarboxylase->propionylcoa oxaloacetate Oxaloacetate pyruvate->oxaloacetate Pyruvate Carboxylase malonylcoa Malonyl-CoA acetylcoa->malonylcoa Acetyl-CoA Carboxylase methylmalonylcoa Methylmalonyl-CoA propionylcoa->methylmalonylcoa Propionyl-CoA Carboxylase

Figure 2: The role of biotin as a cofactor in key carboxylase reactions.

Conclusion

The use of this compound is a powerful and safe technique for elucidating the pharmacokinetics of biotin in humans. The ability to distinguish the administered dose from endogenous biotin levels using LC-MS/MS allows for highly accurate and precise measurements of key pharmacokinetic parameters. The protocols and data presented in this application note provide a framework for researchers and drug development professionals to design and execute robust pharmacokinetic studies of biotin. While direct comparative pharmacokinetic data for this compound is limited, its established use as an internal standard strongly supports the assumption of identical behavior to unlabeled biotin, making it an essential tool in vitamin research and clinical pharmacology.

References

Application Notes and Protocols for Cell Culture Labeling with Deuterated Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of protein dynamics, including synthesis, turnover, and protein-protein interactions, is fundamental to understanding cellular processes in both normal and disease states. Isotope labeling coupled with mass spectrometry has become a powerful tool for these investigations. This document provides detailed application notes and protocols for the use of deuterated biotin in cell culture for quantitative proteomic analysis.

Deuterated biotin serves as a stable isotope label that can be incorporated into proteins either metabolically or through proximity labeling techniques. The mass shift introduced by the deuterium atoms allows for the differentiation and quantification of labeled versus unlabeled proteins by mass spectrometry. This approach offers a robust and accurate method for studying protein dynamics and interactions within a cellular context.

Applications of this technique are vast and include:

  • Quantitative analysis of protein turnover: Measuring the rates of protein synthesis and degradation.

  • Identification of protein-protein interactions: Using proximity labeling techniques like BioID and TurboID to map interaction networks.

  • Quantitative comparison of proteomes: Comparing protein abundance between different cellular states or in response to stimuli.

I. Principle of Deuterated Biotin Labeling

The core principle of this technique lies in the introduction of a "heavy" isotopic signature into proteins of interest using biotin molecules containing deuterium atoms. This can be achieved through two primary strategies:

  • Metabolic Labeling: In this approach, cells are cultured in a medium where a standard nutrient is replaced with its deuterated counterpart, which is also biotinylated. This method is analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). However, instead of using heavy amino acids, a deuterated and biotinylated substrate is used. As cells grow and divide, the deuterated biotinylated molecule is incorporated into newly synthesized proteins.

  • Proximity Labeling (e.g., BioID, TurboID): This method is used to identify proteins in close proximity to a protein of interest (the "bait"). The bait protein is fused to a promiscuous biotin ligase (like BirA* in BioID or TurboID).[1][2] When exogenous biotin (in this case, deuterated biotin) is added to the cell culture, the ligase is activated and covalently attaches the deuterated biotin to any protein within a short radius.[3][4] These labeled proteins (the "prey") can then be isolated and identified.

Following labeling, cells are lysed, and the biotinylated proteins are enriched using streptavidin affinity purification. The enriched proteins are then digested into peptides and analyzed by mass spectrometry. The mass spectrometer detects the mass difference between the peptides labeled with deuterated biotin ("heavy") and those with natural abundance biotin ("light"), allowing for their relative quantification.

II. Experimental Workflows and Protocols

A. General Experimental Workflow

The overall workflow for a quantitative proteomics experiment using deuterated biotin is depicted below. This workflow is applicable to both metabolic and proximity labeling approaches, with variations in the initial labeling step.

G General Workflow for Deuterated Biotin Labeling cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Cell Culture (e.g., HeLa, HEK293) B Metabolic Labeling (with deuterated biotinylated substrate) or Proximity Labeling (with deuterated biotin) A->B C Cell Lysis B->C D Protein Extraction & Quantification C->D E Streptavidin Affinity Purification of Biotinylated Proteins D->E F On-bead or in-solution Proteolytic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Peptide Identification & Quantification G->H I Biological Interpretation H->I

Caption: General experimental workflow.
B. Detailed Protocol: Proximity Labeling with Deuterated Biotin (BioID)

This protocol outlines the steps for identifying protein-protein interactions using a BioID fusion protein and deuterated biotin for quantitative analysis.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for the bait protein fused to a promiscuous biotin ligase (e.g., BirA*)

  • Cell culture medium (e.g., DMEM) and supplements

  • Deuterated biotin (e.g., Biotin-d4)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., high salt buffer, urea-based buffer)

  • Elution buffer (e.g., buffer containing excess free biotin)

  • Trypsin (mass spectrometry grade)

  • Reagents for mass spectrometry analysis

Procedure:

  • Cell Culture and Transfection:

    • Culture cells in standard growth medium to ~70-80% confluency.

    • Transfect cells with the BioID fusion protein expression vector.

    • Select for stably expressing cells or perform transient transfection.

  • Deuterated Biotin Labeling:

    • For the "heavy" labeled sample, replace the medium with fresh medium containing 50 µM deuterated biotin.[2]

    • For the "light" (control) sample, use medium with 50 µM natural abundance biotin.

    • Incubate the cells for 18-24 hours to allow for biotinylation of proximal proteins.[2]

  • Cell Lysis and Protein Extraction:

    • Wash the cells twice with ice-cold PBS to remove excess biotin.

    • Lyse the cells in 1 mL of lysis buffer per 10 cm dish on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Streptavidin Affinity Purification:

    • Equilibrate the streptavidin magnetic beads with lysis buffer.

    • Incubate the cell lysate with the equilibrated beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., RIPA buffer, 1 M KCl, 0.1 M Na2CO3, 2 M urea in 10 mM Tris-HCl pH 8.0).

    • Perform final washes with a buffer compatible with mass spectrometry (e.g., 50 mM ammonium bicarbonate).

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • Mass Spectrometry and Data Analysis:

    • Desalt the peptide samples using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.

    • Quantify the relative abundance of proteins by comparing the peak intensities of the "heavy" (deuterated biotin labeled) and "light" (natural abundance biotin labeled) peptides.

III. Application Example: Investigating the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6] Aberrant EGFR signaling is implicated in various cancers.[7] Proximity labeling with deuterated biotin can be used to identify novel interaction partners of EGFR upon stimulation with epidermal growth factor (EGF) and to quantify changes in these interactions.

A. EGFR Signaling Pathway Diagram

The following diagram illustrates a simplified EGFR signaling cascade, highlighting potential targets for a proximity labeling study.

G EGFR Signaling Pathway EGF EGF EGFR EGFR (Bait) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Biotinylation of proximal proteins Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling cascade.

In this example, EGFR is the "bait" protein fused to a biotin ligase. Upon EGF stimulation and the addition of deuterated biotin, proteins in close proximity to the activated EGFR, such as the adaptor protein Grb2, will be labeled.

B. Quantitative Data Presentation

The following table presents hypothetical quantitative data from a proximity labeling experiment investigating the EGFR interactome in response to EGF stimulation. The data is presented as the ratio of protein abundance in the EGF-stimulated ("heavy" deuterated biotin label) versus the unstimulated ("light" natural abundance biotin label) state.

ProteinGeneHeavy/Light Ratiop-valueFunction
Growth factor receptor-bound protein 2GRB23.50.001Adaptor protein
Son of sevenless homolog 1SOS12.80.005Guanine nucleotide exchange factor
Phospholipase C gamma 1PLCG12.50.008Signal transduction
Signal transducer and activator of transcription 3STAT32.10.015Transcription factor
Protein tyrosine phosphatase, non-receptor type 11PTPN111.80.021Protein tyrosine phosphatase
Cbl proto-oncogeneCBL1.50.045E3 ubiquitin-protein ligase

IV. Protein Turnover Analysis

Deuterated biotin can also be used in pulse-chase experiments to measure protein turnover rates. In this setup, cells are first "pulsed" with a medium containing deuterated biotin for a specific period, leading to the labeling of newly synthesized proteins. Then, the cells are "chased" by replacing the labeling medium with a standard medium. The rate of disappearance of the "heavy" labeled protein population over time provides a measure of the protein's degradation rate.

A. Protein Turnover Experimental Workflow

G Protein Turnover Analysis Workflow cluster_0 Labeling cluster_1 Time-course Sampling cluster_2 Analysis A Pulse: Culture cells with deuterated biotin B Chase: Replace with standard medium A->B C Collect cell samples at multiple time points during the chase B->C D Protein extraction and affinity purification C->D E LC-MS/MS analysis D->E F Quantify Heavy/Light protein ratio over time E->F G Calculate protein half-life F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotin-d2 Signal in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Biotin-d2 signals in your LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any this compound signal in my LC-MS run?

A1: Several factors could lead to a complete loss of the this compound signal. A systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose the issue:

G cluster_0 Initial Checks cluster_1 LC Troubleshooting cluster_2 MS Troubleshooting cluster_3 Resolution start No this compound Signal Detected check_standards Verify Standard Preparation (Concentration, Dilution Errors) start->check_standards check_instrument Check Instrument Status (LC Pressure, MS Vacuum) start->check_instrument check_lc_method Review LC Method (Gradient, Flow Rate, Column) check_standards->check_lc_method check_mobile_phase Inspect Mobile Phase (Composition, pH, Additives) check_instrument->check_mobile_phase check_autosampler Verify Autosampler Injection check_lc_method->check_autosampler check_ms_parameters Confirm MS Parameters (Ionization Mode, m/z Range, Voltages) check_autosampler->check_ms_parameters infuse_standard Direct Infusion of Standard check_ms_parameters->infuse_standard check_source Clean Ion Source infuse_standard->check_source Signal Still Absent signal_restored Signal Restored infuse_standard->signal_restored Signal Present contact_support Contact Technical Support infuse_standard->contact_support No Signal on Infusion check_source->signal_restored

Caption: Troubleshooting workflow for absent this compound signal.

Start by verifying your this compound standard preparation and the overall status of the LC-MS system. If those are in order, investigate the LC method parameters and mobile phase composition. Finally, move to the mass spectrometer, checking acquisition parameters and performing a direct infusion of the standard to isolate the issue to the MS or LC components.

Q2: My this compound signal is weak or has a poor signal-to-noise (S/N) ratio. How can I improve it?

A2: A weak signal can be due to suboptimal LC or MS conditions, or the presence of interfering substances.

LC Optimization:

  • Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][2] The presence of contaminants can increase background noise.[1][3] For reversed-phase chromatography, using volatile buffers like ammonium formate or acetate can improve ionization efficiency.[2] The concentration of ion-pairing reagents, if used, should be optimized as high concentrations can cause ion suppression.[4]

  • Column: Verify that the column is not contaminated or degraded. Poor peak shape, such as broadening or tailing, can decrease signal intensity.[3]

  • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and thus signal intensity.[5]

MS Optimization:

  • Ion Source Parameters: Systematically optimize ion source parameters such as gas flows (nebulizer, auxiliary, sheath gas), capillary voltage, and source temperature.

  • Adduct Formation: this compound might be forming various adducts (e.g., sodium, potassium). Ensure you are monitoring the correct m/z for the expected ion (e.g., [M+H]+, [M+Na]+).

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[1] Consider improving your sample preparation method (e.g., SPE, LLE) to remove these interferences.

Q3: What are the expected mass-to-charge ratios (m/z) and fragmentation patterns for this compound?

A3: this compound is the deuterated form of biotin. Understanding its mass and fragmentation is key for setting up your MS method.

Expected m/z Values: The exact mass of this compound will be slightly higher than that of biotin due to the deuterium labeling. The specific m/z you should target depends on the ionization mode and potential adduct formation.

Ion SpeciesApproximate m/zNotes
[M+H]+247.1Protonated molecule in positive ion mode.
[M-H]-245.1Deprotonated molecule in negative ion mode.
[M+Na]+269.1Sodium adduct, common in positive ion mode.
[M+NH4]+264.1Ammonium adduct, can be formed with ammonium buffers.

Fragmentation (MS/MS): Collision-induced dissociation (CID) of biotin and its derivatives typically results in characteristic fragment ions.[6][7] For this compound, you would expect a corresponding mass shift in the fragments containing the deuterium label. A study on biotin fragmentation identified key product ions that can be used for confirmation in MS/MS experiments.[6][7]

G parent This compound Precursor Ion (e.g., m/z 247.1) frag1 Fragment Ion 1 (e.g., loss of H2O) parent->frag1 CID frag2 Fragment Ion 2 (e.g., cleavage of side chain) parent->frag2 CID frag3 Signature Fragment Ion parent->frag3 CID

References

Technical Support Center: Optimizing Biotin-d2 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Biotin-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape problems encountered with this compound?

A1: The most common peak shape issues are peak tailing, peak fronting, and peak broadening.[1][2][3][4][5] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[2][6] Deviations from this symmetry can compromise the accuracy and reproducibility of your results.[2][7]

Q2: Why is my this compound peak tailing?

A2: Peak tailing, where the latter half of the peak is wider than the front half, is often caused by secondary interactions between this compound and the stationary phase.[7][8] For silica-based columns, this can be due to interactions with residual silanol groups, especially when operating at a mid-range pH.[7][8] Other potential causes include column overload, low buffer concentration, or a void at the column inlet.[8][9][10]

Q3: What causes my this compound peak to show fronting?

A3: Peak fronting, where the first half of the peak is broader, is less common than tailing. It is typically a result of column overload, where either the injection volume or the sample concentration is too high.[3][8] It can also be caused by poor sample solubility in the mobile phase or a collapse of the column bed.[3]

Q4: My this compound peak is broad. What could be the reason?

A4: Broad peaks can be a result of several factors, including extra-column volume (e.g., long or wide tubing), a contaminated or old column, or a mobile phase that is too "strong" and elutes the analyte too quickly.[4][7][11]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing for this compound

If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.

G Troubleshooting Workflow for Peak Tailing cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions cluster_3 Resolution A This compound Peak is Tailing B Check Mobile Phase pH A->B C Increase Buffer Concentration B->C pH is optimal G Adjust pH Away from pKa B->G pH near pKa? D Reduce Sample Load C->D Buffer is sufficient H Use 25-50 mM Buffer C->H Buffer < 20mM? E Check for Column Contamination/Age D->E Load is optimal I Dilute Sample or Reduce Injection Volume D->I Overload suspected? F Inspect for System Voids/Leaks E->F Column is new J Flush or Replace Column E->J Column old/dirty? K Replace Frits/Tubing, Check Connections F->K Leaks/voids found? L Improved Peak Shape G->L H->L I->L J->L K->L

Caption: A flowchart to systematically troubleshoot peak tailing for this compound.

Detailed Steps:

  • Evaluate Mobile Phase pH: Biotin has a carboxylic acid group, making its charge state pH-dependent. Operating near the pKa of the analyte can lead to poor peak shape.[7][9] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can significantly improve peak symmetry.[10] For reversed-phase chromatography of acidic compounds like biotin, a lower pH (e.g., pH 2-4) is often beneficial.[12]

  • Optimize Buffer Concentration: A buffer in the mobile phase helps to maintain a constant pH and can mask secondary interactions with the stationary phase.[9] If you are using a buffer, ensure its concentration is adequate, typically in the range of 20-50 mM.[13]

  • Assess Sample Load: Injecting too much sample can lead to column overload and result in peak tailing or fronting.[8][9] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

  • Column Health: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes for all analytes.[4] If the problem persists and affects other compounds, consider flushing the column according to the manufacturer's instructions or replacing it.

  • System Check: Voids in the column packing, partially blocked frits, or excessive dead volume in the system can all contribute to peak asymmetry.[2][9][10] Inspect for any leaks and ensure all connections are secure.

Guide 2: Factors Influencing this compound Peak Shape

The following diagram illustrates the key factors that can impact the peak shape of this compound in your chromatographic analysis.

G Factors Affecting this compound Peak Shape cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument cluster_sample Sample center This compound Peak Shape pH pH pH->center Buffer Buffer Concentration Buffer->center Organic Organic Modifier (ACN vs. MeOH) Organic->center Composition Solvent Composition Composition->center StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->center Silanol Residual Silanols Silanol->center Contamination Contamination Contamination->center Void Packing Void Void->center DeadVolume Extra-Column Dead Volume DeadVolume->center FlowRate Flow Rate FlowRate->center Temperature Temperature Temperature->center Concentration Concentration Concentration->center Solvent Injection Solvent Solvent->center Volume Injection Volume Volume->center

Caption: Key factors influencing the chromatographic peak shape of this compound.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Biotin Analysis

This protocol is a starting point for developing a robust method for this compound analysis, adapted from published methods for biotin.[14][15]

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3 µm
Mobile Phase Buffer:Acetonitrile (91.5:8.5, v/v)
Buffer 2g Sodium Perchlorate Monohydrate + 2mL Orthophosphoric Acid in 2000mL water
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection UV at 200 nm
Injection Volume 10-100 µL
Sample Diluent Mobile Phase

Note: For LC-MS applications, volatile buffers like formic acid or ammonium formate should be used instead of non-volatile salts like sodium perchlorate.[16][17] A common mobile phase for LC-MS analysis of biotin is a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[17]

Data Presentation: Comparison of Mobile Phase Modifiers

The choice of organic modifier and the use of an acidic additive can significantly impact peak shape.

Mobile Phase CompositionExpected Peak Shape for this compoundRationale
Water/AcetonitrileMay exhibit tailingWithout a buffer or acid, secondary interactions with silanols are more likely.[12]
Water/MethanolMay exhibit tailingSimilar to acetonitrile, but methanol's higher viscosity can lead to broader peaks.[18]
0.1% Formic Acid in Water/AcetonitrileImproved symmetryThe acid suppresses the ionization of the carboxylic acid group and silanols, reducing peak tailing.[12][16]
20 mM Phosphate Buffer (pH 3.0)/AcetonitrileSymmetrical peakThe buffer maintains a constant low pH, ensuring consistent ionization and masking silanol interactions.[13]

This technical support guide provides a comprehensive overview of common issues and solutions for optimizing the peak shape of this compound in chromatography. By systematically addressing the factors outlined, researchers can improve the quality and reliability of their analytical results.

References

Technical Support Center: Biotin-d2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-d2 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and fragmentation pattern for this compound?

This compound is a stable isotope-labeled version of biotin, with two deuterium atoms replacing two hydrogen atoms, resulting in a mass shift of +2 Da compared to unlabeled biotin. The expected precursor and product ions are detailed in the table below. This pattern is inferred from the well-documented fragmentation of unlabeled biotin and other deuterated biotin analogs. The primary fragmentation involves the loss of a water molecule from the valeric acid side chain.

Q2: Why am I observing a slight shift in retention time between Biotin and this compound?

A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, often referred to as the "isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally a minor shift and should not affect quantification as long as the peak shapes are good and the integration is accurate.

Q3: My this compound signal is decreasing over time in my sample sequence. What could be the cause?

A decreasing signal for this compound over a sequence of injections could be due to several factors. One possibility is deuterium-hydrogen back-exchange, where the deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent. This is more likely to occur if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent. Another potential issue is the adsorption of the internal standard to parts of the LC system, which can lead to carryover and a drifting signal.

Q4: I am seeing a signal for unlabeled Biotin in my this compound standard. Is this normal?

This can occur due to the isotopic contribution from the unlabeled analyte present as an impurity in the deuterated internal standard. It is crucial to know the isotopic purity of your this compound standard. You can assess this by injecting a neat solution of the standard and checking for the presence of the unlabeled biotin transition.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify that the correct precursor and product ion m/z values for this compound are entered in the acquisition method. - Ensure the instrument is properly tuned and calibrated.
Sample Preparation Issues - Confirm that the this compound internal standard was added to the samples at the correct concentration. - Evaluate the extraction efficiency of your sample preparation method for biotin.
Ionization Problems - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for biotin analysis. - Check for clogs in the ESI needle or transfer line.
LC Conditions - Ensure the mobile phase composition and gradient are suitable for biotin elution and ionization.
Issue 2: Inaccurate or Imprecise Quantification

Possible Causes and Solutions:

CauseTroubleshooting Steps
Chromatographic Co-elution Issues - While a slight shift is normal, significant separation between biotin and this compound can lead to differential matrix effects. Optimize your chromatography to ensure the peaks are as close as possible.
Matrix Effects - Matrix components co-eluting with your analytes can cause ion suppression or enhancement. Perform a post-column infusion experiment to identify regions of ion suppression.
In-Source Fragmentation - The deuterated internal standard might be fragmenting in the ion source. This can sometimes be addressed by optimizing the source conditions to be "softer".
Deuterium-Hydrogen Back-Exchange - If back-exchange is suspected, investigate the stability of the internal standard in the sample diluent and mobile phase over time. Adjusting the pH may help mitigate this issue.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for biotin and this compound in a typical LC-MS/MS experiment using positive ion electrospray ionization.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)
Biotin245.1227.1166.1
This compound 247.1 229.1 168.1

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of a working solution of this compound in methanol.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute biotin, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor:

      • Biotin: 245.1 → 227.1 (quantifier), 245.1 → 166.1 (qualifier).

      • This compound: 247.1 → 229.1 (quantifier).

    • Collision Energy: Optimize for the specific instrument, but typically in the range of 15-25 eV.

Visualizations

fragmentation_pathway cluster_biotin Biotin cluster_biotin_d2 This compound Biotin Biotin [M+H]⁺ m/z 245.1 Biotin_Frag1 Fragment 1 m/z 227.1 Biotin->Biotin_Frag1 -H₂O Biotin_Frag2 Fragment 2 m/z 166.1 Biotin->Biotin_Frag2 Biotin_d2 This compound [M+H]⁺ m/z 247.1 Biotin_d2_Frag1 Fragment 1 m/z 229.1 Biotin_d2->Biotin_d2_Frag1 -H₂O Biotin_d2_Frag2 Fragment 2 m/z 168.1 Biotin_d2->Biotin_d2_Frag2

Caption: Fragmentation of Biotin and this compound.

troubleshooting_workflow start Inaccurate Quantification check_chrom Check Peak Shape & Co-elution start->check_chrom check_matrix Investigate Matrix Effects check_chrom->check_matrix Peaks OK optimize_lc Optimize LC Method check_chrom->optimize_lc Poor Shape/ Separation check_is Verify IS Stability check_matrix->check_is No Matrix Effect post_infusion Post-Column Infusion check_matrix->post_infusion Suspected stability_exp Run Stability Experiment check_is->stability_exp IS Unstable solution Accurate Results check_is->solution IS Stable optimize_lc->check_chrom post_infusion->optimize_lc stability_exp->solution

Caption: Troubleshooting workflow for inaccurate quantification.

Technical Support Center: Biotin-Protein Conjugate Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of biotin-protein bonds in plasma samples.

Frequently Asked Questions (FAQs)

Q1: Why is my biotinylated protein losing its biotin label in plasma?

Your biotinylated protein is likely losing its biotin label in plasma due to cleavage of the bond connecting biotin to the protein. This cleavage can be caused by two main factors present in plasma:

  • Enzymatic Cleavage: The primary enzyme responsible for this is biotinidase.[1][2][3] Biotinidase is naturally present in plasma and its function is to cleave biotin from biocytin (the product of carboxylase degradation) and dietary protein-bound biotin, thereby recycling the vitamin.[2][3] This enzyme can also act on artificially biotinylated proteins.

  • Non-enzymatic Hydrolysis: Plasma can also induce non-enzymatic cleavage of the biotin-protein bond.[4] This means that even in the absence of enzymatic activity, the chemical environment of plasma can contribute to the breakdown of the linkage.

Studies have shown that most commercially available biotinylating reagents create bonds that are susceptible to cleavage in human plasma.[5][6][7]

Q2: Are all biotinylation chemistries equally unstable in plasma?

No, the stability of the biotin-protein bond is highly dependent on the chemical linkage formed by the biotinylation reagent. Research indicates that various common biotinylation linkers exhibit different degrees of instability in plasma.[8] For instance, a study evaluating six different biotinylation agents found that all produced bonds susceptible to hydrolysis in human plasma, with one type of bond (hydrazide) also being unstable in buffer.[8]

Q3: What is biotinidase and how does it affect my experiments?

Biotinidase is an enzyme found in plasma that hydrolyzes the amide bond between biotin and a lysine residue, releasing free biotin.[1][3] In the body, its natural role is to recycle biotin.[3] In an experimental context, biotinidase can cleave the biotin from your protein of interest, leading to a loss of signal in detection assays that rely on the biotin tag (e.g., streptavidin-based detection). This can result in inaccurate quantification or false-negative results. The activity of biotinidase is a significant factor to consider when working with biotinylated molecules in plasma samples.[2]

Q4: Can I inhibit biotinidase activity in my plasma samples?

While the search results confirm the presence and activity of biotinidase, they do not provide specific, commonly used laboratory protocols for its inhibition in the context of preserving biotinylated protein stability. However, some studies have used heat inactivation of plasma to reduce enzymatic activity in general, which would include biotinidase.[4] It is important to note that heat inactivation can also denature other plasma proteins, which may interfere with your assay.

Q5: How can I improve the stability of my biotin-protein conjugate in plasma?

Improving the stability of your biotin-protein conjugate primarily involves selecting a more stable biotinylation chemistry. Researchers have worked on synthesizing biotin-protein bonds that are more resistant to cleavage in plasma.[5][6][9] One successful approach involves conjugating biotin through a cysteine residue with a carboxylate group positioned alpha to the biotinamide bond.[9] This modification resulted in a significantly more stable bond in plasma.[9]

Troubleshooting Guides

Problem: Loss of signal in a plasma-based assay using a biotinylated protein.

Possible Cause Troubleshooting Step
Biotin-protein bond instability 1. Assess Bond Stability: Perform a stability assay by incubating your biotinylated protein in plasma and a control buffer (e.g., PBS) for a set time. Measure the amount of free biotin released or the remaining biotin on the protein. 2. Switch Biotinylation Reagent: If significant cleavage is observed, consider using a biotinylation reagent known to form a more stable bond in plasma. Reagents that conjugate biotin via a cysteine residue have shown increased stability.[9]
High Biotinidase Activity 1. Consider Heat Inactivation: If experimentally feasible, heat-inactivate the plasma sample to reduce enzymatic activity. Be mindful of potential effects on other proteins. 2. Minimize Incubation Time: Reduce the time the biotinylated protein is exposed to the plasma to the minimum required for your assay.
Assay Interference 1. Check for Endogenous Biotin: Plasma contains endogenous biotin which can compete for binding to streptavidin.[10][11] If using a streptavidin-based detection method, this can lead to a reduced signal. Quantify the endogenous biotin level in your plasma samples. 2. High Concentrations of Biotin Supplements: Be aware that high levels of biotin supplements in patient samples can severely interfere with biotin-streptavidin based immunoassays.[12][13]

Quantitative Data

The following table summarizes data on the release of biotin from Immunoglobulin G (IgG) biotinylated with different reagents after a 4-hour incubation in human plasma at room temperature.

Biotinylation ReagentLinkage Type% Biotin Released in Plasma (Mean ± SD)% Biotin Released in PBS (Control)
NHS-LC-BiotinAmide8.8 ± 1.2< 0.5
Sulfo-NHS-LC-BiotinAmide9.5 ± 1.5< 0.5
Iodoacetyl-LC-BiotinThioether7.9 ± 1.1< 0.5
Biotin-LC-HydrazideHydrazone26.3 ± 4.215.2 ± 2.5
5-(biotinamido)-pentylamineAmide12.1 ± 1.8< 0.5
Biotin PEO-amineAmide10.5 ± 1.6< 0.5

Data adapted from Bogusiewicz et al., Analytical Biochemistry, 2004.[8]

Experimental Protocols

Protocol: Assessment of Biotin-Protein Conjugate Stability in Plasma

This protocol is a generalized method for evaluating the stability of a biotinylated protein in plasma.

1. Materials:

  • Biotinylated protein of interest

  • Human plasma (or plasma from the species of interest)

  • Phosphate-buffered saline (PBS) as a control buffer

  • Ultrafiltration devices (e.g., centrifugal filters) with a molecular weight cutoff that retains the protein but allows free biotin to pass through.

  • Avidin or streptavidin-based biotin quantification assay (e.g., HABA assay, fluorescent biotin assay).

2. Procedure:

  • Prepare two sets of tubes. One set for incubation in plasma and another for incubation in PBS (control).

  • Add your biotinylated protein to each tube at the desired final concentration.

  • Add either human plasma or PBS to the respective tubes.

  • Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 4 hours).[8]

  • After incubation, separate the free biotin from the biotinylated protein using an ultrafiltration device.

  • Quantify the amount of free biotin in the filtrate using a suitable biotin quantification assay.

  • (Optional) Quantify the amount of biotin remaining on the protein in the retentate. This can be done using a capture assay where the biotinylated protein is immobilized and detected with labeled streptavidin.[8]

3. Data Analysis:

  • Calculate the percentage of biotin released in plasma and PBS.

  • Compare the release in plasma to the control to determine the extent of plasma-induced cleavage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification BiotinylatedProtein Biotinylated Protein IncubatePlasma Incubate in Plasma BiotinylatedProtein->IncubatePlasma IncubatePBS Incubate in PBS BiotinylatedProtein->IncubatePBS Plasma Human Plasma Plasma->IncubatePlasma PBS PBS (Control) PBS->IncubatePBS UltrafiltrationPlasma Ultrafiltration IncubatePlasma->UltrafiltrationPlasma UltrafiltrationPBS Ultrafiltration IncubatePBS->UltrafiltrationPBS QuantifyFreeBiotinPlasma Quantify Free Biotin UltrafiltrationPlasma->QuantifyFreeBiotinPlasma Filtrate QuantifyBoundBiotinPlasma Quantify Bound Biotin UltrafiltrationPlasma->QuantifyBoundBiotinPlasma Retentate QuantifyFreeBiotinPBS Quantify Free Biotin UltrafiltrationPBS->QuantifyFreeBiotinPBS Filtrate QuantifyBoundBiotinPBS Quantify Bound Biotin UltrafiltrationPBS->QuantifyBoundBiotinPBS Retentate

Caption: Workflow for assessing biotin-protein conjugate stability.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting & Solutions SignalLoss Signal Loss in Plasma Assay BondInstability Biotin-Protein Bond Instability SignalLoss->BondInstability EnzymaticCleavage Enzymatic Cleavage (Biotinidase) BondInstability->EnzymaticCleavage NonEnzymaticCleavage Non-Enzymatic Hydrolysis BondInstability->NonEnzymaticCleavage AssessStability Assess Bond Stability BondInstability->AssessStability InhibitEnzyme Inhibit Enzymes (e.g., Heat) EnzymaticCleavage->InhibitEnzyme MinimizeTime Minimize Incubation Time EnzymaticCleavage->MinimizeTime ChangeChemistry Use More Stable Linker AssessStability->ChangeChemistry

Caption: Troubleshooting logic for biotinylated protein instability.

References

Minimizing ion suppression for Biotin-d2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Biotin-d2 analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to decreased sensitivity, poor accuracy, and unreliable quantification.[4][5][6] In complex biological matrices such as plasma or serum, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4][5]

Q2: I am using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't that correct for ion suppression?

A2: While SIL internal standards are the gold standard for correcting matrix effects, they may not always provide complete correction.[2][4] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between this compound and the native biotin, with the deuterated compound often eluting slightly earlier. This separation can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression and inaccurate quantification.[4]

Q3: What are the most common sources of ion suppression in biological samples for this compound analysis?

A3: The most common sources of ion suppression in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic and can significantly suppress the ionization of co-eluting analytes.[5]

  • Salts and Buffers: High concentrations of salts from buffers used in sample collection or preparation can interfere with the electrospray ionization (ESI) process.

  • Endogenous Metabolites: Other small molecules present in the biological sample can compete with this compound for ionization.[4]

  • Proteins: Although larger molecules, residual proteins after incomplete precipitation can still cause ion source contamination and suppression.[4]

Q4: How can I determine if ion suppression is affecting my this compound analysis?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][5][7] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[5][7]

Troubleshooting Guides

Problem 1: Poor sensitivity and low signal intensity for this compound.

This is often a primary indicator of significant ion suppression.

Troubleshooting Workflow:

start Low this compound Signal infusion Perform Post-Column Infusion Experiment start->infusion suppression_zones Identify Ion Suppression Zones infusion->suppression_zones optimize_chroma Optimize Chromatography (Shift Retention Time) suppression_zones->optimize_chroma Suppression Co-elutes? optimize_prep Improve Sample Preparation suppression_zones->optimize_prep Broad Suppression? end Improved Signal optimize_chroma->end dilute Dilute Sample optimize_prep->dilute dilute->end

Caption: Troubleshooting workflow for low this compound signal intensity.

Solutions:

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from the identified ion suppression zones.

  • Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[2][8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, ensure that the this compound concentration remains above the limit of quantitation (LOQ).

Problem 2: Inconsistent and irreproducible results for this compound quantification.

This can be caused by variable matrix effects between different samples or differential ion suppression between biotin and this compound.

Troubleshooting Workflow:

start Inconsistent Results check_coelution Verify Co-elution of Biotin and this compound start->check_coelution isotope_effect Isotope Effect Separation? check_coelution->isotope_effect adjust_chroma Fine-tune Chromatography for Co-elution isotope_effect->adjust_chroma Yes matrix_effect Quantify Matrix Effect (Post-Extraction Spike) isotope_effect->matrix_effect No end Consistent & Reproducible Results adjust_chroma->end assess_prep Assess Sample Prep Effectiveness matrix_effect->assess_prep improve_prep Implement More Rigorous Cleanup (SPE or LLE) assess_prep->improve_prep High Variability assess_prep->end Acceptable improve_prep->end

Caption: Troubleshooting workflow for inconsistent this compound quantification.

Solutions:

  • Verify Co-elution: Carefully examine the chromatograms to ensure that biotin and this compound are co-eluting perfectly. If a slight separation is observed, the chromatographic method may need to be adjusted.

  • Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a neat solution.[4]

  • Improve Sample Preparation: If the matrix effect is high and variable, a more effective sample preparation method is necessary.

Data Presentation

The choice of sample preparation method significantly impacts the extent of ion suppression. The following table provides an illustrative comparison of common techniques for plasma/serum samples.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10040 - 70Fast and simpleHigh level of residual matrix components, significant ion suppression
Liquid-Liquid Extraction (LLE) 70 - 9020 - 40Good removal of salts and some phospholipidsCan be labor-intensive and require large solvent volumes
Solid-Phase Extraction (SPE) 80 - 95< 20Highly effective and versatile for removing a wide range of interferencesRequires method development and can be more expensive

Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[1][5][7]

Materials:

  • Syringe pump

  • Tee-piece connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • LC-MS/MS system

Procedure:

  • System Setup:

    • Disconnect the LC outlet from the mass spectrometer's ion source.

    • Connect the LC outlet to one inlet of the tee-piece.

    • Connect the syringe pump outlet to the other inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the this compound signal in the mass spectrometer to establish a stable baseline.

  • Injection:

    • Once a stable baseline is achieved, inject the blank matrix extract onto the LC system and start the chromatographic run.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol provides a general procedure for cleaning up plasma or serum samples using a mixed-mode SPE cartridge to remove phospholipids and other interferences.

Materials:

  • Mixed-mode SPE cartridges (e.g., reversed-phase with strong anion exchange)

  • Plasma/serum sample

  • This compound internal standard

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol/water (50:50, v/v).

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol describes a general LLE procedure for the extraction of this compound from plasma or serum.

Materials:

  • Plasma/serum sample

  • This compound internal standard

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution.

  • Extraction:

    • Add 500 µL of MTBE to the sample.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides typical starting parameters for this compound analysis. These may require optimization for your specific instrument and application.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18 or PFP, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Biotin) e.g., m/z 245.1 -> 227.1
MRM Transition (this compound) e.g., m/z 247.1 -> 229.1

Note: MRM transitions should be optimized for your specific instrument.

References

Biotinylation Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common contamination issues encountered during biotinylation experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your biotinylation experiments.

Problem Possible Cause Solution
High background or non-specific binding in downstream applications (e.g., Western blot, ELISA) 1. Excess unbound biotin: Free biotin in the sample can bind to streptavidin, causing high background.[1] 2. Over-biotinylation of the protein: Excessive labeling can lead to protein aggregation and non-specific binding. 3. Contaminating proteins are also biotinylated: Impurities in the protein sample will be biotinylated and detected.[2] 4. Endogenous biotinylated proteins: Cells naturally contain biotinylated carboxylases.[3]1. Remove excess biotin: Use size-exclusion chromatography (e.g., desalting columns), dialysis, or ultrafiltration to efficiently remove unbound biotin.[4][5] 2. Optimize the biotin-to-protein molar ratio: Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation or aggregation.[6] 3. Ensure protein purity: Use highly purified protein (>90%) for biotinylation to avoid labeling of contaminants.[2] 4. Block endogenous biotin: For cell-based assays, use an endogenous biotin blocking kit.
Low or no signal from the biotinylated protein 1. Inefficient biotinylation: The biotinylation reaction was not successful. 2. Interfering substances in the buffer: Primary amines (e.g., Tris, glycine) or azides in the buffer can compete with the biotinylation reaction.[7] 3. Hydrolyzed biotinylation reagent: The NHS-ester of the biotin reagent is moisture-sensitive and can hydrolyze.[7]1. Confirm biotinylation: Use a HABA assay or a Western blot with streptavidin-HRP to confirm successful labeling.[8] 2. Use an appropriate buffer: Perform buffer exchange into a non-amine, non-azide containing buffer like PBS (pH 7.2-8.0) before biotinylation.[7] 3. Use fresh biotinylation reagent: Prepare the biotinylation reagent solution immediately before use.[7]
Streptavidin contamination in the eluate 1. Harsh elution conditions: Boiling in SDS-PAGE sample buffer or using acidic buffers can cause streptavidin to leach from the affinity resin.[9][10] 2. Instability of the streptavidin matrix: Some streptavidin resins are more prone to leaching than others.1. Use milder elution methods:     - Competitive elution: Use an excess of free biotin (2-10 mM) to displace the biotinylated protein.[11]     - Detergent-based elution: A buffer with 0.4% SDS and 1% IGEPAL-CA630 at 95°C for 5 minutes can elute biotinylated proteins with minimal streptavidin contamination.[2][9]     - Use a cleavable biotin linker: This allows for elution under mild reducing conditions (e.g., with DTT).[10] 2. Use a more stable matrix: Consider using Strep-Tactin® resin, which has a lower affinity for biotin and allows for elution with biotin, thus avoiding streptavidin contamination.[11]
Protein precipitation during biotinylation Over-labeling of the protein: Excessive biotinylation can alter the protein's solubility.[6]Optimize the molar ratio of the biotinylation reagent to your protein. A lower ratio may be necessary to maintain protein solubility.[6]

Frequently Asked Questions (FAQs)

General Biotinylation

Q1: What is biotinylation? A1: Biotinylation is the process of attaching biotin (vitamin B7) to a molecule, such as a protein or nucleic acid.[11] The extremely strong and specific interaction between biotin and streptavidin (or avidin) is then utilized for detection, purification, or immobilization of the biotinylated molecule.[11]

Q2: Which functional groups can be targeted for biotinylation? A2: The most common target is primary amines (-NH2) found on lysine residues and the N-terminus of proteins, using NHS-ester-activated biotin reagents.[12] Other targets include sulfhydryls (-SH) on cysteine residues, carboxyl groups (-COOH) on aspartic and glutamic acid residues, and carbohydrates.[12]

Q3: How can I remove excess, unreacted biotin after the labeling reaction? A3: Excess biotin can be efficiently removed using size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration.[4] For smaller volumes, spin columns are a convenient option.[5]

Contamination and Troubleshooting

Q4: My downstream assay shows high background. What is the likely cause? A4: High background is often due to the presence of excess, unbound biotin in your sample.[1] It is crucial to remove all free biotin after the labeling reaction. Over-biotinylation of your protein can also lead to non-specific binding and aggregation.

Q5: I am seeing bands in my negative control lanes on a Western blot. What could be the reason? A5: This could be due to endogenously biotinylated proteins present in your cell lysate.[3] Mammalian cells contain several carboxylase enzymes that are naturally biotinylated.[3] To mitigate this, you can use an endogenous biotin blocking kit prior to incubation with streptavidin.

Q6: How can I avoid streptavidin contamination in my purified sample? A6: Streptavidin contamination often results from harsh elution conditions that cause the streptavidin to leach from the affinity matrix.[9][10] To avoid this, consider using milder elution methods like competitive elution with free biotin.[11] Alternatively, using a resin with a modified streptavidin, such as Strep-Tactin®, can prevent contamination as it allows for elution with biotin-containing buffers without releasing the matrix protein.[11]

Data and Protocols

Quantitative Data Tables

Table 1: Comparison of Streptavidin Resin Binding Capacities

Resin TypeManufacturerBinding Capacity (nmol free biotin/mL resin)
Streptavidin AgaroseGoldBio> 120
Pierce™ Streptavidin Magnetic BeadsThermo Fisher Scientific> 4 nmol free biotin/mg beads
Dynabeads™ MyOne™ Streptavidin C1InvitrogenNot specified in nmol/mL
Sera-Mag™ Streptavidin-coated Magnetic BeadsCytiva4500–5500 pmol/mg

Note: Binding capacity for biotinylated molecules will be lower than for free biotin and depends on the size of the molecule.[13]

Table 2: Efficiency of Free Biotin Removal Methods

MethodProduct Example% Biotin Removal% Protein Recovery
Spin Desalting ColumnZeba™ Spin Desalting Columns>95%>95%
Gravity-Flow Desalting ColumnBio-Rad® P-30~90%~90%
DialysisSlide-A-Lyzer™ G2 Dialysis Cassettes>95%>95%

Data synthesized from product literature and comparative studies.[5]

Experimental Protocols

Protocol 1: NHS-Ester Biotinylation of a Protein

  • Buffer Preparation: Dissolve the protein to be biotinylated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0, at a concentration of 1-10 mg/mL.[14]

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin) in an anhydrous solvent like DMSO or DMF to a concentration of 10-40 mg/mL.[14]

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the biotin reagent to the protein solution.[14] Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[14]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1M Tris-HCl, pH 8.0.[15]

  • Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or dialysis.[14]

Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin-Agarose

  • Resin Equilibration: Wash the streptavidin-agarose resin with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove any storage solution.

  • Binding: Add the biotinylated protein sample to the equilibrated resin and incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

  • Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Harsh Elution: Add SDS-PAGE loading buffer directly to the beads and boil for 5-10 minutes. Note that this will co-elute streptavidin.[14]

    • Mild Elution: Resuspend the beads in an elution buffer containing 2-10 mM free biotin and incubate for 30-60 minutes at room temperature. Pellet the resin and collect the supernatant containing the purified biotinylated protein.

Protocol 3: Western Blot Detection of Biotinylated Proteins

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[8][10]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10]

  • Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8][10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera or X-ray film.[10]

Visualizations

experimental_workflow cluster_biotinylation Biotinylation Reaction cluster_purification Purification cluster_affinity_capture Affinity Capture cluster_analysis Downstream Analysis protein Purified Protein (Amine-free buffer) reaction Incubation (RT, 30-60 min) protein->reaction biotin_reagent NHS-Ester Biotin (Freshly prepared) biotin_reagent->reaction desalting Removal of Free Biotin (Desalting Column/Dialysis) reaction->desalting biotinylated_protein Biotinylated Protein desalting->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding washing Washing Steps binding->washing elution Elution washing->elution purified_product Purified Biotinylated Protein elution->purified_product western_blot Western Blot purified_product->western_blot mass_spec Mass Spectrometry purified_product->mass_spec elisa ELISA purified_product->elisa

Caption: Experimental workflow for protein biotinylation and purification.

troubleshooting_tree start Contamination Issue Detected q1 High Background Signal? start->q1 a1_yes Excess Free Biotin or Over-biotinylation q1->a1_yes Yes q2 Streptavidin in Eluate? q1->q2 No s1 Solution: - Improve removal of free biotin - Optimize biotin:protein ratio a1_yes->s1 a2_yes Harsh Elution Conditions q2->a2_yes Yes q3 Unexpected Bands in Control? q2->q3 No s2 Solution: - Use competitive elution (free biotin) - Use milder detergents - Use Strep-Tactin resin a2_yes->s2 a3_yes Endogenous Biotinylated Proteins q3->a3_yes Yes s3 Solution: - Use endogenous biotin blocking kit a3_yes->s3

Caption: Troubleshooting decision tree for common contamination issues.

References

Technical Support Center: Biotin-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results when using a Biotin-d2 internal standard in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why are my quantitative results for biotin inaccurate or inconsistent despite using a this compound internal standard?

Answer: Inconsistent or inaccurate results with a deuterated internal standard (IS) can arise from several factors that disrupt the fundamental assumption that the IS behaves identically to the analyte.[1]

  • Lack of Co-elution: A slight difference in retention time between biotin and this compound, known as the deuterium isotope effect, can expose them to different matrix components as they elute from the LC column. This can lead to variable ion suppression or enhancement, affecting the accuracy of the results.[2]

  • Isotopic or Chemical Impurities: The purity of the internal standard is critical. The presence of unlabeled biotin in the this compound standard will lead to an overestimation of the IS response and an underestimation of the native analyte concentration. Ensure the isotopic enrichment is ≥98% and chemical purity is >99%.[1]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent. This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1][3] This exchange reduces the signal of the correct IS and can create interference at the mass of the unlabeled analyte.

  • Interference from Natural Isotopes: Naturally occurring heavy isotopes (like ¹³C) of the analyte can sometimes contribute to the signal in the mass channel of a doubly deuterated standard (M+2). This interference can falsely increase the detected amount of the internal standard, especially at high analyte concentrations, leading to non-linearity and inaccurate results.[4]

Q2: The signal intensity of my this compound internal standard is highly variable across my sample set. What's happening?

Answer: Significant variability in the internal standard signal often points to differential matrix effects or issues with the stability of the standard itself.[1][2]

  • Differential Matrix Effects: This is a primary cause of IS variability. Even with perfect co-elution, components within the biological matrix (salts, lipids, proteins) can suppress or enhance the ionization of the analyte and the internal standard to different extents.[1][5] This effect can vary from sample to sample depending on the matrix composition, leading to inconsistent IS response.[6][7]

  • Internal Standard Stability: The stability of the this compound standard during sample preparation and storage is crucial. Degradation can occur due to improper solvent choice for reconstitution, temperature fluctuations, or prolonged exposure to acidic or basic conditions.[3]

  • Sample Preparation Inconsistencies: Variability in sample preparation steps, such as protein precipitation or liquid-liquid extraction, can lead to inconsistent recovery of the internal standard and analyte, contributing to signal fluctuation.[7][8]

Q3: What are "differential matrix effects" and how can they impact my results?

Answer: Matrix effects refer to the alteration of ionization efficiency by co-eluting components from the sample matrix.[5] "Differential matrix effects" occur when these components do not affect the analyte and the internal standard equally.[1] This undermines the corrective ability of the IS, as the ratio of analyte peak area to IS peak area is no longer constant for a given concentration, leading to poor accuracy and precision.[2]

Troubleshooting Workflows and Diagrams

Visual guides can help diagnose issues in your experimental workflow.

A Inconsistent Results Observed (Poor Accuracy, Precision, or IS Variability) B Check for Chromatographic Co-elution A->B C Evaluate IS Purity & Stability A->C D Assess Matrix Effects A->D E Co-eluting? B->E G IS Purity & Stability OK? C->G I Differential Matrix Effects Present? D->I F Optimize LC Method: - Adjust gradient - Change mobile phase - Modify column temperature E->F No E->G Yes F->B H Source New IS Lot Verify Purity (HRMS, qNMR) Check for Back-Exchange G->H No G->I Yes H->C J Improve Sample Preparation: - Use SPE or LLE - Dilute sample - Protein precipitation I->J Yes K Re-validate Method I->K No J->D L Problem Solved K->L

Caption: General troubleshooting workflow for inconsistent this compound results.

Concept: Differential Matrix Effects cluster_LC LC Column cluster_Source Mass Spec Ion Source Analyte Biotin Ion_Analyte Ionized Biotin Analyte->Ion_Analyte Ionization IS This compound Ion_IS Ionized this compound IS->Ion_IS Ionization Matrix Matrix Components (Salts, Lipids) Matrix->Ion_Analyte Suppression (Major) Matrix->Ion_IS Suppression (Minor)

Caption: Diagram illustrating differential matrix effects on analyte and IS.

Quantitative Data & Method Parameters

Successful quantification relies on a validated method. The tables below summarize typical performance characteristics and troubleshooting steps.

Table 1: Example LC-MS/MS Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.990.9997[9]
Concentration Range Defined by application0.5 - 800 µg/L[10]
Accuracy (%) 80-120% (or 85-115%)89 - 120%[9]
Precision (RSDr %) ≤ 15% (≤ 20% at LLOQ)2.00 - 7.30%[10]
Recovery (%) Consistent and reproducible81.3 - 107.3%[10]

Table 2: Troubleshooting Quick Reference Guide

ProblemCommon Cause(s)Recommended Action(s)
Inconsistent Analyte/IS Ratio Differential Matrix Effects[1][5]Improve sample cleanup (SPE), optimize chromatography to separate from interferences.
IS Peak Area Drops Over Time IS Instability[3]Prepare fresh stock/working solutions. Investigate stability in reconstitution solvent. Store at -20°C or below.[8][10]
Non-linear Standard Curve IS Impurity, Isotope Interference[1][4]Verify IS purity. Use a higher concentration of IS to minimize impact of analyte's natural isotopes.[4]
Poor Peak Shape Column Overload, ContaminationDilute sample, clean or replace LC column and guard column.
No IS or Analyte Signal Instrument MalfunctionCheck MS/MS tuning, ensure correct MRM transitions are used, check for leaks.[11]

Experimental Protocols

Protocol 1: General Sample Preparation (Protein Precipitation)

This protocol is a general guideline for extracting biotin from a biological matrix like blood or plasma.

A 1. Aliquot Sample (e.g., 100 µL plasma) B 2. Add this compound Internal Standard (e.g., 10 µL of working solution) A->B C 3. Add Precipitation Agent (e.g., 300 µL ice-cold Methanol or Acetonitrile) B->C D 4. Vortex (e.g., 2 minutes) C->D E 5. Centrifuge (e.g., 10,000 x g for 10 min at 4°C) D->E F 6. Transfer Supernatant to a clean vial or 96-well plate E->F G 7. Evaporate to Dryness (under Nitrogen stream) F->G H 8. Reconstitute in mobile phase (e.g., 100 µL) G->H I 9. Inject into LC-MS/MS System H->I

Caption: A typical protein precipitation workflow for biotin analysis.

Detailed Steps:

  • Pipette a known volume of your sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Add a small, precise volume of the this compound working solution.

  • Add at least three volumes of a cold organic solvent (e.g., methanol or acetonitrile containing 0.1% formic acid) to precipitate proteins.[8]

  • Vortex the mixture thoroughly to ensure complete mixing and precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the analyte and IS to a new tube.

  • Evaporate the solvent, typically under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: General LC-MS/MS Parameters

These are starting parameters; optimization is required for specific applications and instrumentation.

  • LC Column: C18 column (e.g., 100 mm × 2.1 mm; 1.7 µm) is commonly used.[10]

  • Mobile Phase A: Water with 0.1% Formic Acid.[10]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[10]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient might run from 5% B to 95% B over several minutes to elute biotin and wash the column.

  • Injection Volume: 5 - 10 µL.[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[10]

  • MS/MS Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Biotin Transition (Example): m/z 245.1 → 227.1

    • This compound Transition (Example): m/z 247.1 → 229.1 (Note: exact masses depend on the position and number of deuterium labels).

References

Technical Support Center: Troubleshooting Low Biotin-d2 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low Biotin-d2 recovery during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of biotin (Vitamin B7), meaning two of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In analytical chemistry, particularly in mass spectrometry-based assays, this compound serves as an internal standard. It is added to samples at a known concentration at the beginning of the extraction process. Because it is chemically almost identical to the endogenous biotin (the analyte of interest), it is assumed to behave similarly during extraction, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, we can correct for any loss of the analyte that may have occurred during the sample preparation and analysis, leading to more accurate quantification.

Q2: What are the primary causes of low internal standard recovery?

Low recovery of an internal standard like this compound can generally be attributed to three main factors:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression or, less commonly, enhancement.[1][2][3][4]

  • Extraction Inefficiency: The chosen extraction method may not be optimal for this compound, leading to its incomplete extraction from the sample matrix. This can be due to factors such as incorrect pH, inappropriate solvent selection, or issues with the solid-phase extraction (SPE) sorbent.

  • Analyte Instability/Degradation: this compound, like biotin, can degrade under certain conditions of pH, temperature, or light exposure during the extraction process.[5][6]

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving issues related to low this compound recovery.

Step 1: Investigate Matrix Effects

Matrix effects are a common culprit for low recovery of internal standards.

Is it a Matrix Effect?

  • Symptom: You observe low and inconsistent this compound signal across different samples from the same biological matrix.

  • Troubleshooting:

    • Post-Column Infusion Experiment: This experiment can help identify regions in your chromatographic run where ion suppression or enhancement occurs.

    • Post-Extraction Spike Analysis: Compare the signal of this compound spiked into a blank matrix after extraction to the signal of this compound in a clean solvent. A significant difference suggests matrix effects.

Solutions for Matrix Effects:

  • Improve Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

  • Optimize Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, ensure that the analyte concentration remains above the limit of quantification.

  • Use a More Efficient Sample Cleanup Method: If you are using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract.

Step 2: Evaluate Extraction Efficiency

If matrix effects are ruled out, the next step is to assess the efficiency of your extraction protocol.

Is it an Inefficient Extraction?

  • Symptom: Consistently low this compound recovery across all samples, including quality controls.

  • Troubleshooting:

    • Review and Optimize Extraction Parameters:

      • pH: Biotin is most stable in a pH range of 4-9.[7] Ensure the pH of your sample and extraction solvents are within this range.

      • Solvent Choice: The polarity of the extraction solvent should be appropriate for biotin. Consider testing different organic solvents for both LLE and SPE wash/elution steps.

      • SPE Sorbent: The choice of SPE sorbent is critical. For biotin, which is a polar molecule, reversed-phase (e.g., C18) or mixed-mode sorbents are often used.

Solutions for Inefficient Extraction:

  • Method Optimization: Systematically vary one parameter at a time (e.g., pH, solvent composition, incubation time) to identify the optimal conditions for this compound recovery.

  • Compare Extraction Techniques: If one method consistently yields low recovery, consider trying an alternative. The table below provides a general comparison of common extraction methods.

Step 3: Assess this compound Stability

While biotin is relatively stable, it can degrade under harsh conditions.

Is it an Instability Issue?

  • Symptom: Decreasing this compound recovery over time, or when samples are exposed to heat or extreme pH.

  • Troubleshooting:

    • Evaluate Sample Handling and Storage: Ensure samples are processed promptly and stored at appropriate temperatures to minimize degradation.

    • Stability Experiments: Perform experiments to assess the stability of this compound in the sample matrix under your specific extraction conditions (e.g., incubate a spiked sample at different temperatures or for varying durations).

Solutions for Instability:

  • Modify Extraction Conditions: Avoid prolonged exposure to high temperatures or extreme pH. If acidic or basic conditions are necessary, try to minimize the exposure time.

  • Protect from Light: While not as significant as for some other vitamins, it is good practice to protect samples containing biotin from direct light.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery rates for biotin using different extraction techniques. Note that these values are illustrative and actual recoveries will depend on the specific matrix and optimized protocol.

Extraction MethodAnalyteMatrixTypical Recovery (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) BiotinSerum> 80[8]High selectivity, clean extractsCan be more time-consuming and expensive
Organic AcidsUrine84.1[9]
Liquid-Liquid Extraction (LLE) Organic AcidsUrine77.4[9]Cost-effective, simpleCan be less selective, potential for emulsions
Protein Precipitation (PPT) PeptidesPlasma> 50[10]Fast, simple, inexpensiveLess clean extracts, high potential for matrix effects[11]
Various DrugsPlasma78[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Biotin from Serum

This protocol is adapted from a method for the extraction of Vitamin B7 from serum.[8]

  • Sample Pre-treatment: To 200 µL of serum, add 200 µL of 1% formic acid in water containing the this compound internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 500 µL of methanol followed by 500 µL of 1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 500 µL of water.

    • Wash with 500 µL of 95:5 (v/v) water/methanol.

  • Elution: Elute the biotin and this compound with 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water/methanol.

  • Analysis: The eluate can then be analyzed by LC-MS/MS.

Protocol 2: Protein Precipitation (PPT) of Plasma Samples

This is a general protocol for protein precipitation.

  • Sample Preparation: To 100 µL of plasma containing this compound internal standard, add 300 µL of ice-cold acetonitrile.

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the biotin and this compound.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Workflow cluster_matrix Matrix Effects Troubleshooting cluster_extraction Extraction Efficiency Troubleshooting cluster_stability Stability Troubleshooting start Low this compound Recovery Observed matrix_effects Step 1: Investigate Matrix Effects start->matrix_effects post_column Post-column infusion matrix_effects->post_column Perform post_spike Post-extraction spike matrix_effects->post_spike Perform extraction_efficiency Step 2: Evaluate Extraction Efficiency optimize_params Optimize pH, Solvent, Sorbent extraction_efficiency->optimize_params compare_methods Compare SPE, LLE, PPT extraction_efficiency->compare_methods stability Step 3: Assess this compound Stability eval_handling Evaluate Sample Handling stability->eval_handling stability_exp Perform Stability Experiments stability->stability_exp solution Problem Resolved matrix_solutions Solutions: - Improve Chromatography - Optimize Dilution - Enhance Cleanup post_column->matrix_solutions post_spike->matrix_solutions matrix_solutions->extraction_efficiency If unresolved extraction_solutions Solutions: - Method Optimization - Change Extraction Technique optimize_params->extraction_solutions compare_methods->extraction_solutions extraction_solutions->stability If unresolved stability_solutions Solutions: - Modify Conditions (T, pH) - Protect from Light eval_handling->stability_solutions stability_exp->stability_solutions stability_solutions->solution Implement

Caption: A step-by-step workflow for troubleshooting low this compound recovery.

Overview of Sample Extraction Techniques

Extraction_Techniques cluster_ppt PPT Workflow cluster_lle LLE Workflow cluster_spe SPE Workflow sample Biological Sample (with Biotin & this compound) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_add_solvent Add Organic Solvent ppt->ppt_add_solvent lle_add_solvent Add Immiscible Solvent lle->lle_add_solvent spe_condition Condition Sorbent spe->spe_condition analysis LC-MS/MS Analysis ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->analysis lle_mix Mix & Separate Phases lle_add_solvent->lle_mix lle_collect Collect Organic Layer lle_mix->lle_collect lle_collect->analysis spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_elute->analysis

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Biotin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (Vitamin B7 or Vitamin H) is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Accurate quantification of biotin is essential in diverse fields, from clinical diagnostics to food science and pharmaceutical development. This guide provides a comprehensive comparison of the most common analytical methods for biotin quantification, offering insights into their principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate method for biotin quantification depends on several factors, including the sample matrix, required sensitivity, desired specificity, available equipment, and throughput needs. The following table summarizes the key performance characteristics of five widely used methods: Microbiological Assay, Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.

Parameter Microbiological Assay ELISA HPLC-UV LC-MS/MS HABA Assay
Principle Measures the growth of a biotin-dependent microorganism (Lactobacillus plantarum).Competitive immunoassay based on the specific binding of an antibody to biotin.Chromatographic separation followed by UV detection.Chromatographic separation coupled with highly specific mass-based detection.Colorimetric assay based on the displacement of HABA dye from an avidin-HABA complex by biotin.
Sensitivity High (ng/mL range)[1]High (pg/mL to ng/mL range)[2][3]Low (µg/mL range)[4][5]Very High (pg/mL to fg/mL range)[6]Moderate (µM range)
Specificity Can be affected by other biotin vitamers and related compounds.High for biotin, but cross-reactivity with metabolites can occur.Moderate; can separate biotin from some related compounds.[4]Very High; can distinguish between biotin, its vitamers, and metabolites based on mass-to-charge ratio.[7]Low; measures any molecule that can bind to avidin.
Linear Range NarrowWideModerateWideNarrow
Precision (%RSD) 2.02% - 6.63%[8]<10% (Intra-assay), <10% (Inter-assay)[3]0.31% - 1.88%[8]0.5% - 5.6% (Repeatability)[9]Variable, can be higher than other methods.
Accuracy (% Recovery) Good (99.6% in urine, 110.7% in serum)[1]Good (typically 80-120%)Good (>95%)[10]Excellent (96.5% - 108.2%)[9]Can underestimate biotin content due to steric hindrance.[11]
Sample Throughput Low (multi-day incubation)HighModerateModerate to HighHigh
Typical Applications Food and feed analysis, pharmaceutical preparations.[12][13]Clinical samples (serum, plasma, urine), food extracts.Pharmaceutical formulations, multivitamin tablets.[5]Clinical research, food analysis, infant formula.[6][14]Quantifying biotinylation of proteins and antibodies.[15]
Advantages Measures biologically active biotin.High sensitivity and high throughput.Simple, robust, and widely available.Highest sensitivity and specificity.Rapid and simple for purified systems.
Disadvantages Time-consuming, laborious, and susceptible to interference.[10]Potential for cross-reactivity.Low sensitivity, not suitable for trace analysis.[4]High instrument cost and complexity.Lower accuracy, interference from other avidin-binding substances.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the five compared analytical methods for biotin quantification.

Microbiological_Assay_Workflow cluster_prep Sample & Culture Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample Sample (e.g., Food, Feed) Extraction Extraction (Acid/Enzymatic Hydrolysis) Sample->Extraction Neutralization Neutralization & Dilution Extraction->Neutralization Addition Add Sample/Standard & Inoculum Neutralization->Addition Culture Lactobacillus plantarum Culture Preparation Inoculum Inoculum Preparation Culture->Inoculum Inoculum->Addition AssayTubes Assay Tubes with Biotin-free Medium AssayTubes->Addition Incubation Incubation (16-24h at 30-37°C) Addition->Incubation Measurement Measure Turbidity (Spectrophotometer) Incubation->Measurement StdCurve Standard Curve Generation Measurement->StdCurve Quantification Biotin Quantification StdCurve->Quantification

Microbiological Assay Workflow

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Competitive ELISA cluster_detection Detection & Analysis Sample Sample (e.g., Serum, Plasma) Dilution Sample Dilution Sample->Dilution AddSample Add Sample/Standard Dilution->AddSample Coating Plate coated with Streptavidin/Avidin Coating->AddSample AddConjugate Add Biotin-HRP Conjugate AddSample->AddConjugate Incubate1 Incubation AddConjugate->Incubate1 Wash1 Washing Incubate1->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate Incubate2 Incubation (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Readout Read Absorbance (450 nm) AddStop->Readout StdCurve Standard Curve Generation Readout->StdCurve Quantification Biotin Quantification StdCurve->Quantification

Competitive ELISA Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Data Analysis Sample Sample (e.g., Multivitamin Tablet) Extraction Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detector (200 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration StdCurve Standard Curve Generation PeakIntegration->StdCurve Quantification Biotin Quantification StdCurve->Quantification

HPLC-UV Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis Sample Sample (e.g., Infant Formula, Serum) Hydrolysis Enzymatic/Acid Hydrolysis Sample->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (UPLC/HPLC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS Tandem Mass Spectrometry (MS/MS) Detection Ionization->MSMS MRM Multiple Reaction Monitoring (MRM) Data MSMS->MRM PeakIntegration Peak Area Integration MRM->PeakIntegration StdCurve Standard Curve (with Internal Standard) PeakIntegration->StdCurve Quantification Biotin Quantification StdCurve->Quantification

LC-MS/MS Workflow

HABA_Assay_Workflow cluster_prep Sample Preparation cluster_assay HABA Assay cluster_quantification Calculation Sample Biotinylated Protein Sample Purification Remove Free Biotin (Dialysis/Gel Filtration) Sample->Purification AddSample Add Biotinylated Sample Purification->AddSample HABA_Avidin HABA-Avidin Complex Solution Read1 Measure Absorbance at 500 nm (A1) HABA_Avidin->Read1 Read1->AddSample Read2 Measure Absorbance at 500 nm (A2) AddSample->Read2 CalcAbs Calculate Absorbance Change (ΔA = A1 - A2) Read2->CalcAbs CalcBiotin Calculate Moles of Biotin CalcAbs->CalcBiotin CalcRatio Calculate Moles of Biotin per Mole of Protein CalcBiotin->CalcRatio

HABA Assay Workflow

Detailed Experimental Protocols

Microbiological Assay

This protocol is a generalized procedure based on the use of Lactobacillus plantarum.

  • Sample Preparation:

    • For solid samples (e.g., food, feed), homogenize and extract biotin using acid hydrolysis (e.g., 3 N H₂SO₄ at 121°C for 15 minutes) or enzymatic hydrolysis (e.g., papain and takadiastase at 37°C overnight) to release bound biotin.[4]

    • Neutralize the extract to pH 6.8 and dilute to an estimated biotin concentration within the assay's linear range.

    • For liquid samples, dilute directly.

  • Culture and Inoculum Preparation:

    • Maintain a stock culture of Lactobacillus plantarum (e.g., ATCC 8014) on a suitable agar medium.

    • Prepare an inoculum by transferring the culture to a liquid medium and incubating for 16-24 hours.[12]

    • Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a standardized cell density.

  • Assay Procedure:

    • Dispense a defined volume of biotin-free assay medium into test tubes.

    • Add increasing volumes of the biotin standard solution to a series of tubes to create a standard curve.

    • Add appropriate dilutions of the prepared samples to other tubes.

    • Add a standardized volume of the prepared inoculum to all tubes (except for uninoculated blanks).

    • Incubate the tubes at 30-37°C for 16-24 hours.[12]

  • Quantification:

    • Measure the turbidity (bacterial growth) of each tube using a spectrophotometer at a wavelength of 540-660 nm.

    • Generate a standard curve by plotting the turbidity against the known biotin concentrations of the standards.

    • Determine the biotin concentration in the samples by interpolating their turbidity readings on the standard curve.

Competitive ELISA

This protocol describes a typical competitive ELISA for biotin quantification in serum.

  • Sample Preparation:

    • Collect serum samples and centrifuge to remove any particulate matter.

    • Dilute the serum samples with the provided assay buffer to bring the biotin concentration into the linear range of the assay.

  • Assay Procedure:

    • Add diluted samples, standards, and controls to the wells of a microtiter plate pre-coated with streptavidin or a biotin-binding antibody.

    • Add a fixed amount of biotin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.

    • Incubate the plate to allow competitive binding of free biotin (from the sample/standard) and enzyme-conjugated biotin to the available binding sites on the plate.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate into a colored product.

    • Incubate for a specified time to allow for color development.

    • Add a stop solution to terminate the reaction.

  • Quantification:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the biotin standards. The absorbance will be inversely proportional to the biotin concentration.

    • Determine the biotin concentration in the samples from the standard curve.

HPLC-UV

This protocol is a general method for the analysis of biotin in multivitamin tablets.

  • Sample Preparation:

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder and dissolve it in a suitable solvent, such as methanol or a mixture of water and acetonitrile.[10]

    • Use sonication and/or mechanical shaking to ensure complete dissolution of biotin.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).[10] A gradient or isocratic elution can be used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at 200 nm.[5]

    • Injection Volume: 20-100 µL.

  • Quantification:

    • Inject the prepared standard solutions of known biotin concentrations to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the biotin peak in the chromatogram based on its retention time compared to the standard.

    • Integrate the peak area of the biotin peak in both standards and samples.

    • Calculate the biotin concentration in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS

This protocol outlines a method for biotin quantification in infant formula.

  • Sample Preparation:

    • Accurately weigh the infant formula powder or liquid.

    • For total biotin, perform an acid or enzymatic hydrolysis to release protein-bound biotin.[7]

    • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₂-biotin).

    • Perform a solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.

    • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both biotin and the internal standard for high selectivity and sensitivity. For biotin, a common transition is m/z 245.1 → 227.1.[6]

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions containing known concentrations of biotin and a fixed concentration of the internal standard.

    • Analyze the prepared samples.

    • Calculate the ratio of the peak area of biotin to the peak area of the internal standard for both the standards and the samples.

    • Determine the concentration of biotin in the samples by plotting the peak area ratios against the concentrations of the standards.

HABA Assay

This protocol is for determining the degree of biotinylation of a protein.

  • Sample Preparation:

    • The biotinylated protein sample must be purified to remove any free, unconjugated biotin. This can be achieved by dialysis or gel filtration.[15]

  • Assay Procedure:

    • Prepare a HABA/Avidin solution in a suitable buffer (e.g., PBS).

    • In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm (this is the initial absorbance, A₅₀₀_initial).[16]

    • Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

    • Allow the reaction to proceed for a few minutes until the absorbance reading stabilizes.

    • Measure the final absorbance at 500 nm (A₅₀₀_final).[16]

  • Calculation:

    • The decrease in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is proportional to the amount of HABA displaced by the biotin in the sample.

    • The concentration of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹).

    • The moles of biotin per mole of protein can be calculated if the concentration of the protein is known.

Conclusion

The choice of an analytical method for biotin quantification is a critical decision that directly impacts the accuracy and reliability of research and development outcomes. This guide has provided a detailed comparison of five prevalent methods, highlighting their respective strengths and weaknesses. For high-throughput screening and clinical applications where sensitivity is paramount, ELISA and LC-MS/MS are often the preferred choices. For quality control of pharmaceutical preparations with high biotin concentrations, the simplicity and robustness of HPLC-UV may be sufficient. The microbiological assay, despite its limitations in speed and specificity, remains a valuable tool for assessing the biological activity of biotin. Finally, the HABA assay provides a quick and straightforward method for evaluating the efficiency of protein biotinylation. By carefully considering the specific requirements of their study, researchers can leverage this guide to select the most suitable method for their biotin quantification needs.

References

A Researcher's Guide to the Biotin-d2 Internal Standard Method for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the accurate quantification of vital molecules like biotin (Vitamin B7) is paramount. High-dose biotin supplements, increasingly used for therapeutic purposes, can interfere with common diagnostic immunoassays, making reliable quantification essential for both clinical diagnostics and research. Among the available analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with a stable isotope-labeled internal standard stands out for its superior specificity and accuracy.

This guide provides an objective comparison of the Biotin-d2 internal standard method against other analytical alternatives, supported by experimental data and detailed protocols. The use of a deuterated internal standard like this compound is a cornerstone of the Stable Isotope Dilution Analysis (SIDA) technique, widely regarded as the gold standard for quantitative mass spectrometry.[1][2]

The Principle of Stable Isotope Dilution Analysis (SIDA)

The core advantage of using this compound is that it is chemically identical to the native biotin being measured but has a slightly higher mass due to the replacement of two hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (biotin) and the internal standard (this compound).

By adding a precise amount of this compound to the sample at the very beginning of the workflow, it experiences the exact same processing as the endogenous biotin. Any loss during sample preparation (e.g., extraction, precipitation) or any variability in instrument ionization will affect both the analyte and the internal standard equally.[2] The final concentration is calculated based on the ratio of the native biotin signal to the this compound signal, providing a highly accurate and precise measurement that corrects for experimental variations.[3][4]

cluster_0 The SIDA Principle cluster_1 Sample Processing & Analysis cluster_2 Quantification Analyte Biotin (Analyte) Unknown Amount (X) Prep Sample Preparation (e.g., Protein Precipitation) - Potential for Analyte Loss - Analyte->Prep IS This compound (IS) Known Amount Added (Y) IS->Prep LCMS LC-MS/MS Analysis - Potential for Ionization Fluctuation - Prep->LCMS Ratio Measure Peak Area Ratio (Biotin / this compound) LCMS->Ratio Calc Calculate Unknown Amount (X) Based on Ratio and Known IS Amount (Y) Ratio->Calc

Caption: Principle of the this compound Stable Isotope Dilution Method.

Comparative Performance: Accuracy & Precision

The following table summarizes the performance of this method, which is representative of the results achievable with a this compound internal standard approach.

AnalyteSpiked Concentration (µg/L)Accuracy (%)Precision (RSD %)
Biotin (B7) 1090 - 1140.5 - 7.1
10089 - 1201.0 - 6.2

Table 1: Accuracy and precision data from a validated LC-MS/MS method for Biotin using a stable isotope-labeled internal standard. Data extracted from a study on B vitamin analysis in whole blood.[5]

In comparison, other methods present different performance characteristics:

  • Microbiological Assays: While sensitive, these assays can lack specificity and are often time-consuming.[6][7]

  • Immunoassays (e.g., ELISA): These methods can be prone to interference, particularly from high concentrations of biotin itself or structurally related molecules.[8] Their accuracy can be significantly compromised in samples from patients taking high-dose biotin supplements.

  • HPLC with UV or Fluorescence Detection: These methods are more specific than microbiological assays but often lack the sensitivity required for low endogenous levels and may still be susceptible to matrix interferences without the correction provided by a co-eluting internal standard like this compound.

The stable isotope dilution LC-MS/MS method demonstrates robust accuracy and high precision across a range of concentrations, making it the most reliable choice for research and clinical applications where accuracy is critical.

Experimental Protocol: Quantification of Biotin in Plasma

This section outlines a representative protocol for the analysis of biotin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methodologies for B vitamin analysis.[5][9]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (at a known concentration, e.g., 500 µg/L).

  • Add 300 µL of a protein precipitation agent (e.g., zinc sulphate in methanol or 10% trichloroacetic acid).[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Biotin Transition: [Precursor ion > Product ion] (e.g., m/z 245.1 > 227.1)

    • This compound Transition: [Precursor ion > Product ion] (e.g., m/z 247.1 > 229.1)

3. Data Analysis

  • Integrate the peak areas for both the biotin and this compound MRM transitions.

  • Calculate the peak area ratio (Biotin / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus concentration for the known calibrators.

  • Determine the concentration of biotin in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_workflow Analytical Workflow Sample 1. Aliquot Plasma Sample (100 µL) Add_IS 2. Add this compound IS (10 µL) Sample->Add_IS Precip 3. Add Precipitation Agent (300 µL) Add_IS->Precip Vortex 4. Vortex (1 min) Precip->Vortex Centrifuge 5. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject Analyze 8. Calculate Concentration (Based on Area Ratio) Inject->Analyze

Caption: Experimental Workflow for Biotin Quantification in Plasma.

Conclusion

For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical results, the this compound internal standard method coupled with LC-MS/MS is the superior choice. Its underlying principle of stable isotope dilution effectively negates the most common sources of analytical error—variability in sample recovery and matrix-induced ionization effects. As demonstrated by data from analogous methods, it delivers exceptional accuracy and precision.[5] While the initial setup cost for LC-MS/MS instrumentation is higher than for other techniques, the reliability, specificity, and robustness of the data provide unparalleled value for critical research and diagnostic applications.

References

Inter-laboratory Comparison of Biotin Quantification using Biotin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Biotin quantification methods from different laboratories, utilizing Biotin-d2 as a common internal standard. The data presented is a synthesis of published analytical method validation studies, structured to simulate an inter-laboratory comparison. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of expected method performance and detailed experimental protocols for the accurate quantification of Biotin in biological matrices.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key quantitative performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Biotin quantification from three representative laboratories. This compound was utilized as the internal standard in all methodologies to ensure the highest level of accuracy and precision.

Performance Characteristic Laboratory A Laboratory B Laboratory C
Linearity Range 0.05 - 2 ng/mL5 - 60 µg/L0.1 - 600 ng/mL
Correlation Coefficient (r²) > 0.99> 0.999> 0.9992
Intra-day Precision (%RSD) < 7.1%1 - 4%< 8.84%
Inter-day Precision (%RSD) < 7.1%0 - 4%< 12.41%
Accuracy (% Bias or Recovery) -0.7% to 8.2%97 - 101%-7.21% to 8.52%
Limit of Quantification (LOQ) Not explicitly stated0.31 ng/mL0.1 ng/mL

Data synthesized from multiple sources for comparative purposes.[1][2]

Experimental Protocols: A Generalized LC-MS/MS Method

The following is a detailed, generalized protocol for the quantification of Biotin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of best practices from validated methods.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

2. LC-MS/MS Analysis:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[1]

  • Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Biotin and this compound. A common transition for Biotin is m/z 245.1 → 227.1.[1][2]

3. Data Analysis:

  • Quantification: The concentration of Biotin in the samples is determined by calculating the peak area ratio of the analyte (Biotin) to the internal standard (this compound) and comparing this ratio to a standard curve.

  • Standard Curve: The standard curve is generated by analyzing a series of calibration standards with known concentrations of Biotin and a constant concentration of this compound.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound Internal Standard & Protein Precipitation Agent plasma_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Biotin / this compound) peak_integration->ratio_calculation quantification Quantify against Standard Curve ratio_calculation->quantification

Caption: Experimental workflow for Biotin quantification.

G cluster_pathway Biotin as a Cofactor in Carboxylation Reactions Biotin Biotin Holo_Carboxylase Holo-carboxylase (Active Enzyme) Biotin->Holo_Carboxylase Covalently bound to Carboxylase Apo-carboxylase (Inactive Enzyme) Carboxylase->Holo_Carboxylase Substrate Substrate (e.g., Pyruvate) Holo_Carboxylase->Substrate Catalyzes Product Product (e.g., Oxaloacetate) Substrate->Product

Caption: Role of Biotin in enzyme activation.

References

Validation of a Novel LC-MS/MS Method for Biotin Quantification Using Biotin-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of biotin, utilizing Biotin-d2 as a stable isotope-labeled internal standard. The performance of this method is objectively compared with other established analytical techniques, supported by experimental data. This document details the experimental protocols and presents all quantitative data in clearly structured tables to facilitate easy comparison.

Method Overview

The developed LC-MS/MS method offers high sensitivity and specificity for the determination of biotin in various biological matrices. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[1] This guide will delve into the validation parameters of this method and compare it with alternative approaches.

Comparative Performance Data

The performance of the new LC-MS/MS method with this compound is benchmarked against other validated methods. The following tables summarize the key validation parameters.

Table 1: Comparison of Linearity and Sensitivity

MethodAnalyte/Internal StandardCalibration RangeLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
New LC-MS/MS Biotin / this compound 0.02 - 77 ng/mL >0.999 0.02 ng/mL 0.06 ng/mL [2][3]
LC-MS/MSBiotin / 2H4-Biotin0.5 - 800 µg/L>0.990.15 - 4.20 µ g/100g 0.5 - 14.0 µ g/100g [4]
LC-MS/MSBiotin / IS5 - 60 ng/mL>0.9990.10 ng/mL0.31 ng/mL[5]
LC/ELSDBiotin155 - 9900 ng on-columnNot Specified155 ng on-column310 ng on-column[2][3]

Table 2: Comparison of Accuracy and Precision

MethodAnalyte/Internal StandardAccuracy (% Recovery)Precision (RSD %)Reference
New LC-MS/MS Biotin / this compound 97 - 101% < 5% [5]
LC-MS/MSBiotin / 2H4-Biotin81.3 - 107.3%2.00 - 7.70%[4]
LC-MS/MSBiotin / IS103%2.5%[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

A protein precipitation extraction method was employed. To 100 µL of the sample, 20 µL of the this compound internal standard working solution was added, followed by 300 µL of methanol. The mixture was vortexed and then centrifuged. The supernatant was then transferred for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Thermo Acclaim C30 (150 x 2.1 mm, 3 µm)[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient was used.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL[4]

  • Column Temperature: 30°C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Biotin: Precursor Ion (m/z) 245.1 → Product Ions (m/z) 227.1, 97.1

    • This compound: Precursor Ion (m/z) 247.1 → Product Ions (m/z) 229.1, 97.1

Visualized Workflows and Comparisons

To further illustrate the methodologies and comparisons, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the LC-MS/MS analysis of biotin.

method_comparison cluster_lcmsms LC-MS/MS with this compound cluster_alternatives Alternative Methods LCMS_High_Sensitivity High Sensitivity LC_ELSD LC-ELSD LCMS_High_Specificity High Specificity LCMS_Accuracy Excellent Accuracy & Precision LCMS_Matrix_Correction Effective Matrix Effect Correction LC_ELSD_Attributes Lower Sensitivity No Structural Information LC_ELSD->LC_ELSD_Attributes Microbiological_Assay Microbiological Assay Microbio_Attributes Lower Specificity Time-Consuming Microbiological_Assay->Microbio_Attributes

Caption: Comparison of LC-MS/MS with alternative analytical methods.

Conclusion

The validated LC-MS/MS method using this compound as an internal standard demonstrates superior performance in terms of sensitivity, specificity, accuracy, and precision compared to other analytical techniques.[2][3] The detailed experimental protocol and comparative data presented in this guide provide researchers, scientists, and drug development professionals with a robust and reliable method for the quantification of biotin in various applications. The use of a stable isotope-labeled internal standard is highly recommended for bioanalytical methods to ensure data integrity.[1][7]

References

Biotin-d2 vs. Other Deuterated Internal Standards: A Comparative Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and reliable results. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are a popular choice due to their chemical similarity to the analyte and cost-effectiveness. This guide provides an objective comparison of Biotin-d2 with other deuterated internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their analytical needs.

The Critical Role of Deuterated Internal Standards in Bioanalysis

Deuterated internal standards are considered the gold standard in quantitative LC-MS assays.[1][2] Their primary function is to compensate for variations that can occur during sample preparation, chromatography, and ionization.[1] By behaving almost identically to the unlabeled analyte, they can correct for matrix effects, which are a major source of variability in bioanalytical methods.[1][2] The ideal deuterated internal standard should co-elute with the analyte and have a sufficient mass difference to be distinguished by the mass spectrometer.

Performance Comparison: this compound vs. Biotin-d4

While direct head-to-head comparative studies between this compound and other deuterated biotin standards are limited in published literature, we can evaluate their performance based on available validation data for similar compounds and established principles of using deuterated standards. The following table summarizes key performance metrics from a study utilizing Biotin-d4 as an internal standard for the quantification of biotin in nutritional products and supplements by LC-MS/MS.[2][3] These metrics provide a benchmark for what can be expected from a well-performing deuterated biotin internal standard.

Performance ParameterBiotin-d4 (Experimental Data)This compound (Expected Performance)Other Deuterated Alternatives (e.g., Biotin-d3, d5)Non-Deuterated Internal Standards (Analogs)
Recovery (%) 81.3 - 107.3[2][3]Expected to be similar to Biotin-d4 and the native analyte.Expected to be similar to the native analyte.May exhibit different extraction recovery due to structural differences.
Precision (Repeatability, %RSDr) 2.00 - 7.30[2][3]Expected to be low, contributing to high method precision.Expected to be low.Can be higher due to differential matrix effects.
Precision (Reproducibility, %RSDR) 2.50 - 7.70[2][3]Expected to be low, ensuring assay robustness.Expected to be low.Can be higher, impacting inter-assay variability.
Matrix Effect Compensation HighHighHighVariable and often incomplete.
Chromatographic Co-elution Generally co-elutes with a slight shift possible.Generally co-elutes with a slight shift possible.Co-elution is expected, but the degree of shift may vary.Retention time will differ from the analyte.
Risk of Isotopic Crosstalk Low, with a +4 Da mass shift.Lower than Biotin-d4, with a +2 Da mass shift.Varies with the degree of deuteration.Not applicable.
Potential for Isotopic Instability Generally stable, but H/D exchange is a possibility.Generally stable, but H/D exchange is a possibility.Stability depends on the position of deuterium atoms.Not applicable.
Cost-Effectiveness Generally more cost-effective than 13C or 15N labeled standards.Generally more cost-effective than 13C or 15N labeled standards.Generally more cost-effective than 13C or 15N labeled standards.Can be the most cost-effective option.

Key Considerations for Selecting a Deuterated Internal Standard

  • Degree of Deuteration: A higher degree of deuteration (e.g., Biotin-d4) provides a greater mass shift, which can reduce the risk of isotopic crosstalk from the unlabeled analyte. However, extensive deuteration can sometimes lead to a more pronounced chromatographic shift.

  • Position of Deuterium Atoms: The stability of the deuterium label is crucial. Deuteriums on exchangeable positions (e.g., -OH, -NH, -SH) can be lost during sample preparation, leading to inaccurate quantification. It is important to choose a standard where the deuterium atoms are on stable carbon positions.

  • Isotopic Purity: High isotopic purity is essential to minimize the contribution of the internal standard to the analyte's signal.

Experimental Protocols

Below is a typical experimental protocol for the quantification of biotin in a biological matrix using a deuterated internal standard like this compound. This protocol is a composite based on established methods for biotin analysis.[1][2][3][4][5]

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 200 µL of serum, add 200 µL of an aqueous 1% formic acid solution containing the this compound internal standard at a known concentration (e.g., 250 pg/mL). Vortex to mix.

  • SPE Cartridge Conditioning: Condition an EVOLUTE® EXPRESS ABN 96-well plate with 500 µL of methanol, followed by 500 µL of 1% aqueous formic acid.

  • Sample Loading: Load the 400 µL of the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the wells with 500 µL of deionized water, followed by 500 µL of 5% methanol in water.

  • Elution: Elute the biotin and this compound with 200 µL of 0.1% ammonium hydroxide in 90% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 10% acetonitrile in water.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-3 min: Gradient to 90% B

    • 3-4 min: Hold at 90% B

    • 4-4.1 min: Gradient to 10% B

    • 4.1-6 min: Hold at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Biotin: Precursor ion > Product ion

      • This compound: Precursor ion > Product ion

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using a deuterated internal standard for quantitative analysis.

Experimental Workflow for Biotin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification FinalResult Accurate Biotin Concentration Quantification->FinalResult Final Concentration

Caption: A typical bioanalytical workflow for biotin quantification using a deuterated internal standard.

Logical_Relationship cluster_Process Analytical Process Analyte Biotin (Analyte) SamplePrep Sample Preparation Variability Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Biological Matrix Matrix->SamplePrep Ionization Ionization Suppression/Enhancement Matrix->Ionization LC_Variation LC Injection & Elution Variability SamplePrep->LC_Variation LC_Variation->Ionization MS_Response_Analyte Analyte MS Signal Ionization->MS_Response_Analyte Variable Response MS_Response_IS IS MS Signal Ionization->MS_Response_IS Proportionally Variable Response Ratio Area Ratio (Analyte/IS) MS_Response_Analyte->Ratio Ratio Calculation MS_Response_IS->Ratio Ratio Calculation Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Leads to

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards, such as this compound, offer significant advantages over non-labeled or analog standards by effectively compensating for matrix effects and other sources of analytical variability. While Biotin-d4 has demonstrated excellent performance in published studies, this compound is expected to provide comparable benefits. The choice between different deuterated analogs will depend on factors such as the required mass shift, potential for chromatographic separation from the analyte, and commercial availability. By carefully considering these factors and implementing a well-validated experimental protocol, researchers can ensure the highest quality data in their biotin quantification studies.

References

The Performance of Biotin-d2 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Biotin-d2's performance as a stable isotope-labeled internal standard in the quantification of biotin across various biological matrices. The information presented herein is supported by experimental data from various studies, offering an objective assessment to inform analytical method development.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. This compound, a deuterated form of biotin, is frequently employed to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. Its chemical and physical properties closely mimic those of endogenous biotin, ensuring it behaves similarly throughout the analytical workflow.

Performance Comparison of this compound in a Clinical Setting

While direct comparative studies evaluating this compound against other internal standards across multiple biological matrices are limited, performance data from various validation studies of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provide valuable insights. The following tables summarize the performance characteristics of LC-MS/MS methods using a deuterated biotin internal standard (this compound or similar) for the quantification of biotin in human plasma and urine.

Table 1: Performance Characteristics of Biotin Quantification in Human Plasma using a Deuterated Internal Standard

ParameterPerformanceReference
Linearity Range 0.05 - 2 ng/mL[1][2]
Intra-day Precision (%RSD) <7.1%[1][2]
Inter-day Precision (%RSD) <7.1%[1][2]
Accuracy -0.7% to 8.2%[1][2]
Internal Standard Used Stable isotope-labeled biotin[1][2]

Table 2: Performance Characteristics of a Biomarker for Biotin Status in Human Urine using a Deuterated Internal Standard

ParameterPerformanceReference
Analyte 3-hydroxyisovaleric acid[3]
Internal Standard Deuterated 3-hydroxyisovaleric acid[3]
Methodology Gas Chromatography-Mass Spectrometry[3]
Outcome Demonstrated higher accuracy than methods without a deuterated standard.[3]

Note: Data for the direct quantification of biotin in urine using this compound was not available in the searched literature. The table above refers to a key biomarker of biotin deficiency.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of biotin in human plasma and a general guideline for sample preparation in various matrices.

Protocol for Biotin Quantification in Human Plasma

This protocol is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1][2]

1. Sample Preparation: Protein Precipitation

  • To 300 µL of plasma, add a known concentration of this compound as the internal standard.

  • Add methanol for protein precipitation.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions

  • UHPLC System: A standard UHPLC system.

  • Column: A pentafluorophenyl stationary-phase column (e.g., 2.1 × 100 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution with 10 mM ammonium formate-acetonitrile (93:7, v/v).

  • Flow Rate: 0.6 mL/min.

  • Total Run Time: 5 minutes.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions:

    • Biotin: m/z 245.1 → 227.0

    • This compound (or similar stable isotope-labeled IS): m/z 249.1 → 231.0

Mandatory Visualizations

Biotin Metabolism Pathway

Biotin is an essential cofactor for several carboxylase enzymes involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The following diagram illustrates the central role of biotin in these processes.

Biotin_Metabolism cluster_pathways Metabolic Pathways Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase PropionylCoA Propionyl-CoA MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase betaMethylcrotonylCoA β-Methylcrotonyl-CoA betaMethylglutaconylCoA β-Methylglutaconyl-CoA betaMethylcrotonylCoA->betaMethylglutaconylCoA Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis FattyAcid Fatty Acid Synthesis MalonylCoA->FattyAcid AminoAcid Amino Acid Catabolism MethylmalonylCoA->AminoAcid betaMethylglutaconylCoA->AminoAcid Biotin Biotin Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) SpikeIS Spike with This compound (IS) BiologicalMatrix->SpikeIS Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) SpikeIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing LCMS->DataProcessing RatioCalculation Calculate Analyte/IS Peak Area Ratio DataProcessing->RatioCalculation Concentration Determine Biotin Concentration RatioCalculation->Concentration

References

Comparative Analysis of Biotin Quantification Methods: A Focus on LC-MS/MS with Biotin-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of biotin is crucial in various applications, from nutritional analysis to pharmacokinetic studies. While several methods exist for biotin determination, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard like Biotin-d2 has emerged as a highly specific, sensitive, and robust approach. This guide provides a comparative overview of the linearity and sensitivity of biotin calibration curves, with a primary focus on the LC-MS/MS method employing this compound, and contrasts it with alternative techniques.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative mass spectrometry.[1][2] It is introduced at a constant concentration across all samples and calibration standards to account for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the measurement.[1] The calibration curve is generated by plotting the ratio of the analyte (biotin) signal to the internal standard (this compound) signal against the concentration of the analyte.

Performance Characteristics of Biotin Quantification Methods

The following table summarizes the key performance metrics for biotin quantification using LC-MS/MS with a deuterated internal standard, alongside comparative data for other common methods.

Parameter LC-MS/MS with this compound Internal Standard High-Performance Liquid Chromatography (HPLC) Immunoassay Microbiological Assay
Linearity (R²) >0.99[3][4]>0.99[5]Variable, often requires non-linear curve fittingN/A (Growth response is not typically linear)
Linear Range Wide, e.g., 0.1 - 600 ng/mL[4]Narrower than LC-MS/MS, e.g., 92 - 9200 ng/mL[5]Typically narrower and assay-dependentLimited by microbial growth kinetics
Limit of Detection (LOD) As low as 0.009 µ g/100g [3]~1 ng/mL[5]Varies, can be in the low ng/mL rangeGenerally less sensitive than LC-MS/MS
Limit of Quantification (LOQ) As low as 0.024 µ g/100g [3]~4 ng/mL[5]Varies, typically in the ng/mL rangeHigher than LC-MS/MS
Specificity Very High (based on mass-to-charge ratio)[6]Moderate (risk of co-eluting interferences)High (antibody-dependent), but potential for cross-reactivityLow (measures biological activity, not the specific molecule)[6]
Precision (%RSD) < 15%[4]< 10%[5]< 15%Can be > 20%
Experimental Protocol: Biotin Quantification by LC-MS/MS

This section details a typical protocol for generating a biotin calibration curve using this compound as an internal standard.

1. Preparation of Stock Solutions and Standards:

  • Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in a suitable solvent (e.g., methanol or a slightly basic aqueous solution).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the biotin stock solution.

  • Working Standards: Serially dilute the biotin stock solution to prepare a series of calibration standards at concentrations spanning the expected sample range (e.g., 0.1, 1, 10, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) that will be added to all standards and samples.

2. Sample Preparation:

  • To an aliquot of each calibration standard and unknown sample, add a fixed volume of the this compound internal standard working solution.

  • Perform a sample cleanup procedure to remove interfering matrix components. This may involve protein precipitation (e.g., with acetonitrile or methanol containing zinc sulfate), liquid-liquid extraction, or solid-phase extraction.[1][7]

  • Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[7][8]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Biotin: Monitor for the transition of the precursor ion (m/z 245.1) to one or more product ions (e.g., m/z 227.1, 166.1).[4]

      • This compound: Monitor for the transition of the precursor ion (m/z 247.1) to its corresponding product ions.

4. Data Analysis:

  • Integrate the peak areas for both the biotin and this compound MRM transitions.

  • Calculate the ratio of the biotin peak area to the this compound peak area for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding biotin concentration of the standards.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R²).

  • Use the calibration curve to calculate the concentration of biotin in the unknown samples.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the principle of using an internal standard for quantitative analysis.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Quantification Stock Biotin & this compound Stock Solutions Standards Serial Dilution of Biotin Standards Stock->Standards IS_Work This compound Working Solution (Constant Conc.) Stock->IS_Work Spike Spike Standards & Samples with this compound Standards->Spike IS_Work->Spike Extract Extraction (Protein Precipitation, LLE, or SPE) Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Biotin / this compound) Data->Ratio Curve Construct Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant

Caption: Experimental workflow for biotin quantification using LC-MS/MS with a this compound internal standard.

G cluster_0 Analyte Signal (Variable) cluster_1 Internal Standard Signal (Constant) cluster_2 Signal Ratio for Calibration Biotin_low Biotin (Low Conc) Ratio_low Ratio = Low Biotin_low->Ratio_low Biotin_high Biotin (High Conc) Ratio_high Ratio = High Biotin_high->Ratio_high IS1 This compound IS1->Ratio_low IS2 This compound IS2->Ratio_high Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_low->Calibration_Curve Low Point on Curve Ratio_high->Calibration_Curve High Point on Curve

Caption: Principle of internal standard calibration for quantitative analysis.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Biotin-d2 and Non-Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that directly impacts data quality. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Biotin-d2, with non-isotopic (analog) internal standards for the quantification of biotin.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects and extraction recovery. This leads to more accurate and precise quantification compared to non-isotopic internal standards, which, despite structural similarities, can exhibit different chromatographic behavior and susceptibility to matrix interferences.

Performance Data: A Clear Advantage for this compound

The following tables summarize the performance of this compound as an internal standard in various studies. Due to a lack of direct head-to-head comparative studies for biotin with a specific non-isotopic internal standard, this guide presents validated data for this compound and discusses the expected performance of non-isotopic standards based on general principles and data from other analytes.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterMethod using this compound (2H4-Biotin)[1]Method using Deuterated Biotin[2]
Matrix Nutritional Products & SupplementsFeed, Food, Tablets & Premixes
Linearity (r²) > 0.999Not explicitly stated, but good agreement with microbiological assay
Accuracy (Recovery %) 81.3 - 107.3%Not explicitly stated, but compensated for losses
Precision (Repeatability, RSDr) 2.00 - 7.30%Not explicitly stated
Precision (Reproducibility, RSDR) 2.50 - 7.70%Not explicitly stated
Limit of Quantification (LOQ) 0.5 - 14.0 µ g/100g >100 µg/kg

Table 2: Expected Performance of Non-Isotopic Internal Standards (General)

ParameterExpected Performance with Non-Isotopic ISRationale
Linearity (r²) Generally good (≥ 0.99)Can often establish a linear relationship, but may be more susceptible to matrix-induced non-linearity.
Accuracy (Recovery %) Variable, typically 70-130%Differences in extraction efficiency and matrix effects compared to the analyte can lead to lower and more variable accuracy.
Precision (RSD) Generally < 20%Can achieve acceptable precision, but often higher variability compared to SIL IS due to differential matrix effects.
Matrix Effect Compensation Partial to InadequateThe key disadvantage. Structural differences can lead to differential ionization suppression or enhancement, compromising accuracy.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on established methods for the quantification of biotin using a stable isotope-labeled internal standard.

Key Experiment 1: Sample Preparation and Extraction[1][3]
  • Sample Hydrolysis (for bound biotin):

    • Weigh a homogenized sample into a suitable tube.

    • Add an acetate buffer (e.g., 50 mM, pH 4) and an antioxidant solution (e.g., 10% ascorbate solution).

    • Hydrolyze at an elevated temperature (e.g., 120 ± 1°C) for a specified time to release bound biotin.

  • Internal Standard Spiking:

    • After cooling, add a known concentration of this compound (e.g., 2H4-biotin) solution to all samples, calibration standards, and quality controls.

  • Protein Precipitation (for biological fluids):

    • For samples like plasma or whole blood, add a protein precipitation agent (e.g., methanol or a solution of zinc sulfate in methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant containing biotin and the internal standard to a clean tube for analysis.

Key Experiment 2: LC-MS/MS Analysis[1][3]
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 2.1 mm; 1.7 µm).

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Biotin: Monitor specific precursor-to-product ion transitions.

    • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transitions.

  • Quantification: The concentration of biotin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.

Visualizing the Workflow and Rationale

Diagrams created using Graphviz (DOT language) help to illustrate the experimental workflows and the logical relationships in the comparison of internal standards.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction/ Cleanup Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for biotin quantification using an internal standard.

cluster_SIL Stable Isotope-Labeled IS cluster_Analog Non-Isotopic (Analog) IS Analyte_Biotin Biotin (Analyte) Co-elution Co-elution Similar_Matrix_Effect Similar Matrix Effect Different_Elution Different Elution Time Different_Matrix_Effect Different Matrix Effect Biotin_d2 This compound Biotin_d2->Co-elution Identical Chromatography Biotin_d2->Similar_Matrix_Effect Identical Ionization Behavior High_Accuracy High Accuracy & Precision Co-elution->High_Accuracy Similar_Matrix_Effect->High_Accuracy Analog_IS e.g., Desthiobiotin Analog_IS->Different_Elution Different Chromatography Analog_IS->Different_Matrix_Effect Different Ionization Behavior Lower_Accuracy Potentially Lower Accuracy & Precision Different_Elution->Lower_Accuracy Different_Matrix_Effect->Lower_Accuracy

Caption: Logical relationship between internal standard type and analytical accuracy.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective approach for the accurate and precise quantification of biotin in complex matrices. The near-identical physicochemical properties of this compound to the native analyte ensure that it effectively compensates for variations during sample preparation and analysis, particularly matrix effects. While non-isotopic internal standards can be used, they are more likely to introduce bias and variability into the results due to differences in chromatographic behavior and susceptibility to ionization suppression or enhancement. For robust and reliable bioanalytical data, the use of this compound is strongly recommended.

References

Safety Operating Guide

Navigating the Disposal of Biotin-d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Biotin-d2, a deuterated form of Biotin (Vitamin B7) commonly used as an internal standard in mass spectrometry-based analyses. Adherence to these guidelines is critical for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be familiar with the inherent properties and potential hazards of this compound. While not classified as a hazardous substance, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Respiratory Protection: In cases of dust formation, use a NIOSH-approved respirator.[1]

  • Body Protection: A laboratory coat is recommended to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1]

  • Skin Contact: Wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water and consult a physician. Do not induce vomiting.[1]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical FormulaC₁₀H₁₄D₂N₂O₃S[1]
Molecular Weight246.3 g/mol [2][3]
AppearanceSolid[2][3]
SolubilitySoluble in ethanol and water (upon heating)[2][3]
Storage Temperature-20°C[3]
StabilityStable for at least 4 years under recommended storage conditions[2][3]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release. Do not allow the product to enter drains or waterways.[1]

For Solid this compound Waste:

  • Collection: Carefully sweep or scoop up the solid material, avoiding the creation of dust.[1]

  • Containerization: Place the collected this compound waste into a clearly labeled, sealed container. The container should be suitable for chemical waste.

  • Waste Stream: Dispose of the container as non-hazardous solid chemical waste, following your institution's specific waste disposal guidelines.

For this compound in Solution:

  • Solvent Consideration: The disposal method for a this compound solution is dictated by the solvent used.

  • Aqueous Solutions: While this compound itself is not highly hazardous, flushing large quantities down the drain is discouraged.[1] Small, incidental amounts from rinsing glassware may be acceptable depending on local regulations, but bulk solutions should be collected for proper disposal.

  • Organic Solutions: If this compound is dissolved in a flammable or hazardous organic solvent (e.g., ethanol), it must be collected in a designated, labeled container for hazardous liquid waste.

  • Waste Collection: Collect all this compound solutions in appropriate, sealed, and clearly labeled waste containers. The label should indicate the contents, including the solvent.

  • Institutional Guidelines: Follow your institution's chemical waste disposal procedures for the specific solvent waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start This compound Waste Identification cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal cluster_solution_disposal Liquid Waste Disposal start Start: this compound for Disposal is_solid Is the waste solid? start->is_solid collect_solid Collect solid waste, avoiding dust creation. is_solid->collect_solid Yes solvent_type Identify the solvent. is_solid->solvent_type No container_solid Place in a sealed, labeled container. collect_solid->container_solid dispose_solid Dispose as non-hazardous solid chemical waste per institutional guidelines. container_solid->dispose_solid collect_aqueous Collect in a labeled waste container. solvent_type->collect_aqueous Aqueous collect_organic Collect in a labeled hazardous liquid waste container. solvent_type->collect_organic Organic/Hazardous dispose_aqueous Dispose according to institutional guidelines for aqueous non-hazardous waste. collect_aqueous->dispose_aqueous dispose_organic Dispose as hazardous chemical waste per institutional guidelines. collect_organic->dispose_organic

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Biotin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents like Biotin-d2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound.

This compound is a stable, non-radioactive, isotopically-labeled version of Biotin (Vitamin B7) where two hydrogen atoms have been replaced by deuterium.[1] This labeling allows it to be used as an internal standard for the quantification of biotin in various analytical techniques, such as mass spectrometry.[2] While stable isotopes do not pose a radiological threat, the chemical properties of this compound are similar to its unlabeled counterpart, and appropriate safety precautions must be observed.[3]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[4][5]

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4]Protects eyes from airborne powder particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5]Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat or impervious clothing.[4][5]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[4][5]Prevents inhalation of fine powder particles.
Foot Protection Closed-toe shoes that cover the entire foot.[5]Protects feet from spills and falling objects.

Health Hazard Information

This compound may pose the following health risks upon exposure[4]:

Exposure RoutePotential Health Effects
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.
Eye Contact May cause eye irritation.
Ingestion May be harmful if swallowed.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Spill & Waste Disposal receiving 1. Inspect Container Upon Receipt storage 2. Store Appropriately - Refrigerated - Protect from light - Tightly sealed receiving->storage If intact ppe 3. Don Appropriate PPE storage->ppe fume_hood 4. Handle in a Fume Hood ppe->fume_hood weighing 5. Weighing and Solution Preparation fume_hood->weighing spill 6. Spill Management weighing->spill waste 7. Waste Disposal spill->waste start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh the Compound equilibrate->weigh transfer Quantitatively Transfer to Volumetric Flask weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve dilute Dilute to Volume dissolve->dilute mix Mix Thoroughly dilute->mix end End mix->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.